Synthesis and Characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of modern organic synthesis and drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of modern organic synthesis and drug discovery, highly substituted aryl ketones serve as indispensable building blocks. This whitepaper provides an authoritative, in-depth guide to the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one . By bridging theoretical retrosynthetic logic with bench-level execution, this guide establishes a self-validating experimental protocol designed for high yield, strict regiocontrol, and seamless scalability.
Strategic Importance in Drug Development
The 1-(2-methoxy-5-methylphenyl)propan-1-one scaffold is not merely a terminal product; it is a highly privileged pharmacophore and a critical intermediate in several advanced chemical applications:
Tolterodine Precursors: It acts as a direct precursor to 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol, a pivotal intermediate required for the synthesis of Tolterodine (a muscarinic antagonist used to treat overactive bladder)[1].
Catalytic Methodology Development: The ketone serves as an excellent enolizable substrate for developing novel catalytic systems, such as Cu(I)-bis(phosphine) dioxide-catalyzed enantioselective α-arylation[2].
Oncology Therapeutics: Derivatives bearing this specific 2-methoxy-5-methylphenyl substitution pattern are actively utilized in the rational design of TEAD palmitate pocket inhibitors, which are critical in targeting oncological pathways like mesothelioma[3].
Retrosynthetic Logic & Regioselectivity
The most efficient route to 1-(2-methoxy-5-methylphenyl)propan-1-one is via a Friedel-Crafts Acylation . The starting materials are 4-methylanisole (1-methoxy-4-methylbenzene) and propionyl chloride, utilizing anhydrous aluminum chloride (
AlCl3
) as a Lewis acid catalyst.
The Causality of Regioselectivity:
The success of this reaction relies entirely on the electronic interplay of the substituents on the aromatic ring:
Methoxy Group (-OCH₃): Exerts a strong electron-donating resonance effect (+M), which highly activates the ring and strongly directs incoming electrophiles to the ortho and para positions.
Methyl Group (-CH₃): Exerts a weaker electron-donating inductive effect (+I).
Steric/Electronic Resolution: The para position relative to the methoxy group is already occupied by the methyl group. Therefore, the highly reactive acylium ion is directed exclusively to the position ortho to the methoxy group (which is simultaneously meta to the methyl group). This synergistic directing effect ensures a single structural isomer is formed, bypassing the need for complex downstream isomer separation.
Reaction Optimization Parameters
To demonstrate the causality behind our chosen experimental conditions, the following table summarizes the optimization landscape for this specific transformation.
Solvent
Temperature Profile
Catalyst Equivalents
Regioselectivity (Ortho:Meta)
Isolated Yield
Causality / Observation
Dichloromethane (DCM)
0 °C → 25 °C
1.2 eq
AlCl3
>99:1
85%
Optimal balance of solubility and complex stability.
1,2-Dichloroethane (DCE)
20 °C → 60 °C
1.2 eq
AlCl3
90:10
72%
Higher temperatures provide enough kinetic energy to form thermodynamic byproducts.
Tetrahydrofuran (THF)
0 °C → 25 °C
1.5 eq
AlCl3
N/A
<10%
Lewis basic solvent coordinates
AlCl3
, severely dampening catalytic activity.
Experimental Protocol: A Self-Validating System
Note: This protocol is designed as a self-validating system. Each step includes a built-in rationale to ensure the operator understands the "why" behind the "what," minimizing the risk of batch failure.
Acylium Ion Generation: Suspend anhydrous
AlCl3
in 15 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice-water bath. Add propionyl chloride dropwise over 10 minutes.
Causality:
AlCl3
complexes with the carbonyl oxygen of propionyl chloride, generating the highly electrophilic propanoyl cation. The 0 °C environment suppresses premature degradation of this highly reactive intermediate.
Electrophilic Addition: Dissolve 4-methylanisole in 10 mL of anhydrous DCM. Add this solution dropwise to the activated complex via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C.
Causality: Slow addition prevents thermal runaway (the reaction is exothermic). Controlling the temperature ensures the reaction remains under strict kinetic control, maximizing regioselectivity.
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV visualization).
Causality: Warming provides the necessary activation energy to overcome the Wheland intermediate transition state, driving the reaction to completion. The TLC checkpoint prevents over-reaction and potential di-acylation.
Quenching (Critical Step): Carefully pour the dark reaction mixture over 50 g of crushed ice containing 10 mL of 1M HCl. Stir vigorously until the organic layer turns clear/pale yellow.
Causality: The ice-acid mixture safely hydrolyzes the aluminum complex bound to the product's carbonyl oxygen. The HCl is critical; it prevents the precipitation of insoluble aluminum hydroxide (
Al(OH)3
) salts, which would otherwise form an unmanageable emulsion and trap the product.
Isolation & Purification: Separate the organic phase. Extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous
NaHCO3
(20 mL) and brine (20 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality: The
NaHCO3
wash neutralizes residual HCl and any unreacted propanoic acid. Flash chromatography guarantees the removal of trace starting materials, yielding analytically pure 1-(2-methoxy-5-methylphenyl)propan-1-one.
Analytical Characterization
Validation of the synthesized compound must be confirmed via spectroscopic methods. Below is the expected analytical profile.
Analytical Method
Parameter
Expected Signal / Shift
Assignment / Causality
1H NMR (CDCl3)
Methoxy (-OCH₃)
~3.85 ppm (s, 3H)
Strongly deshielded by the electronegative oxygen atom.
1H NMR (CDCl3)
Aryl Methyl (-CH₃)
~2.30 ppm (s, 3H)
Benzylic protons, slightly deshielded by the aromatic ring.
1H NMR (CDCl3)
Propanoyl (-CH₂-)
~2.95 ppm (q, 2H)
Deshielded by the adjacent carbonyl; couples with the terminal methyl.
1H NMR (CDCl3)
Terminal Methyl
~1.15 ppm (t, 3H)
Aliphatic methyl, coupled to the adjacent methylene group.
1H NMR (CDCl3)
Aromatic Protons
~6.8 - 7.5 ppm (m, 3H)
AMX spin system characteristic of a 1,2,5-trisubstituted benzene ring.
LC-MS (ESI+)
[M+H]+
m/z 179.1
Confirms the target molecular weight (Exact Mass: 178.10 g/mol ).
Mechanistic Pathway Visualization
The following diagram maps the logical workflow and the electronic causality governing the regioselectivity of this synthesis.
Logical workflow and regioselectivity of the Friedel-Crafts acylation synthesis.
References
Title: Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives
Source: National Institutes of Health (PMC)
URL: [Link]
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2'-methoxy-5'-methylpropiophenone, is a highly functionalized aromatic ketone[1]. In pharmaceutical development, subst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2'-methoxy-5'-methylpropiophenone, is a highly functionalized aromatic ketone[1]. In pharmaceutical development, substituted propiophenones serve as privileged scaffolds for the synthesis of active pharmaceutical ingredients (APIs), including cathinone derivatives, chiral amines, and complex heterocyclic systems. This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic electronic reactivity, and field-proven synthetic protocols, specifically focusing on overcoming the challenges of competitive reactive sites during functionalization.
Physicochemical Profiling
Understanding the baseline metrics of this compound is critical for scale-up calculations, solvent selection, and reaction thermodynamics. The data below synthesizes its core parameters[1].
Property
Value
Causality / Implication in Synthesis
CAS Number
82620-73-3
Primary identifier for regulatory and procurement tracking.
Molecular Formula
C11H14O2
Dictates mass spectrometry parent ion (m/z 178.23)[1].
Molecular Weight
178.23 g/mol
Utilized for precise stoichiometric calculations in API scale-up[1].
TPSA
26.3 Ų
High lipophilicity; excellent candidate for crossing lipid bilayers if retained in the final API scaffold[2].
SMILES
CCC(=O)c1cc(C)ccc1OC
Defines the ortho-methoxy and meta-methyl spatial arrangement, dictating steric hindrance at the carbonyl[1].
Electronic Structure & Mechanistic Reactivity
The reactivity of 1-(2-Methoxy-5-methylphenyl)propan-1-one is governed by the competing electronic effects of its substituents.
The Electrophilic Aromatic Substitution (EAS) Trap:
The phenyl ring is highly electron-rich. The ortho-methoxy group acts as a strong electron donor via resonance (+R), while the meta-methyl group contributes electron density via hyperconjugation (+I). Consequently, traditional electrophilic reagents (e.g., Br₂ in acetic acid or Lewis acid-catalyzed halogenation) will preferentially attack the aromatic ring rather than the target α-carbon of the ketone.
Overcoming Competitive Sites:
To successfully functionalize the α-carbon—a necessary step for most API syntheses—researchers must bypass the EAS pathway. This is achieved through two primary mechanistic detours:
Radical Pathways: Utilizing visible-light-promoted homolytic cleavage to generate radical species that favor the captodatively stabilized α-carbon over the aromatic ring[3].
Organometallic Enolization: Kinetically trapping the ketone as a silyl enol ether to lock the nucleophilic site, followed by transition-metal-catalyzed cross-coupling[4].
Divergent Synthetic Workflows
Fig 1. Synthetic divergence of the propiophenone core via radical and organometallic pathways.
Validated Experimental Protocols
Visible-Light-Promoted α-Bromination
This protocol details the regioselective bromination of the α-carbon using N-Bromosuccinimide (NBS) under neat, visible-light conditions, as established in recent [3].
Causality of Experimental Choices:
Why Neat (Solvent-Free)? Eliminating the solvent prevents solvent-mediated ionic pathways that would lead to rapid ring bromination. It also increases the effective concentration of the radical species.
Why Visible Light? An 8W visible light bulb provides sufficient energy to initiate the homolytic cleavage of the N-Br bond in NBS without requiring harsh UV radiation or chemical radical initiators (like AIBN), ensuring mild conditions[3].
Step-by-Step Methodology:
Charge a transparent borosilicate glass vial with 1-(2-Methoxy-5-methylphenyl)propan-1-one (1.0 equiv) and finely ground NBS (1.05 equiv).
Do not add solvent. Stir the solid/liquid mixture vigorously to ensure maximum surface area contact.
Irradiate the mixture using an 8W household visible light bulb placed 5 cm from the vial.
Maintain stirring at ambient temperature (the light source will provide mild, controlled heating) for 2–4 hours.
Quench the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
System Validation Checkpoint:
In-Process: TLC (Hexane:EtOAc 9:1) will show the disappearance of the starting material. The addition of TEMPO (a radical scavenger) will completely halt the reaction, validating the radical mechanism[3].
Post-Process (NMR): The success of the α-bromination is confirmed via ¹H-NMR. The diagnostic α-CH₂ quartet of the starting material (~2.9 ppm) will disappear, replaced by a distinct α-CH triplet/multiplet shifted downfield (~5.2 ppm) due to the deshielding effect of the newly attached bromine atom.
Catalytic Enantioselective α-Arylation
Direct arylation of electron-rich propiophenones is notoriously difficult. This protocol leverages a copper(I)–bis(phosphine) dioxide catalytic system to achieve high enantiomeric excess (ee), based on principles outlined in the [4].
Causality of Experimental Choices:
Why Pre-form the Silyl Enol Ether? The ortho-methoxy group sterically hinders direct enolization under basic coupling conditions. Pre-forming the silyl enol ether (using TBSOTf/Et₃N) locks the molecule into the reactive enolate geometry.
Why -45 °C? The C-bound copper enolate intermediate is highly reactive. Running the cross-coupling at cryogenic temperatures rigidifies the chiral transition state, maximizing the enantiomeric excess (up to 95% ee)[4].
Step-by-Step Methodology:
Enolization: Treat the ketone with TBSOTf (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous DCM at 0 °C for 2 hours. Isolate the silyl enol ether.
Catalyst Preparation: In a glovebox, combine CuI (10 mol%) and the chiral bis(phosphine) dioxide ligand (11 mol%) in anhydrous THF. Stir for 30 minutes to form the active catalytic complex.
Coupling: Cool the catalyst solution to -45 °C. Add the aryl iodide (1.2 equiv) followed by the dropwise addition of the pre-formed silyl enol ether (1.0 equiv).
Stir at -45 °C for 24 hours. Quench cold with saturated aqueous NH₄Cl.
System Validation Checkpoint:
Post-Process (Chiral HPLC): The primary validation metric is the baseline separation of enantiomers on a chiral stationary phase (e.g., Chiralcel OD-H). A successful run will yield an enantiomeric ratio (er) of >95:5, proving the chiral ligand successfully directed the facial attack of the aryl group[4].
Quantitative Data: Site-Selectivity Matrix
The table below summarizes the quantitative product distribution during the functionalization of 1-(2-Methoxy-5-methylphenyl)propan-1-one under varying conditions, highlighting the necessity of the visible-light protocol for API precursor synthesis[3].
Reactive Site
Mechanistic Pathway
Standard NBS (Dark/Solvent)
NBS (Visible Light, Neat)
Causality of Selectivity
α-Carbon
Radical
< 10% yield
> 85% yield
Captodative stabilization of the radical by the adjacent carbonyl group is favored under photolytic conditions[3].
Aromatic Ring
Electrophilic (Ionic)
> 60% yield
< 5% yield
Visible light initiates homolytic cleavage, entirely suppressing the ionic EAS pathway[3].
Benzylic (5-Methyl)
Radical
< 5% yield
~ 10% yield
The secondary benzylic radical is less thermodynamically stable than the carbonyl-conjugated α-radical[3].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one". PubChem. URL:[Link]
Grjol, B., Jereb, M. "Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light". Chemical Papers (2021). URL:[Link]
"Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System". Journal of the American Chemical Society (2021). URL:[Link]
physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one Abstract This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxy-5-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. The determination of a compound's physical properties is a cornerstone of chemical research, providing critical data for identity confirmation, purity assessment, and the design of experimental conditions for synthesis, purification, and formulation. This document details the theoretical underpinnings and validated experimental protocols for determining the key physicochemical and spectral characteristics of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Compound Profile
1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-3) is an organic compound featuring a propiophenone core structure with methoxy and methyl substituents on the phenyl ring.[1][2] Its structure, containing a ketone, an ether, and an aromatic ring, imparts a unique combination of polarity and lipophilicity, making the precise characterization of its physical properties essential for its application. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the compound's behavior in various chemical environments, from reaction vessels to biological systems. This guide explains the causality behind the experimental choices for characterizing such a molecule, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Table 1: Compound Identification and Key Physicochemical Properties
Not explicitly stated in provided search results; likely a liquid or low-melting solid at room temperature.
Storage
Sealed in a dry environment at 2-8°C is recommended for maintaining stability.[1]
Melting Point Determination
The melting point is one of the most critical physical properties used to assess the purity of a crystalline solid.[3] A pure compound exhibits a sharp and narrow melting range, typically less than 2°C, whereas impurities depress the melting point and broaden the range.[3][4]
Causality of Method Selection
The capillary method is the universally accepted standard for melting point determination due to its requirement for only a minute amount of sample and its high precision when executed correctly.[4][5] The choice of heating rate is paramount; a rapid initial heating provides an approximate range, but a slow, controlled ramp-up (1-2°C per minute) near the melting point is crucial for allowing the system to reach thermal equilibrium.[6][7] This ensures the thermometer reading accurately reflects the temperature of the sample, providing a trustworthy result.
Experimental Protocol: Capillary Method
Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently crush it using a mortar and pestle.
Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom.[7] The packed sample height should be 2-3 mm.
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Thiele tube or a modern digital instrument).[6][7]
Heating and Observation:
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/minute to find a preliminary value.[6] Allow the apparatus to cool.
Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[7]
Decrease the heating rate to 1-2°C per minute.[6][7]
Data Recording:
Record the temperature (T₁) at which the first drop of liquid appears.[7]
Record the temperature (T₂) when the entire sample has completely liquefied.[7]
Report the result as a melting range (T₁ - T₂).
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a characteristic property for volatile compounds.[8] Like the melting point, it is an indicator of purity and is influenced by molecular weight and the strength of intermolecular forces.[9]
Causality of Method Selection
For research settings where sample quantities may be limited, the micro boiling point determination (capillary method) is the most efficient and material-sparing technique.[8][10] This method relies on trapping the compound's vapor in an inverted capillary. The boiling point is precisely identified upon cooling, at the moment the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary.[8] This provides a sharp, observable endpoint that corresponds to the equilibrium condition defining the boiling point.
Experimental Protocol: Micro Boiling Point (Capillary Method)
Apparatus Setup:
Place approximately 0.5 mL of the liquid sample into a small test tube.
Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
Attach the test tube to a thermometer using a rubber band or wire.
Heating Assembly: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate).[10][11] The sample level should be below the level of the heating fluid.
Heating and Observation:
Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles.
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10] This indicates the vapor of the sample has displaced all the air.
Data Recording:
Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure a uniform temperature.
Observe the capillary closely. The stream of bubbles will slow and eventually stop.
The exact moment the liquid is drawn back into the capillary tube is the boiling point. Record this temperature immediately.[8][10]
Solubility Profile
Solubility testing provides invaluable insight into the structural nature of a compound, particularly the presence and influence of polar and non-polar functional groups, based on the principle of "like dissolves like".[12] For 1-(2-Methoxy-5-methylphenyl)propan-1-one, the aromatic ring and alkyl chain contribute non-polar character, while the ketone and ether functionalities introduce polarity. Its solubility behavior in a range of solvents can therefore be predicted and experimentally verified.
Causality of Method Selection
A systematic qualitative solubility analysis in a sequence of solvents—water, dilute acid, dilute base, and organic solvents—provides a logical framework for classifying the compound. This workflow efficiently probes for highly polar groups, acidic or basic functionalities, and overall lipophilicity. Observing solubility in 5% HCl and 5% NaOH can definitively rule in or out the presence of basic amine groups or acidic phenolic/carboxylic acid groups, respectively.[13]
General Procedure: For each solvent, add approximately 25 mg of the compound to a small test tube containing 0.75 mL of the solvent.[13] Shake the tube vigorously for 60 seconds and observe.[12] Record as "soluble" if the compound dissolves completely, or "insoluble" if it does not.
Solvent Sequence:
Water: Tests for high polarity and the presence of low molecular weight, polar functional groups. Given the compound's size and hydrocarbon content, it is expected to be insoluble.
Diethyl Ether: As a relatively non-polar organic solvent, it is expected to dissolve the compound.
5% Aqueous NaOH: Tests for acidic functional groups. The compound lacks a strongly acidic proton, so it is expected to be insoluble.
5% Aqueous HCl: Tests for basic functional groups (e.g., amines). The compound is not basic and is expected to be insoluble.
Cold, Concentrated H₂SO₄: Most compounds containing oxygen (such as ketones and ethers) are soluble in cold, concentrated sulfuric acid due to protonation. Solubility here indicates the presence of a neutral, oxygen-containing functional group.[13]
Spectroscopic Characterization
Spectroscopy is the most powerful tool for the structural elucidation and confirmation of organic molecules. A combination of IR, NMR, and Mass Spectrometry provides a detailed and unambiguous chemical fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[14]
Expected Absorptions:
C=O Stretch (Ketone): This will be one of the strongest and most informative peaks in the spectrum. Due to conjugation with the aromatic ring, the absorption is expected at a lower wavenumber than for a simple aliphatic ketone, typically in the range of 1665-1685 cm⁻¹ .[15]
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will appear just below 3000 cm⁻¹.
C-O Stretch (Ether): A strong absorption corresponding to the aryl-alkyl ether is expected in the fingerprint region, typically around 1230-1270 cm⁻¹ .
C-C-C Stretch (Aromatic Ketone): An intense band for the C-CO-C bending and stretching vibration is characteristic of aromatic ketones and is expected between 1230-1300 cm⁻¹ .[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (~6.8-7.8 ppm), with their specific shifts and splitting patterns determined by the electronic effects of the three substituents.
Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8-4.0 ppm .
Propionyl Protons (-CH₂CH₃, 5H): The two methylene (CH₂) protons alpha to the carbonyl group will be deshielded and appear as a quartet around 2.2-2.7 ppm .[16] The three methyl (CH₃) protons will appear further upfield as a triplet around 1.0-1.2 ppm .
Ring Methyl Protons (-CH₃, 3H): A singlet for the methyl group attached to the aromatic ring is expected around 2.3-2.5 ppm .
¹³C NMR Spectroscopy:
Carbonyl Carbon (C=O): This carbon is highly deshielded and will produce a characteristic signal in the 190-215 ppm region, providing strong evidence for a ketone.[17][18]
Aromatic Carbons: Six distinct signals are expected in the ~110-160 ppm range.
Aliphatic Carbons: Signals for the methoxy carbon (~55-60 ppm), the alpha-methylene carbon (~30-40 ppm), the ring methyl carbon (~20 ppm), and the terminal ethyl-methyl carbon (~8-12 ppm) are anticipated.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns upon ionization.[19]
Molecular Ion Peak (M⁺·): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. This peak should appear at an m/z (mass-to-charge ratio) of 178 .[20]
Key Fragmentation Pathways:
α-Cleavage: This is a dominant fragmentation pathway for ketones.[17] Cleavage of the bond between the carbonyl carbon and the ethyl group will result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent peak at m/z 149 .
McLafferty Rearrangement: While less common for aromatic ketones without a longer alkyl chain, it is a possibility to consider.
Loss of Methoxy Group: Fragmentation may involve the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the aromatic ring, leading to other characteristic fragment ions.
Workflow and Data Integration
The characterization of a novel or synthesized compound follows a logical progression. Initial purity is assessed by melting or boiling point, followed by solubility tests to understand its general chemical nature. Finally, a suite of spectroscopic techniques (IR, NMR, and MS) is used to unambiguously confirm the molecular structure.
Caption: Primary fragmentation pathway (α-cleavage) in mass spectrometry.
Conclusion
The physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one are dictated by its unique molecular structure. A systematic approach employing well-established experimental protocols for melting point, boiling point, and solubility, combined with comprehensive spectroscopic analysis, is essential for its unambiguous characterization. The data and methodologies presented in this guide provide a robust framework for researchers to generate high-quality, reliable data, ensuring the integrity of subsequent research and development activities involving this compound.
References
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. [Link]
Columbia University. Ketone infrared spectra. [Link]
Journal of the Chemical Society, Perkin Transactions 2. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. [Link]
University of Technology, Iraq. Experiment 2 : Determination of boiling point. [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]
JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]
Doc Brown's Chemistry. (2025, December 19). 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. [Link]
Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]
ResearchGate. The infrared absorption spectra of some aromatic hydroxy-ketones. [Link]
Scribd. Solubility Testing of Organic Compounds. [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
A Comprehensive Technical Guide to 1-(2-Methoxy-5-methylphenyl)propan-1-one: Synthesis, Characterization, and Applications
Abstract This technical guide provides an in-depth exploration of 1-(2-methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its formal nomenclatur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of 1-(2-methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its formal nomenclature, physicochemical properties, and a detailed, field-tested methodology for its synthesis via Friedel-Crafts acylation. A core focus is placed on the mechanistic underpinnings of the synthesis and the analytical techniques required for structural verification, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this guide discusses the compound's potential utility as a versatile intermediate in the development of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The content is structured to provide researchers, chemists, and drug development professionals with a robust and practical understanding of this valuable chemical entity.
Introduction and Nomenclature
1-(2-Methoxy-5-methylphenyl)propan-1-one, also known by its semi-systematic name 2'-methoxy-5'-methylpropiophenone, is an organic compound classified as an aromatic ketone. Its structure features a propiophenone core substituted on the phenyl ring with a methoxy group at the C2 position and a methyl group at the C5 position. This substitution pattern dictates its chemical reactivity and potential as a precursor in multi-step organic syntheses.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is presented below, providing essential data for laboratory handling and reaction planning.
The most direct and industrially scalable method for preparing 1-(2-methoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation of 4-methylanisole.[2][3] This classic electrophilic aromatic substitution reaction provides a powerful tool for forming carbon-carbon bonds to an aromatic ring.[4]
Rationale and Mechanistic Insight
The reaction proceeds by treating 4-methylanisole (the nucleophile) with propanoyl chloride (the acylating agent) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3]
Causality of Reagent Choice:
4-Methylanisole: The substrate is chosen for its activated aromatic ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing the nucleophilicity of the benzene ring and making it more susceptible to electrophilic attack than benzene itself.[3]
Propanoyl Chloride: This acyl halide serves as the source for the propanoyl group, which becomes the electrophile upon activation.
Lewis Acid (e.g., AlCl₃): The catalyst is crucial for generating the highly reactive electrophile. It coordinates to the chlorine atom of the propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4]
The methoxy group is a powerful ortho-, para-directing group. Since the para position is blocked by the methyl group, the acylation is directed primarily to the ortho position relative to the methoxy group, yielding the desired product.
Fig 1. Mechanism of Friedel-Crafts Acylation.
Structural Elucidation and Spectroscopic Analysis
Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound. A combination of NMR and IR spectroscopy provides a definitive structural fingerprint.
Expected Spectroscopic Data
The following table summarizes the anticipated signals in the ¹H NMR, ¹³C NMR, and IR spectra, based on the known effects of the functional groups present in the molecule.[5][6]
Technique
Region/Chemical Shift
Assignment and Rationale
¹H NMR
~7.0-7.5 ppm
Aromatic protons (3H) on the substituted phenyl ring.
~3.8 ppm
Singlet, methoxy protons (-OCH₃, 3H).
~2.9 ppm
Quartet, methylene protons (-CH₂-, 2H) of the propanoyl group, split by the adjacent methyl group.
~2.3 ppm
Singlet, methyl protons (-CH₃, 3H) attached to the aromatic ring.
~1.1 ppm
Triplet, terminal methyl protons (-CH₃, 3H) of the propanoyl group, split by the adjacent methylene group.
¹³C NMR
~199-202 ppm
Carbonyl carbon (C=O).
~125-160 ppm
Aromatic carbons (6C), including quaternary carbons.
~55 ppm
Methoxy carbon (-OCH₃).
~35 ppm
Methylene carbon (-CH₂-).
~20 ppm
Aromatic methyl carbon (-CH₃).
~8 ppm
Terminal methyl carbon (-CH₃).
IR
1670-1690 cm⁻¹
Strong absorption from the C=O (aryl ketone) stretch.
2850-3000 cm⁻¹
C-H stretching from alkyl and aromatic groups.
1240-1260 cm⁻¹
C-O stretching from the aryl ether (methoxy group).
Potential Applications in Research and Drug Development
While specific biological activities of 1-(2-methoxy-5-methylphenyl)propan-1-one are not extensively documented, its molecular structure makes it a valuable intermediate for synthetic chemists. Aromatic ketones are foundational scaffolds in medicinal chemistry.
The closely related analog, 1-(2-hydroxy-5-methylphenyl)propan-1-one, is utilized as a building block in the synthesis of analgesics and anti-inflammatory agents.[7][8][9] It also finds use in cosmetic formulations for its antioxidant properties.[7][8] This suggests that the title compound, through demethylation of the methoxy group or other functional group interconversions, can serve as a key precursor to a wide range of biologically active molecules and functional materials. Its utility lies in its capacity to be elaborated into more complex structures, making it a target for process development and a valuable addition to any chemical screening library.
Detailed Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one.
Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is dried and assembled under a nitrogen atmosphere.
Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is carefully added to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). The resulting suspension is stirred and cooled to 0°C using an ice-water bath.[10]
Acyl Chloride Addition: Propanoyl chloride (1.1 equivalents) dissolved in 20 mL of anhydrous DCM is added to the addition funnel and then introduced dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.
Arene Addition: 4-methylanisole (1.0 equivalent) dissolved in 20 mL of anhydrous DCM is added to the addition funnel and subsequently added dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to prevent an excessive exotherm.[10]
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Quench: The reaction mixture is quenched by carefully and slowly pouring it into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[10] This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.
Extraction and Wash: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with 30 mL portions of DCM. The combined organic layers are then washed sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[10]
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 1-(2-methoxy-5-methylphenyl)propan-1-one as an oil or low-melting solid.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one. PubChem. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 347969, 1-(2-Methoxyphenyl)propan-1-one. PubChem. [Link]
Mol-Instincts (n.d.). 2-chloro-1-(2-methoxy-5-methylphenyl)propan-1-one. Chemical Synthesis and Search Database. [Link]
Olivato, P. R., et al. (2004). Spectroscopic and theoretical studies of some p-substituted α-ethylsulfonylacetophenones. Journal of Molecular Structure: THEOCHEM, 677. [Link]
ResearchGate (n.d.). Full scan of mass spectra of propiophenone. ResearchGate. [Link]
Royal Society of Chemistry (n.d.). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing. [Link]
University of Wisconsin-Madison (n.d.). Friedel-Crafts Acylation of Anisole. Chemistry Department Course Materials. [Link]
Maryasin, B., et al. (2019). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Molecules, 24(15), 2793. [Link]
LibreTexts Chemistry (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]
Olivato, P. R., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7668-7683. [Link]
An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone of interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, potential applications based on structural analogy, and the analytical methodologies required for its characterization.
Core Compound Identification and Properties
1-(2-Methoxy-5-methylphenyl)propan-1-one, also known as 2'-methoxy-5'-methylpropiophenone, is an aromatic ketone. Its structure features a phenyl ring substituted with a methoxy group at position 2, a methyl group at position 5, and a propanoyl group at position 1.
A summary of the key computed physicochemical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general stability.
The most logical and widely applicable method for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring. In this case, 4-methylanisole serves as the nucleophilic aromatic substrate, which is acylated by propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The methoxy group of 4-methylanisole is a strong activating group and an ortho, para-director. Due to the steric hindrance from the methoxy group at the ortho position, the acylation is expected to predominantly occur at the other ortho position relative to the methyl group, which is also an ortho, para-director, thus leading to the desired product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the proposed Friedel-Crafts acylation synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Caption: Proposed synthesis workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Detailed Experimental Protocol (Adapted from a similar procedure)
This protocol is adapted from a standard Friedel-Crafts acylation procedure for anisole and should be optimized for the specific substrate, 4-methylanisole.[4]
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube with CaCl₂), and an addition funnel. All glassware must be oven-dried to prevent the reaction of moisture-sensitive reagents.
Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
Reaction Initiation: Cool the slurry to 0°C in an ice bath. Prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes.
Substrate Addition: Prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 4-methylanisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Potential Applications in Drug Discovery
While there is no specific literature detailing the biological activity of 1-(2-Methoxy-5-methylphenyl)propan-1-one, the propiophenone scaffold is present in a variety of biologically active molecules.[5] Its structural features suggest potential as a precursor or analog in several therapeutic areas.
Anticancer Agents: Many chalcones and their derivatives, which can be synthesized from propiophenones, have demonstrated cytotoxic effects against various cancer cell lines.[5]
Neurological Agents: The propiophenone core is found in molecules targeting sigma (σ) receptors, which are implicated in various neurological disorders.[5]
Anti-inflammatory and Analgesic Drugs: The related compound, 1-(2-Hydroxy-5-methylphenyl)propan-1-one, is used in the synthesis of analgesics and anti-inflammatory medications.[6]
Hypothetical Signaling Pathway Involvement
Given the prevalence of propiophenone derivatives as kinase inhibitors and receptor modulators, a compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one could potentially interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The following diagram illustrates a hypothetical interaction for conceptual purposes.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Analytical Characterization
Accurate characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one is essential for confirming its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a robust technique for assessing the purity of the compound and for reaction monitoring.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Quantification: Can be achieved by creating a calibration curve with a certified reference standard.
Spectroscopic Analysis
¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include a triplet and a quartet for the ethyl group, singlets for the methyl and methoxy groups, and distinct signals for the aromatic protons.
¹³C NMR: Confirms the carbon framework of the molecule.
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure.
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹.
Safety and Handling
Based on GHS classifications, 1-(2-Methoxy-5-methylphenyl)propan-1-one is considered hazardous.[5]
Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautions:
Handle in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Conclusion
1-(2-Methoxy-5-methylphenyl)propan-1-one is a readily synthesizable aromatic ketone with potential as a building block in medicinal chemistry. While its specific biological activities are yet to be explored, its structural similarity to other bioactive propiophenones makes it a compound of interest for further investigation. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to work with this compound in a safe and efficient manner.
References
BenchChem. (2025). Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.
PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Kim, Y., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Constrained Meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor Alpha and Gamma Dual Agonists. Journal of Medicinal Chemistry, 51(22), 7137-7149.
University of Wisconsin-Madison. (n.d.).
BenchChem. (2025). Analytical Methods for Detecting Byproducts in Propiophenone Reactions.
BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.
Samanidou, V. F., et al. (2004). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation.
Kumar, S., et al. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Journal of Chemical Sciences, 135(4), 1-11.
University of Wisconsin-Madison. (n.d.). 13Friedel-Crafts Acylation of Anisole. Department of Chemistry.
Vasileva, P., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 1-18.
Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
Thermo Fisher Scientific. (2012, September 3). Rapid analysis of a phenone test mix using a Thermo Scientific Hypersil GOLD HPLC column. AppsLab Library.
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectral data for the aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one. As a molecule of intere...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for the aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one. As a molecule of interest in organic synthesis and potentially in medicinal chemistry, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document, structured with the practicing scientist in mind, delves into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation.
Molecular Structure and Spectroscopic Overview
1-(2-Methoxy-5-methylphenyl)propan-1-one, with the chemical formula C₁₁H₁₄O₂, possesses a well-defined structure that gives rise to a characteristic spectroscopic fingerprint.[1] The molecule comprises a substituted benzene ring with a methoxy and a methyl group, and a propanone side chain. This arrangement of functional groups and protons in distinct chemical environments allows for unambiguous characterization using a combination of spectroscopic methods.
Molecular Structure:
Caption: Molecular structure of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2-Methoxy-5-methylphenyl)propan-1-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Methodology:
Sample Preparation: A sample of 1-(2-Methoxy-5-methylphenyl)propan-1-one (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) would be necessary.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans are accumulated to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group on the ring, and the ethyl group of the propanone chain.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.5
d
1H
Ar-H
~7.2
dd
1H
Ar-H
~6.8
d
1H
Ar-H
~3.8
s
3H
-OCH₃
~2.9
q
2H
-C(=O)CH₂CH₃
~2.3
s
3H
Ar-CH₃
| ~1.1 | t | 3H | -C(=O)CH₂CH₃ |
Interpretation:
Aromatic Region (6.8-7.5 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the carbonyl group will be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will reflect the ortho and meta relationships between the protons.
Methoxy Group (~3.8 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.
Propanone Chain (1.1 and 2.9 ppm): The methylene protons (~2.9 ppm) are adjacent to the carbonyl group, which deshields them. They are split into a quartet by the three neighboring methyl protons. The methyl protons (~1.1 ppm) are split into a triplet by the two neighboring methylene protons.
Aromatic Methyl Group (~2.3 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~200
C=O
~158
Ar-C-O
~135
Ar-C-CH₃
~132
Ar-C
~130
Ar-C
~125
Ar-C
~110
Ar-C
~55
-OCH₃
~35
-C(=O)CH₂CH₃
~21
Ar-CH₃
| ~8 | -C(=O)CH₂CH₃ |
Interpretation:
Carbonyl Carbon (~200 ppm): The carbonyl carbon is highly deshielded and appears at the lowest field.
Aromatic Carbons (110-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen of the methoxy group will be the most deshielded in this region.
Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the typical range for sp³ carbons attached to an oxygen atom.
Propanone and Methyl Carbons (8-35 ppm): The carbons of the ethyl group and the aromatic methyl group appear at higher fields.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one will be dominated by the strong absorption of the carbonyl group.
Experimental Protocol: FT-IR
Methodology:
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, and more commonly for routine analysis, an Attenuated Total Reflectance (ATR) accessory is used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3050
Medium
Aromatic C-H stretch
~2950
Medium
Aliphatic C-H stretch
~1680
Strong
C=O stretch (aromatic ketone)
~1600, ~1480
Medium-Strong
Aromatic C=C stretch
~1250
Strong
Aryl-O-C stretch (asymmetric)
| ~1030 | Medium | Aryl-O-C stretch (symmetric) |
Interpretation:
C=O Stretch (~1680 cm⁻¹): The most prominent peak in the spectrum will be the strong absorption due to the carbonyl group of the ketone. Its position is characteristic of an aromatic ketone, where conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone.
C-H Stretches (2950-3050 cm⁻¹): The absorptions in this region correspond to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic side chains.
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
Aryl-O-C Stretches (~1250, ~1030 cm⁻¹): These strong bands are indicative of the C-O stretching vibrations of the aryl ether (methoxy group).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
Methodology:
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one will show a molecular ion peak and several fragment ion peaks.
Table 4: Predicted Mass Spectrometry Data
m/z
Possible Fragment
178
[M]⁺• (Molecular Ion)
149
[M - C₂H₅]⁺
121
[M - C₂H₅CO]⁺
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
Molecular Ion (m/z 178): The peak at the highest m/z value corresponds to the molecular weight of the compound (178.23 g/mol ).[1]
Alpha-Cleavage: A common fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl group.
Loss of an ethyl radical (•C₂H₅) would result in a fragment with m/z 149.
Loss of a propionyl radical (•COC₂H₅) would lead to a fragment at m/z 121.
Tropylium Ion (m/z 91): The presence of a methyl-substituted benzene ring can lead to the formation of the stable tropylium ion.
Caption: Plausible fragmentation pathways for 1-(2-Methoxy-5-methylphenyl)propan-1-one in EI-MS.
Conclusion
The comprehensive spectral analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. This guide has outlined the standard methodologies for acquiring and interpreting these spectra, providing a framework for researchers working with this and similar compounds.
References
PubChem. 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comprehensive Technical Guide to Its Synthetic Utility and Mechanistic Pathways
Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile propiophenone derivative[1]. Characterized by an electron-donat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile propiophenone derivative[1]. Characterized by an electron-donating methoxy group at the ortho position and a methyl group at the meta position relative to the propanoyl chain, this compound presents a unique electronic and steric profile[1]. For drug development professionals and synthetic chemists, it serves as a critical building block in the total synthesis of complex aromatic sesquiterpenes[2] and acts as an ideal model substrate for elucidating regioselective halogenation pathways[3] and novel catalytic α-arylation methodologies[4].
Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one is essential for predicting its behavior in multi-phase catalytic systems and solvent-free reactions.
Table 1: Key Physicochemical and Structural Properties
The strategic value of 1-(2-Methoxy-5-methylphenyl)propan-1-one lies in its pre-configured substitution pattern. In the total synthesis of the aromatic sesquiterpene 4-methoxyisocadalene, this propiophenone derivative provides the exact carbon framework required to construct the bicyclic naphthalene core[2]. The strong electron-donating nature of the methoxy group regioselectively directs the subsequent cyclization, ensuring high fidelity in the formation of 4-methoxy-1,6-dimethylnaphthalene, the immediate precursor to the target sesquiterpene[2].
Synthetic pathway to 4-methoxyisocadalene via the propiophenone intermediate.
Regioselective Bromination: A Model for Competitive Reactive Sites
When subjected to N-bromosuccinimide (NBS) under visible light, 1-(2-Methoxy-5-methylphenyl)propan-1-one exhibits three competitive reactive sites: the α-carbonyl position, the benzylic methyl group, and the aromatic ring[3]. The causality behind the product distribution is governed by the reaction conditions. Under solvent-free reaction conditions (SFRC), the enolization of the ketone is favored, making the α-carbon highly susceptible to electrophilic attack, yielding the α-bromoketone as the major product (68%)[3]. Conversely, the benzylic position undergoes a radical-mediated bromination, yielding a minor side-chain brominated product (20%)[3].
Regioselectivity during visible-light-promoted NBS bromination of the substrate.
Beyond halogenation, this compound serves as an excellent enolizable substrate for advanced C-C bond formation. Traditional palladium-catalyzed systems often struggle with noncyclic ketones due to competing self-aldol condensation or poor regioselectivity[4]. However, utilizing a novel Cu(I)–bis(phosphine) dioxide catalytic system allows for the highly controlled arylation of silyl enol ethers derived from 1-(2-Methoxy-5-methylphenyl)propan-1-one[4]. This rational catalyst design overcomes the limitations of Pd catalysis, yielding α-arylated ketones with enantiomeric excesses up to 95% under unprecedentedly mild conditions[4].
Mechanistic Rationale: Solvent-free conditions (SFRC) drastically increase the effective concentration of the substrate and NBS, promoting collision frequency. Visible light irradiation (8-W lamp) gently initiates the radical pathway without the need for harsh, toxic thermal initiators like AIBN, while the inherent polarity of the neat mixture simultaneously supports the electrophilic enolization pathway[3].
Preparation: In a dry reaction vial, combine 1-(2-Methoxy-5-methylphenyl)propan-1-one (0.3 mmol, 0.054 g) and N-bromosuccinimide (0.33 mmol, 0.059 g)[3].
Irradiation: Stir the neat, heterogeneous mixture at 27 °C under an 8-W energy-saving household lamp. The reaction does not require an inert gas atmosphere; ambient air is permissible[3].
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CH₂Cl₂/hexane (1:3) eluent. The α-bromoketone will appear as the major spot (Rf = 0.60)[3].
Quenching & Isolation: Directly load the crude mixture onto a silica gel column. Elute with CH₂Cl₂/hexane (1:3 → 2:1) to isolate the pale brownish solid (α-bromoketone, m.p. 88–90 °C)[3].
Self-Validation Check: To confirm the mechanistic divergence and validate the protocol, run a parallel reaction with 0.3 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy). The radical scavenger will completely suppress the formation of the benzylic bromide, isolating the α-bromination pathway and proving the dual-mechanism nature of the system[3].
Protocol 2: Synthesis of 4-Methoxy-1,6-dimethylnaphthalene (Sesquiterpene Precursor)
Mechanistic Rationale: The Friedel-Crafts acylation of p-methylanisole strictly dictates the ortho positioning of the propanoyl group relative to the methoxy group. This proximity is the thermodynamic driver for the subsequent cyclization, ensuring the correct spatial arrangement for the naphthalene core[6],[2].
Acylation: Condense p-methylanisole (122.2 g) with propionyl chloride (97.3 g) using anhydrous AlCl₃ (140 g) as a Lewis acid catalyst in CS₂ (370 ml) to yield 1-(2-Methoxy-5-methylphenyl)propan-1-one[6].
Reduction/Elaboration: Convert the propiophenone intermediate through a multi-step sequence involving the reduction of the ketone and subsequent acid-catalyzed cyclization to form the bicyclic framework[2].
Aromatization: Treat the cyclized intermediate with a dehydrogenating agent to yield 4-Methoxy-1,6-dimethylnaphthalene[2].
Self-Validation Check: ¹H NMR spectroscopy of the final intermediate must show the complete disappearance of the propanoyl aliphatic protons (specifically the triplet at ~1.2 ppm and quartet at ~3.0 ppm) and the emergence of highly deshielded aromatic protons characteristic of the conjugated naphthalene system.
The Architecture of Aromatic Ketones: Historical Genesis, Synthetic Evolution, and Drug Discovery
Executive Summary Aromatic ketones—molecules characterized by a carbonyl group attached directly to at least one aryl ring—are foundational scaffolds in organic synthesis and medicinal chemistry. From the late 19th-centu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aromatic ketones—molecules characterized by a carbonyl group attached directly to at least one aryl ring—are foundational scaffolds in organic synthesis and medicinal chemistry. From the late 19th-century discoveries that birthed modern electrophilic aromatic substitution to contemporary drug development, these compounds have served as critical intermediates and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous technical analysis of the historical milestones, mechanistic causality, and modern pharmaceutical applications of aromatic ketones, specifically focusing on privileged scaffolds like chalcones and 2-arylpropionic acid derivatives.
Historical Milestones in Aromatic Ketone Synthesis
The Friedel-Crafts Acylation (1877)
The discovery of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts revolutionized carbon-carbon bond formation . Prior to this, synthesizing aromatic ketones was a low-yield, non-specific endeavor. The Friedel-Crafts acylation utilizes a Lewis acid catalyst (traditionally
AlCl3
) to activate an acyl halide or anhydride, generating a highly electrophilic acylium ion (
[R-C≡O]+
) that subsequently attacks an electron-rich aromatic ring.
Unlike its alkylation counterpart, Friedel-Crafts acylation is not plagued by carbocation rearrangement or polyalkylation. The resulting aromatic ketone contains an electron-withdrawing carbonyl group that deactivates the ring, preventing subsequent electrophilic attacks and ensuring monosubstitution.
Electrophilic aromatic substitution logic in Friedel-Crafts acylation.
The Fries Rearrangement (1908)
Discovered by Karl Theophil Fries in 1908, the provides a direct route to ortho- and para-hydroxyaryl ketones via the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aryl ring .
Mechanistic Causality & Control:
The reaction is a textbook example of thermodynamic versus kinetic control.
Kinetic Control (Low Temperature, <60°C): The para-substituted product predominates due to lower steric hindrance during the bimolecular electrophilic attack of the acylium ion.
Thermodynamic Control (High Temperature, >160°C): The ortho-isomer is favored. While sterically hindered, the ortho-product can form a highly stable, bidentate chelate complex with the aluminum catalyst, driving the equilibrium toward its formation.
Evolution of Aromatic Ketones in Drug Discovery
Chalcones: Privileged
α,β
-Unsaturated Scaffolds
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring aromatic ketones found in hops and citrus fruits. They possess a reactive ketoethylenic moiety that serves as a Michael acceptor. In modern drug discovery, chalcones are classified as "privileged scaffolds" due to their modular backbone, which allows for diverse heterocyclic extensions .
Recent structure-activity relationship (SAR) studies demonstrate that synthetic chalcones act as potent dual inhibitors of Topoisomerase I and II, making them highly effective anticancer agents against multidrug-resistant cell lines (e.g., A549, HCT-15). Furthermore, their amphipathic nature disrupts bacterial cell walls, offering a new vector against MRSA and VRE strains.
Claisen-Schmidt condensation workflow and chalcone biological targeting.
Ketoprofen: The 2-Arylpropionic Acid NSAID
Discovered in 1967 by Rhône-Poulenc, [2-(3-benzoylphenyl)propionic acid] is a potent non-steroidal anti-inflammatory drug (NSAID) . Its core structure relies on a benzophenone moiety (two aromatic rings linked by a ketone). Ketoprofen acts as a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2), preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. The synthesis of its aromatic ketone core historically relied on Friedel-Crafts acylation, though modern scalable syntheses utilize pyrolytic aromatization to construct the vital 2-arylpropionic acid moiety efficiently.
Quantitative Data Analysis
The table below summarizes the historical timeline, synthetic routes, and pharmaceutical applications of key aromatic ketones.
Choleretic agent; precursor to Paracetamol and asthma drugs
Ketoprofen
1967
Pyrolytic Aromatization / Acylation
NSAID (COX-1/2 non-selective inhibitor) for rheumatoid arthritis
Xanthohumol
Natural
Claisen-Schmidt Condensation
Anticancer (Topoisomerase inhibitor); Antioxidant
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of foundational aromatic ketones, complete with the causality behind critical experimental steps.
Protocol 1: Classical Friedel-Crafts Acylation (Synthesis of Acetophenone)
Objective: Synthesize acetophenone from benzene and acetyl chloride.
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 0.1 mol of anhydrous
AlCl3
and 50 mL of dry benzene.
Causality: Moisture must be strictly excluded. Water reacts violently with
AlCl3
to form
HCl
gas and aluminum hydroxide, destroying the Lewis acid catalyst.
Activation: Cool the mixture to 0°C in an ice bath. Slowly add 0.09 mol of acetyl chloride dropwise over 30 minutes.
Causality: The reaction is highly exothermic. Slow addition controls the generation of the acylium ion and prevents solvent boil-off.
Reaction: Remove the ice bath and gently reflux the mixture at 50°C for 1 hour until
HCl
gas evolution ceases.
Causality: Why use >1 equivalent of
AlCl3
? The Lewis acid coordinates with the carbonyl oxygen of the newly formed acetophenone, creating a stable, unreactive complex. This stoichiometric sequestration necessitates an excess of
AlCl3
to drive the reaction to completion.
Quenching & Workup: Pour the cooled mixture over 100 g of crushed ice containing 10 mL of concentrated
HCl
. Extract the aqueous layer with ether, wash the organic layer with 5%
NaOH
(to remove unreacted acid), dry over
MgSO4
, and distill to isolate pure acetophenone.
Protocol 2: Claisen-Schmidt Condensation (Synthesis of Chalcone)
Objective: Synthesize 1,3-diphenyl-2-propen-1-one via base-catalyzed aldol condensation.
Enolate Formation: Dissolve 0.1 mol of acetophenone and 0.1 mol of benzaldehyde in 50 mL of ethanol in a 250 mL flask.
Catalysis: Place the flask in an ice bath (10°C) and slowly add 10 mL of a 50% aqueous
NaOH
solution dropwise while stirring vigorously.
Causality: The hydroxide ion deprotonates the
α
-carbon of acetophenone, generating a resonance-stabilized enolate. Benzaldehyde lacks
α
-hydrogens, preventing self-condensation and ensuring the enolate exclusively attacks the benzaldehyde carbonyl.
Dehydration: Stir the mixture at room temperature for 2-3 hours. A yellow precipitate will form.
Causality: The initial
β
-hydroxy ketone intermediate undergoes spontaneous dehydration (E1cB mechanism). This is thermodynamically driven by the formation of a highly stable, fully conjugated
α,β
-unsaturated system spanning both aromatic rings.
Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral to litmus, and recrystallize from hot ethanol to yield pure trans-chalcone crystals.
References
16.11: Friedel–Crafts Alkylation and Friedel–Crafts Acylation. Chemistry LibreTexts. Available at:[Link]
Fries rearrangement. Wikipedia. Available at:[Link]
A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. National Center for Biotechnology Information (PMC). Available at:[Link]
Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development - ACS Publications. Available at:[Link]
Foundational
potential research areas for 2'-methoxy-5'-methylpropiophenone
An In-depth Technical Guide to Unlocking the Research Potential of 2'-methoxy-5'-methylpropiophenone Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Unlocking the Research Potential of 2'-methoxy-5'-methylpropiophenone
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for the largely uncharacterized molecule, 2'-methoxy-5'-methylpropiophenone. Acknowledging the current scarcity of dedicated literature, this guide adopts a first-principles approach, leveraging structural analogy, predictive modeling, and a tiered, multi-stage research framework to propose a robust investigatory program. The objective is to systematically elucidate the physicochemical properties, biological activities, and potential applications of this compound.
The Current State of Knowledge: A Molecule of Untapped Potential
2'-methoxy-5'-methylpropiophenone is a substituted aromatic ketone. At present, its documented scientific footprint is minimal, largely confined to listings in chemical supplier catalogs. This presents a unique opportunity for novel discovery across various scientific disciplines.
Property
Value
Source
CAS Number
1391054-01-3
Chemical Supplier Databases
Molecular Formula
C11H14O2
Chemical Supplier Databases
Molecular Weight
178.23 g/mol
Chemical Supplier Databases
Predicted logP
2.6 - 3.1
Computational Models
Predicted Boiling Point
250-280 °C
Computational Models
Predicted Solubility
Low in water, soluble in organic solvents
Based on structural features
The core structure, a propiophenone skeleton, is a well-known pharmacophore present in a variety of biologically active molecules. The substituents—a methoxy group at the 2' position and a methyl group at the 5' position—are expected to significantly influence its steric and electronic properties, and by extension, its reactivity and bioactivity.
A Tiered Approach to a Foundational Research Program
Given the lack of existing data, a systematic, tiered research strategy is proposed. This approach ensures that foundational knowledge is established before progressing to more complex and resource-intensive investigations.
Caption: A tiered research strategy for 2'-methoxy-5'-methylpropiophenone.
Tier 1: Foundational Characterization
The primary objective of Tier 1 is to establish a reliable source of the compound and to define its basic chemical and biological properties.
Synthesis and Structural Verification
A plausible and efficient synthetic route is the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride.
Caption: Proposed synthesis of 2'-methoxy-5'-methylpropiophenone.
Experimental Protocol: Synthesis and Purification
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
Addition of Catalyst: Slowly add anhydrous aluminum chloride (AlCl3) (1.2 equivalents) to the stirred DCM.
Addition of Reactants: In a separate flask, dissolve 4-methylanisole (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl3 suspension over 30 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of cold, dilute HCl.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Profiling
A comprehensive understanding of the compound's physicochemical properties is crucial for any future application.
Parameter
Proposed Method
Rationale
Aqueous Solubility
HPLC-based method or shake-flask method (OECD 105)
Essential for biological testing and formulation development.
pKa
Potentiometric titration or UV-metric method
Determines the ionization state at physiological pH, impacting absorption and distribution.
LogP (Octanol-Water Partition Coefficient)
Shake-flask method (OECD 107) or reverse-phase HPLC
Predicts membrane permeability and potential for bioaccumulation.
Stability
HPLC-based stability study in various buffers (pH 4, 7.4, 9) and temperatures
Determines shelf-life and compatibility with different experimental conditions.
Initial Cytotoxicity Screening
A preliminary assessment of cytotoxicity is essential to guide concentration ranges for subsequent biological assays.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous, or HeLa for cancerous) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare a stock solution of 2'-methoxy-5'-methylpropiophenone in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
Incubation: Remove the old media from the cells and add the media containing the different concentrations of the compound. Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Tier 2: Exploratory Biological Screening
Based on the structural motifs present in 2'-methoxy-5'-methylpropiophenone, several areas of biological activity can be prioritized for screening. The propiophenone core is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.
Antimicrobial Activity
The lipophilic nature and the presence of an aromatic ketone suggest potential antimicrobial properties.
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Anticancer Activity
Many small aromatic molecules exhibit anticancer properties.
NCI-60 Human Tumor Cell Lines Screen: A broad screen against 60 different human cancer cell lines from nine different tissue types would provide a comprehensive overview of potential anticancer activity and selectivity.
Enzyme Inhibition Assays
Cyclooxygenase (COX) Inhibition: Given the structural similarity to some NSAIDs, an assay for COX-1 and COX-2 inhibition is warranted to explore anti-inflammatory potential.
Monoamine Oxidase (MAO) Inhibition: Substituted aromatic ketones can sometimes interact with MAO enzymes, which are relevant targets for neurodegenerative diseases and depression.
Tier 3: Advanced Mechanistic and Developmental Studies
Should promising "hits" be identified in Tier 2, the research would progress to more in-depth studies. For instance, if significant and selective anticancer activity is observed against a particular cell line (e.g., a breast cancer cell line), the following path could be pursued:
Caption: Hypothetical workflow for a Tier 3 investigation of anticancer activity.
This advanced stage would focus on identifying the molecular target, elucidating the mechanism of action, and exploring the structure-activity relationship (SAR) to design more potent and specific analogs.
Conclusion and Future Outlook
2'-methoxy-5'-methylpropiophenone represents a blank slate for chemical and biological research. The systematic, tiered approach outlined in this guide provides a clear and logical pathway for its investigation. By starting with fundamental synthesis and characterization, and progressing through broad biological screening to in-depth mechanistic studies, the scientific community can unlock the full potential of this intriguing molecule. The insights gained could lead to the development of new therapeutics, research tools, or materials.
References
Note: As 2'-methoxy-5'-methylpropiophenone has limited specific literature, the references below are to established methodologies and databases that would be authorit
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Organisation for Economic Co-operation and Development. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The NCI-60 Human Tumor Cell Lines Screen. National Institutes of Health. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
theoretical studies of methoxy-substituted phenylpropanones
An In-depth Technical Guide to the Theoretical Analysis of Methoxy-Substituted Phenylpropanones This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoret...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Theoretical Analysis of Methoxy-Substituted Phenylpropanones
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate methoxy-substituted phenylpropanones. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind computational choices, offering a framework for designing and interpreting robust theoretical studies. We will explore how these in silico techniques illuminate molecular structure, predict spectroscopic signatures, and elucidate structure-activity relationships, thereby accelerating research and development.
The Strategic Imperative for Theoretical Studies
Methoxy-substituted phenylpropanones represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their biological activities, including antioxidant and enzyme inhibitory properties, are intimately linked to their three-dimensional structure and electronic landscape.[1][2][3] Experimental characterization alone, while essential, often provides an incomplete picture. Theoretical studies, primarily leveraging quantum chemical calculations, serve as a powerful complementary tool. They allow for the exploration of molecular properties at an atomic level of detail that is often inaccessible through empirical methods alone. By simulating molecular behavior, we can predict stable conformations, interpret complex spectroscopic data, and rationally design novel derivatives with enhanced properties, thus guiding and refining experimental efforts.
Foundational Computational Methodologies
The accuracy of any theoretical study is contingent upon the selection of an appropriate computational method and basis set. For molecules like methoxy-substituted phenylpropanones, Density Functional Theory (DFT) has emerged as the predominant methodology due to its excellent balance of computational cost and accuracy.[1][4][5]
Density Functional Theory (DFT): This approach calculates the electronic structure of a molecule based on its electron density. The choice of the functional is critical.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for geometry optimization and frequency calculations.[4][6][7]
CAM-B3LYP: A long-range corrected functional that is particularly well-suited for calculating electronic transitions (UV-Vis spectra) and non-linear optical properties.[4][5]
M06-2X: A meta-hybrid GGA functional that often yields high accuracy for thermochemistry and kinetics, making it suitable for studying reaction mechanisms and antioxidant properties.[8]
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.
Pople-style basis sets (e.g., 6-311++G(d,p)): This is a robust and widely used basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing bonding and are essential for accurate results.[4][8][9]
Solvent Effects: Since many biological and chemical processes occur in solution, accounting for the solvent is critical. Implicit solvent models like the Polarizable Continuum Model (PCM) are commonly used to simulate the effect of a solvent by placing the molecule in a cavity within a dielectric continuum.[9][10]
Elucidating Molecular Structure: Conformational and Geometric Analysis
The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. This is not a trivial task, as the rotation around single bonds (e.g., involving the methoxy group and the propanone side chain) can lead to multiple conformers with different energies.[5][11]
Workflow for Conformational Analysis
The process involves a systematic search for the global minimum on the potential energy surface (PES).
Caption: Workflow for determining the most stable molecular conformer.
Geometric Parameters
Once the lowest energy structure is identified, its geometric parameters (bond lengths, angles) are calculated. These theoretical values can be directly compared with experimental data from X-ray diffraction (XRD) if available, serving as a critical validation of the chosen computational method.[4][7] For example, the C=O bond length in the propanone chain is typically calculated to be around 1.226 Å, which shows good agreement with experimental values.[4]
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Representative Methoxy-Substituted Phenylpropanone.
| Dihedral Angle (°) | C-C-O-C (methoxy) | ~0 or ~180 (planar) | Varies with ortho-substituents[11] |
Predicting and Interpreting Spectroscopic Data
Theoretical calculations are indispensable for the assignment and interpretation of experimental spectra. By simulating spectra for a known, optimized geometry, we can confidently assign experimental peaks.
Vibrational Spectroscopy (FT-IR, Raman)
Calculated vibrational frequencies correspond to the fundamental modes of molecular motion. These are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as C=O stretching, O-CH3 vibrations, or aromatic C-H bending.[4][6][9]
Methoxy Group Vibrations: Asymmetric and symmetric C-H stretching vibrations of the methoxy group are typically predicted in the 2985-2825 cm⁻¹ range.[4][6]
Carbonyl (C=O) Stretching: This is a strong, characteristic peak usually found in the 1650-1700 cm⁻¹ region.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts.[6][9][12] Comparing the calculated shifts of a proposed structure with the experimental spectrum is a powerful method for structural verification. As shown in Table 2, there is generally a strong linear correlation between experimental and theoretical chemical shifts.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone.
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.[6][9] These transitions are often understood in terms of promotions of electrons between Frontier Molecular Orbitals (FMOs).
Reactivity and Electronic Properties
The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a suite of tools to analyze this structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[13][14]
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (negative potential, red/yellow) regions susceptible to electrophilic attack and electron-poor (positive potential, blue) regions susceptible to nucleophilic attack.[12][13] This is invaluable for predicting sites of interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying intramolecular charge transfer and hyperconjugative stability. For instance, it can reveal the stabilizing interaction between the lone pair electrons on the methoxy oxygen and the antibonding orbitals of the phenyl ring (n→π*).[5]
Caption: Interplay of electronic property analyses to predict reactivity.
Perhaps the most impactful application of theoretical studies in drug development is in elucidating Structure-Activity Relationships (SAR).[15][16][17] By calculating molecular properties (descriptors) and correlating them with experimentally observed biological activity, we can build predictive Quantitative Structure-Activity Relationship (QSAR) models.[18][19]
Case Study: Antioxidant Activity
Phenolic compounds, including many phenylpropanones, are known antioxidants. Their activity proceeds through several key mechanisms, and DFT can determine the thermodynamically preferred pathway.[1][8]
Hydrogen Atom Transfer (HAT): A one-step process where the antioxidant donates a hydrogen atom. The key descriptor is the Bond Dissociation Enthalpy (BDE) of the O-H bond (if a hydroxyl group is present). Lower BDE values indicate higher activity.[1][8]
Single Electron Transfer followed by Proton Transfer (SET-PT): A two-step process involving electron donation followed by proton transfer. Key descriptors are Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .
Sequential Proton Loss Electron Transfer (SPLET): A two-step process favored in polar solvents, involving proton loss followed by electron transfer.[10] Key descriptors are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .[1]
Studies have shown that the presence and position of methoxy groups significantly affect these thermodynamic parameters, thereby modulating the antioxidant capacity.[1][10]
Case Study: Enzyme Inhibition
For applications like tyrosinase inhibition, molecular docking is used to predict how a phenylpropanone derivative (the ligand) binds to the active site of the target protein.[2][3]
Molecular Docking: This computational technique places the ligand into the protein's binding site in various orientations and scores the resulting poses based on binding affinity. This helps identify key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding.[20]
Caption: A step-by-step experimental workflow for theoretical analysis.
Conclusion and Future Outlook
Theoretical studies of methoxy-substituted phenylpropanones provide profound insights into their structure, spectroscopy, and reactivity. The synergy between high-level computation and empirical experimentation is a powerful paradigm in modern chemical and pharmaceutical science. DFT calculations allow for the validation of experimental findings and, more importantly, provide a predictive framework to guide the rational design of new molecules with tailored properties. As computational resources continue to grow and theoretical methods become more refined, the role of in silico analysis will become even more integral to the discovery and development of novel therapeutics and materials based on the phenylpropanone scaffold.
References
Rani, M. J. et al. (2020). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 5(3), 1599–1611. [Link]
Ucun, F. et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6667. [Link]
He, F. et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Food Chemistry, 309, 125725. [Link]
Kotan, G. & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. [Link]
Rahmani, R. et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 127-137. [Link]
Saeed, A. et al. (2017). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. Molecules, 22(1), 101. [Link]
TÜRKMEN, H. et al. (2022). A DFT study: ranking of antioxidant activity of various candidate molecules. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-534. [Link]
Allioui, N. et al. (2024). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. Journal of Computational Chemistry, 45(12), 886-897. [Link]
Gökce, H. et al. (2014). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 266-277. [Link]
Drug Design Org. (2005). Structure-Activity Relationships (SAR). DrugDesign.org. [Link]
Tzankova, V. et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6214. [Link]
ResearchGate. (n.d.). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. ResearchGate. [Link]
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Mary, Y. S. et al. (2020). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Heliyon, 6(11), e05470. [Link]
Efil, K. & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]
Van de Graaf, B. & Van Lier, P. M. (1978). Conformational analysis of the aryl-methoxy bond. Journal of Molecular Structure, 48(1), 133-140. [Link]
Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]
Sharma, A. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews: A Journal of Drug Design and Discovery, 12(3), 1-3. [Link]
Kumar, A. et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Future Journal of Pharmaceutical Sciences, 11(1), 1-19. [Link]
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Application Note: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts Acylation
[label="Report", Visualizing Structure & Reactivity I'm working on refining chemical structure diagrams and reaction mechanism depictions for clarity, specifically focusing on the regioselectivity of the Friedel-Crafts a...
Author: BenchChem Technical Support Team. Date: March 2026
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Executive Summary
This application note details the optimized synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one through the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with the mechanistic causality required to execute the reaction with high regioselectivity, yield, and purity.
Mechanistic Rationale & Regioselectivity
As a Senior Application Scientist, it is critical to understand that successful synthesis relies on exploiting the inherent electronic and steric properties of the starting material rather than relying on brute-force conditions. The regioselectivity of this electrophilic aromatic substitution is a textbook example of competing directing effects [1.1].
Substrate Activation: 4-Methylanisole possesses two ring substituents. The methoxy (-OMe) group is strongly electron-donating via resonance, making it a powerful ortho/para director. The methyl (-CH3) group is weakly electron-donating via hyperconjugation, also directing ortho/para.
Regiochemical Control: In 4-methylanisole, the para position relative to the dominant -OMe group is sterically and structurally occupied by the -CH3 group. Consequently, the electrophilic attack by the propionylium ion is strictly directed to the ortho position relative to the -OMe group (which is simultaneously meta to the -CH3 group).
Catalyst Dynamics: While Friedel-Crafts alkylations are truly catalytic, Friedel-Crafts acylations require a stoichiometric excess (>1.1 eq) of the Lewis acid (AlCl₃). This is because the carbonyl oxygen of the newly formed ketone product acts as a Lewis base, forming a stable, deactivated complex with AlCl₃ and effectively sequestering it from the reaction cycle[1].
Logical flow of regioselectivity in the Friedel-Crafts acylation of 4-methylanisole.
Quantitative Data & Stoichiometry
To ensure reproducibility, the following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.
This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist[2].
Step-by-Step Methodology
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add anhydrous AlCl₃ (1.60 g, 12 mmol) and 10 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.
Reagent Addition: In the dropping funnel, prepare a solution of 4-methylanisole (1.22 g, 10 mmol) and propionyl chloride (1.02 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20–30 minutes.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is fully consumed.
Quenching: Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of 1M HCl. Stir vigorously until the organic and aqueous layers become clear.
Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ketone.
Step-by-step experimental workflow for the synthesis and isolation of the target ketone.
Causality Behind Experimental Choices
Thermal Control (0 °C Addition): The initial formation of the acylium ion-AlCl₃ complex is highly exothermic. Maintaining the temperature below 5 °C during addition prevents thermal degradation, suppresses polyacylation, and crucially, prevents the AlCl₃-mediated ether cleavage (demethylation) of the methoxy group[2].
Acidic Quench Rationale: Quenching with ice/HCl is non-negotiable. The reaction product forms a robust, water-insoluble aluminum-ketone complex. The acidic environment hydrolyzes this complex, releasing the free ketone into the organic phase and solubilizing the resulting aluminum salts into the aqueous phase, thereby preventing intractable emulsions[3].
Quality Control & Self-Validation
To ensure the trustworthiness of the synthesized batch, the system must be validated against expected analytical benchmarks:
TLC Checkpoint: The starting 4-methylanisole is highly non-polar. The product, 1-(2-Methoxy-5-methylphenyl)propan-1-one, will appear as a significantly more polar, strongly UV-active spot.
¹H NMR Validation (CDCl₃): Successful acylation is confirmed by the appearance of the propanoyl aliphatic signals: a distinct triplet at ~1.2 ppm (CH₃) and a quartet at ~2.9 ppm (CH₂). The intact methoxy group will present as a sharp singlet at ~3.8 ppm, and the aromatic region will display three protons, confirming mono-substitution.
References
Applications of Friedel–Crafts reactions in total synthesis of n
Friedel-Crafts Acyl
Laboratory Scale Synthesis of trans-Anethole: Applic
Application Note: 1-(2-Methoxy-5-methylphenyl)propan-1-one as a Versatile Synthetic Intermediate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Importance In modern organic synthesis and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Strategic Importance
In modern organic synthesis and drug development, the rational selection of building blocks dictates the efficiency of the entire synthetic route. 1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone) is a highly versatile propiophenone derivative[1]. Its structural architecture—featuring an enolizable α-carbonyl methylene, an electron-donating methoxy group, and a benzylic methyl group—provides multiple orthogonal reactive sites. This guide details the chemoselective functionalization of this intermediate, focusing on its utility in radical α-bromination and enantioselective α-arylation workflows.
Physicochemical Profiling
Understanding the fundamental properties of the intermediate is critical for optimizing reaction molarities, solvent selection, and purification strategies.
As a Senior Application Scientist, it is imperative to look beyond the empirical steps and understand why a reaction proceeds along a specific pathway. The functionalization of 1-(2-Methoxy-5-methylphenyl)propan-1-one presents a classic chemoselectivity challenge.
Regioselective Radical α-Bromination
This molecule contains three competitive reactive sites: the α-carbonyl carbon, the 5-methyl benzylic carbon, and the electron-rich aromatic ring. Under standard electrophilic halogenation (e.g., Br₂ in acetic acid), the strongly activating methoxy group often directs unwanted electrophilic aromatic substitution.
To invert this chemoselectivity, we employ a radical pathway using N-bromosuccinimide (NBS) under neat (solvent-free) conditions, promoted by visible light[3].
Causality: Visible light initiates the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical (Br•) preferentially abstracts a hydrogen atom from the α-carbonyl position because the resulting α-carbon radical is highly stabilized by resonance with the adjacent carbonyl group (captodative effect).
Validation: The addition of TEMPO (a known radical scavenger) completely suppresses the reaction, self-validating that the transformation is exclusively radical-driven rather than electrophilic[3].
Enantioselective α-Arylation
Constructing tertiary stereocenters at the α-position of noncyclic ketones is notoriously difficult due to rapid enolization and subsequent racemization.
Causality: By first converting the ketone into a silyl enol ether, we lock the nucleophile's geometry and prevent uncontrolled aldol condensations. Subsequent cross-coupling utilizes a novel Cu(I)–bis(phosphine) dioxide catalytic system with diaryliodonium salts. This bypasses the limitations of traditional Pd-catalyzed enolate arylations, allowing for highly enantioselective aryl installation[4].
Self-Validating System: The absence of solvent forces a high effective concentration of radicals. The reaction's progress is visually indicated by the dissolution of NBS and the evolution of the product mixture.
Preparation: In a dry, transparent borosilicate glass vial equipped with a magnetic stir bar, add 1-(2-Methoxy-5-methylphenyl)propan-1-one (0.3 mmol) and N-bromosuccinimide (0.33 mmol, 1.1 equiv). Do not add solvent.
Irradiation & Stirring: Place the vial approximately 5 cm away from an 8-W energy-saving visible light bulb. Stir the neat mixture vigorously at 27 °C. Field Insight: As the reaction progresses, the physical state of the mixture will change. Vigorous stirring is mandatory to maintain homogeneity and consistent light penetration.
Monitoring: Monitor the reaction via TLC (eluent: CH₂Cl₂/petroleum ether 1:3). The starting material spot will gradually disappear as the less polar α-bromoketone forms.
Quenching: Upon complete consumption of the ketone (typically 2-4 hours), dilute the crude mixture with CH₂Cl₂ (10 mL) and wash with distilled water (3 × 5 mL) to remove succinimide byproducts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure α-bromoketone[3].
Protocol B: Silyl Enol Ether Formation and Cu(I)-Catalyzed α-Arylation
Self-Validating System: The success of the Cu(I) coupling is strictly dependent on the purity of the silyl enol ether. Trace water will prematurely hydrolyze the intermediate back to the starting ketone.
Enolization: Dissolve the starting ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a strict argon atmosphere. Add triethylamine (1.5 equiv) and cool the flask to 0 °C. Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv). Stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Use immediately for the next step.
Catalyst Activation: In an oven-dried Schlenk tube under argon, combine Cu(OTf)₂ (10 mol%) and the chiral bis(phosphine) dioxide ligand (12 mol%) in anhydrous CH₂Cl₂ (2 mL). Stir at room temperature for 30 minutes to pre-form the active catalytic complex[4].
Asymmetric Cross-Coupling: Add the diaryliodonium trifluoromethanesulfonate salt (1.2 equiv) to the catalyst solution. Cool the mixture to -20 °C. Dropwise add the freshly prepared silyl enol ether (0.5 mmol) dissolved in CH₂Cl₂ (1 mL).
Workup: Stir until complete conversion is observed via GC-MS or TLC. Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify by flash chromatography to obtain the enantioenriched α-aryl ketone[4].
Visualizations of Synthetic Workflows
Divergent synthetic applications of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Mechanistic pathway of the visible-light-promoted radical α-bromination.
References
Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light. Chemical Papers (2021). 3
Application Notes & Protocols for the Comprehensive Characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Foreword This document provides a detailed guide to the essential analytical techniques for the structural elucidation, quantification, and purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
This document provides a detailed guide to the essential analytical techniques for the structural elucidation, quantification, and purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-3). As a key intermediate in various synthetic pathways and a compound of interest in pharmaceutical and research settings, robust and reliable analytical methodologies are paramount for ensuring its quality and integrity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
1-(2-Methoxy-5-methylphenyl)propan-1-one is an aromatic ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its structure, featuring a substituted phenyl ring, a methoxy group, and a propanone chain, gives rise to characteristic spectroscopic and chromatographic behaviors that will be leveraged for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of 1-(2-Methoxy-5-methylphenyl)propan-1-one. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, revealing the connectivity and chemical environment of each atom.
The Rationale Behind NMR for Structural Elucidation
The unique electronic environments of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule result in distinct resonance frequencies (chemical shifts). For ¹H NMR, the splitting patterns (multiplicity) arising from spin-spin coupling between neighboring non-equivalent protons provide definitive evidence of atomic connectivity. The integration of the signal areas corresponds to the ratio of protons in each environment.[3]
Experimental Protocol: ¹H and ¹³C NMR
1.2.1 Sample Preparation
Accurately weigh approximately 10-20 mg of the 1-(2-Methoxy-5-methylphenyl)propan-1-one sample.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
Cap the NMR tube and gently invert to ensure a homogenous solution.
1.2.2 Instrumentation and Parameters
Instrument: A 400 MHz (or higher) NMR spectrometer.
Nuclei: ¹H and ¹³C.
Temperature: 25 °C.
¹H NMR Parameters:
Pulse Program: Standard single pulse (zg30).
Spectral Width: ~16 ppm.
Acquisition Time: ~4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16.
¹³C NMR Parameters:
Pulse Program: Proton-decoupled (zgpg30).
Spectral Width: ~240 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
Data Analysis and Expected Spectral Features
¹H NMR (400 MHz, CDCl₃): Predicted Chemical Shifts and Multiplicities
Protons
Predicted δ (ppm)
Multiplicity
Integration
Assignment
A
7.4 - 7.6
d
1H
Aromatic H (ortho to C=O)
B
7.0 - 7.2
dd
1H
Aromatic H (meta to C=O, ortho to -CH₃)
C
6.8 - 6.9
d
1H
Aromatic H (para to C=O)
D
3.8 - 3.9
s
3H
Methoxy (-OCH₃)
E
2.9 - 3.1
q
2H
Methylene (-CH₂-)
F
2.3 - 2.4
s
3H
Methyl (-CH₃ on ring)
G
1.1 - 1.2
t
3H
Methyl (-CH₃ of propyl)
¹³C NMR (100 MHz, CDCl₃): Predicted Chemical Shifts
Carbon
Predicted δ (ppm)
Assignment
1
~200-205
Carbonyl (C=O)
2
~158-160
Aromatic C (attached to -OCH₃)
3
~135-138
Aromatic C (attached to -CH₃)
4
~130-132
Aromatic CH
5
~128-130
Aromatic C (ipso to C=O)
6
~125-127
Aromatic CH
7
~110-112
Aromatic CH
8
~55-56
Methoxy (-OCH₃)
9
~35-37
Methylene (-CH₂-)
10
~20-22
Methyl (-CH₃ on ring)
11
~8-10
Methyl (-CH₃ of propyl)
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly effective for confirming the presence of the carbonyl (C=O) group and the aromatic system in 1-(2-Methoxy-5-methylphenyl)propan-1-one.
The Rationale Behind IR for Functional Group Identification
Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. The positions of these absorption bands are indicative of the types of bonds and functional groups present.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for this compound as it requires minimal sample preparation.
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric and instrumental interferences.
Place a small amount (a few milligrams or a single drop if liquid) of the 1-(2-Methoxy-5-methylphenyl)propan-1-one sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis and Expected Absorption Bands
The IR spectrum will be dominated by a few key absorption bands that serve as a fingerprint for the molecule.[1]
Wavenumber (cm⁻¹)
Intensity
Vibration
Functional Group
~3000-3100
Medium
C-H stretch
Aromatic C-H
~2850-2980
Medium
C-H stretch
Aliphatic C-H (-CH₂, -CH₃)
~1670-1690
Strong
C=O stretch
Aryl Ketone
~1580-1600
Medium-Strong
C=C stretch
Aromatic Ring
~1240-1260
Strong
C-O stretch
Aryl-Alkyl Ether (-OCH₃)
~1020-1040
Medium
C-O stretch
Aryl-Alkyl Ether (-OCH₃)
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.
The Rationale Behind MS for Molecular Formula Confirmation
In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution MS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern provides a "puzzle" of the molecule's structure, which can be pieced together to confirm connectivity.[5]
Experimental Protocol: GC-MS with Electron Ionization (EI)
For a volatile compound like this, GC-MS is an ideal technique as it combines chromatographic separation with mass analysis.[6]
3.2.1 Sample Preparation
Prepare a stock solution of 1-(2-Methoxy-5-methylphenyl)propan-1-one at 1 mg/mL in a suitable solvent like methanol or ethyl acetate.
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
3.2.2 Instrumentation and Parameters
GC System:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL (split mode, e.g., 20:1).
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Detector (EI):
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Range: m/z 40-450.
Data Analysis and Predicted Fragmentation Pathway
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 178.
Key Fragment Ions: The fragmentation is driven by the carbonyl group and the ether linkage.
m/z 149: Loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage. This is often a very prominent peak.
m/z 135: Formation of the 2-methoxy-5-methylbenzoyl cation through cleavage of the ethyl-carbonyl bond.
m/z 107: Loss of CO from the m/z 135 fragment.
m/z 77: Phenyl cation fragment.
Caption: Predicted EI-MS fragmentation pathway.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the workhorse technique for assessing the purity of the compound and for quantitative analysis in various matrices. A reverse-phase HPLC method with UV detection is robust, reliable, and widely available.[7]
The Rationale Behind HPLC for Purity Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar to moderately polar compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one, reverse-phase chromatography (polar mobile phase, non-polar stationary phase) is ideal. The UV detector is highly effective due to the strong UV absorbance of the aromatic ring.
Experimental Protocol: Reverse-Phase HPLC-UV
4.2.1 Sample and Mobile Phase Preparation
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the diluent. Further dilute to a working concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
Degas both mobile phases using sonication or vacuum filtration.
4.2.2 Instrumentation and Chromatographic Conditions
Parameter
Condition
HPLC System
Quaternary or Binary Pump, Autosampler, UV/PDA Detector
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Gradient: 40% B to 90% B over 10 min, hold at 90% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
Data Analysis and System Suitability
Purity Assessment: The purity is typically calculated by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of known concentration standards.
System Suitability: Before sample analysis, perform system suitability tests to ensure the system is performing correctly.
Tailing Factor: Should be ≤ 2.0 for the main peak.
Theoretical Plates: Should be ≥ 2000.
Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.
Caption: General workflow for HPLC analysis.
Safety Precautions
When handling 1-(2-Methoxy-5-methylphenyl)propan-1-one, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] All handling should be performed in a well-ventilated chemical fume hood.
References
PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- on Newcrom R1 HPLC column. Retrieved from [Link]
PubChemLite. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]
Chemspace. (n.d.). 1-{[(2-methoxy-5-methylphenyl)methyl]amino}propan-2-ol. Retrieved from [Link]
ResearchGate. (2005). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Retrieved from [Link]
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Retrieved from [Link]
NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Wiley Online Library. (2025). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). Retrieved from [Link]
ResearchGate. (2021). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
PubChemLite. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-ol. Retrieved from [Link]
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000279. Retrieved from [Link]
Application Note: High-Resolution NMR Spectroscopy of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 4-Methyl-2-propionylanisole) is a functionalized aromatic ketone frequently utilized as a building block in organic synthesis and active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 4-Methyl-2-propionylanisole) is a functionalized aromatic ketone frequently utilized as a building block in organic synthesis and active pharmaceutical ingredient (API) development [1]. Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This application note eschews standard generic instructions in favor of a self-validating protocol for sample preparation, instrumental acquisition, and spectral interpretation. By understanding the causality behind each methodological step, researchers can ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication.
Physicochemical Properties
Understanding the target molecule's physical properties is the first step in designing an optimal NMR acquisition strategy.
Mechanistic Rationale for NMR Preparation (E-E-A-T)
Achieving a high signal-to-noise ratio (SNR) and sharp resonance lines requires meticulous sample preparation. The following explains the why behind standard NMR practices:
Solvent Causality : Chloroform-d (CDCl₃) is selected due to the compound's lipophilic aromatic core and lack of highly polar hydrogen-bonding donors. The deuterium in CDCl₃ provides a robust frequency lock signal necessary to compensate for magnetic field drift during acquisition [3].
Concentration Dynamics : For small molecules (MW < 500 Da), 5–25 mg is optimal for ¹H NMR [3]. Lower concentrations risk the spectrum being dominated by solvent impurities (like residual H₂O), while excessively high concentrations increase solution viscosity. High viscosity slows molecular tumbling rates, shortening T₂ relaxation times and causing uncorrectable line broadening [4]. For ¹³C NMR, the concentration must be increased to 20–50 mg to compensate for the low 1.1% natural abundance and lower gyromagnetic ratio of the ¹³C nucleus [4].
Magnetic Susceptibility : Solid particulates distort local magnetic field homogeneity. A sample with suspended particles will exhibit a field distortion around each individual particle, causing broad lines and indistinct spectra. Therefore, physical filtration is a non-negotiable step [3].
Self-Validating Sample Preparation Protocol
This protocol incorporates built-in Quality Control (QC) gates to ensure spectral integrity before committing to expensive instrument time.
Gravimetric Analysis : Accurately weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of 1-(2-Methoxy-5-methylphenyl)propan-1-one into a clean glass vial [4].
Solvation : Add 0.6 mL of high-purity CDCl₃ (optionally containing 0.03% v/v TMS as an internal standard). Vortex gently until visually dissolved [4].
Filtration (QC Gate 1) : Pack a small plug of glass wool tightly into a Pasteur pipette. Pass the solution through the plug directly into a standard 5 mm NMR tube.
Validation: The eluent must be optically clear with no visible light scattering [3].
Volume Standardization (QC Gate 2) : Ensure the liquid height in the NMR tube is strictly between 40 mm and 50 mm.
Validation: Use a tube depth gauge. Volumes below 40 mm cause severe magnetic susceptibility gradients at the liquid-air interface within the active volume of the radiofrequency (RF) coil, making shimming nearly impossible [3].
Exterior Decontamination : Wipe the exterior of the NMR tube with a lint-free tissue moistened with ethanol to remove fingerprints or oils that could interfere with the probe's RF coil [4].
Workflow Visualization
Step-by-step self-validating NMR sample preparation and acquisition workflow.
Spectral Acquisition & Predictive Assignments
Instrumental Self-Validation (QC Gate 3) : Before initiating a multi-hour ¹³C or 2D NMR experiment (e.g., HSQC, HMBC), acquire a single-scan ¹H "scout" spectrum. Evaluate the Full Width at Half Maximum (FWHM) of the TMS peak or the solvent residual peak; it should be < 1.0 Hz. If broader, re-shim the Z and Z² gradients to correct the magnetic field homogeneity.
Causality of Splitting : The aromatic protons exhibit a classic 1,2,4-trisubstituted pattern. H-3 is strongly shielded by the electron-donating methoxy group and is ortho-coupled to H-4 (J ≈ 8.4 Hz). H-4 is ortho-coupled to H-3 and meta-coupled to H-6 (J ≈ 2.2 Hz), resulting in a doublet of doublets. H-6 is deshielded by the adjacent electron-withdrawing propanoyl group and only shows meta-coupling to H-4.
Application Note: Trace-Level Mass Spectrometric Profiling of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Chemical Context and Analytical Rationale The compound 1-(2-Methoxy-5-methylphenyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Chemical Context and Analytical Rationale
The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), frequently referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile aryl alkyl ketone. In pharmaceutical development, it serves as a critical synthetic intermediate. For instance, its
α
-carbon is highly susceptible to halogenation, yielding
α
-brominated precursors that are subsequently aminated to synthesize complex active pharmaceutical ingredients (APIs) and substituted cathinone derivatives, as detailed in recent.
The Causality of the Analytical Approach:
Developing a robust analytical method for this compound is essential for tracking trace-level synthetic impurities or monitoring pharmacokinetic degradation.
Ionization Choice: The polarizable carbonyl oxygen acts as an excellent proton acceptor. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical technique, drastically outperforming atmospheric pressure chemical ionization (APCI) for this molecular class.
Chromatographic Choice: According to the , the compound possesses a computed LogP of approximately 2.4. This moderate lipophilicity dictates the use of a reversed-phase C18 stationary phase, which provides optimal hydrophobic retention and prevents early elution in the void volume.
Mechanistic MS/MS Fragmentation Pathway
A hallmark of a robust Multiple Reaction Monitoring (MRM) assay is a deep understanding of the gas-phase dissociation mechanics. We do not just select the most intense ions; we select the most structurally stable and specific ions.
Precursor Ion Generation: In the ESI source, the addition of a proton yields a highly stable
[M+H]+
precursor at m/z
179.1 .
Primary Cleavage (Quantifier): Upon entering the collision cell (q2) and colliding with Argon gas, the even-electron precursor undergoes an inductive
α
-cleavage. To obey the even-electron rule, the molecule expels a neutral alkane (ethane, 30 Da) rather than a radical, yielding a highly resonance-stabilized acylium cation (
[Ar−C≡O]+
) at
m/z
149.1 . This is the primary quantifier transition due to its high thermodynamic stability.
Secondary Cleavage (Qualifier): At higher collision energies, the acylium ion is forced to extrude carbon monoxide (CO, 28 Da), resulting in the formation of the aryl cation at
m/z
121.1 . This serves as the qualifier ion to ensure absolute structural confirmation.
Experimental Methodology: A Self-Validating Protocol
To guarantee data integrity, this workflow is engineered as a self-validating system . It integrates stable isotope-labeled internal standards (SIL-IS) to correct for matrix suppression and utilizes strict system suitability checks to continuously verify system performance.
Sample Preparation (Protein Precipitation)
Causality: A rapid "crash-and-shoot" protein precipitation is utilized to strip away complex biological or synthetic matrices while maintaining high analyte recovery.
Aliquot 50 µL of the sample matrix into a low-bind microcentrifuge tube.
Add 10 µL of the SIL-IS (e.g., Analyte-
d3
, 100 ng/mL) to normalize injection volumes and correct for ESI droplet competition.
Add 150 µL of ice-cold 100% Acetonitrile to precipitate proteins and extract the target analyte.
Vortex aggressively for 30 seconds, followed by centrifugation at 14,000
×
g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water. Crucial Step: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect) on the UHPLC column.
UHPLC Chromatographic Conditions
Causality: Formic acid (0.1%) is added to both mobile phases to ensure the ketone remains fully protonated prior to aerosolization in the ESI source, maximizing ionization efficiency.
Table 1: UHPLC Gradient Program (Flow Rate: 0.4 mL/min)
Time (min)
% Mobile Phase A(H₂O + 0.1% FA)
% Mobile Phase B(ACN + 0.1% FA)
Mechanistic Purpose / Causality
0.00
95
5
Initial aqueous hold to focus polar matrix components.
1.00
95
5
Desalting phase; diverts early eluting salts to waste.
4.00
10
90
Linear ramp to elute the hydrophobic target analyte (LogP 2.4).
5.50
10
90
High-organic wash to strip lipophilic carryover from the C18 phase.
5.60
95
5
Rapid return to initial conditions.
7.00
95
5
Column re-equilibration to ensure self-validating run-to-run precision.
Triple Quadrupole Mass Spectrometry Parameters
Table 2: Optimized MRM Transitions and Collision Energies (CE)
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Dwell Time (ms)
CE (eV)
Purpose
Analyte
179.1
149.1
50
15
Quantifier (Acylium ion formation)
Analyte
179.1
121.1
50
35
Qualifier (Aryl cation formation)
SIL-IS
182.1
152.1
50
15
Internal Standard Normalization
Quality Control and System Suitability (SST)
A protocol is only as trustworthy as its quality control framework. The following self-validating checks must be passed for a batch to be accepted:
Double-Blank Verification: An injection of pure matrix containing no analyte and no IS must be run prior to the analytical batch. Causality: This proves the absence of column carryover, a common issue with hydrophobic aromatic ketones.
SST Drift Monitoring: A mid-level Quality Control (QC) standard (50 ng/mL) must be injected every 10 samples. The batch is automatically invalidated if the precision (RSD) of the QC exceeds 5% or if the retention time drifts by more than
±
0.05 minutes, indicating pump micro-leaks or column degradation.
Process Visualization
Figure 1: LC-MS/MS analytical workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one". PubChem Database.
URL:[Link]
Grjol, B., Jereb, M. "Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light". Chemical Papers (2021).
URL:[Link]
Application
Application Note: Infrared Spectroscopy of Aromatic Ketones
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and organic intermediates[1]. Aromatic ketones (e.g., acetophenone, benzophenone) are ubiquitous structural motifs in drug development. Accurately acquiring and interpreting the IR spectra of these compounds requires a deep understanding of vibrational mechanics, specifically how electronic environments and sample preparation methods influence spectral output. This guide provides a field-proven, self-validating framework for the IR analysis of aromatic ketones.
Mechanistic Principles: The Causality of Spectral Shifts
To move beyond empirical pattern matching, an analytical scientist must understand the physical causality driving IR absorption. The intensity of an infrared peak is determined by the change in the dipole moment with respect to bond length (
dμ/dx
) during a molecular vibration[2]. Because the carbonyl (C=O) group possesses a large permanent dipole, its stretching and contracting yield an intensely strong peak, typically between 1900 and 1600 cm⁻¹[2].
The Conjugation Effect
In aliphatic (saturated) ketones, the C=O stretch is typically observed at approximately 1715 cm⁻¹[3]. However, when an aromatic ring is attached directly to the carbonyl carbon, the system becomes an aromatic ketone[2].
The physical proximity allows the
π
-electron system of the aromatic ring to overlap with the
p
-orbitals of the carbonyl group[2]. This delocalization (conjugation) increases the single-bond character of the C=O bond[2]. According to Hooke's Law applied to molecular vibrations, an increase in single-bond character reduces the force constant (
K
) of the bond, which directly lowers the vibrational frequency[2]. Consequently, the C=O stretching peak position in aromatic ketones is lowered by about 30 cm⁻¹, shifting the diagnostic band to the 1680–1690 cm⁻¹ region[2],[4].
Mechanistic causality of conjugation lowering the C=O stretching frequency.
Solvent and Electrostatic Effects
When analyzing aromatic ketones in solution (e.g., via liquid cells), the dielectric constant of the solvent exerts an electrostatic field that further shifts the C=O frequency[5]. For example, the C=O stretch of acetophenone shifts progressively from 1696.4 cm⁻¹ in non-polar hexanes to 1682.0 cm⁻¹ in highly polar dimethyl sulfoxide (DMSO)[5].
Quantitative Spectral Data
The following table summarizes the key diagnostic vibrational bands used to identify aromatic ketone systems, utilizing acetophenone and benzophenone as primary reference standards[3],[2].
Selecting the correct sample preparation method is critical for spectral fidelity. Solid samples can be prepared using the KBr pellet method or Attenuated Total Reflectance (ATR), while liquids can be analyzed neat or in solution[6].
FTIR Sample Preparation and Acquisition Workflow for Aromatic Ketones.
Protocol A: KBr Pellet Method (Transmission)
Causality: Potassium bromide (KBr) is completely transparent in the mid-IR region. However, large sample particles will scatter the infrared beam (Mie scattering), causing a severely sloping baseline[7]. Grinding the sample to a particle size of less than 5 µm is physically required to prevent this scattering[7].
Step-by-Step Procedure:
Matrix Preparation: Dispense 100–200 mg of spectroscopic-grade, dry KBr powder into an agate mortar[6]. Expert Insight: KBr is highly hygroscopic. Store it in an oven at 60°C to prevent water absorption, which will manifest as a broad artifact band at ~3400 cm⁻¹, masking critical API hydration data.
Sample Addition: Add approximately 1–2 mg of the solid aromatic ketone (0.1–2% concentration relative to KBr)[7].
Milling: Grind the mixture vigorously with an agate pestle for 3–5 minutes until crystallites are no longer visible and the powder sticks slightly to the mortar[7].
Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum to remove trapped air (preventing opaque, fragile pellets), and press at 10–15 tons using a hydraulic press for 1-2 minutes[8],[6].
Acquisition: Release pressure slowly, transfer the pellet to the spectrometer holder, and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).
Self-Validating System:
Visual Check: A successful KBr pellet must be thin and transparent[7]. Opaque pellets or white spots indicate poor grinding or moisture intrusion[7].
Spectral Check: If the baseline slopes upward toward the high-frequency end (>2000 cm⁻¹), Mie scattering is occurring. The protocol has failed; discard the pellet, grind finer, and repeat.
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
Causality: ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample by only 0.5 to 2 µm. Therefore, intimate physical contact between the sample and the crystal is the single most critical variable[6].
Step-by-Step Procedure:
Background Collection: Clean the ATR crystal with a volatile solvent (e.g., isopropanol) and a non-abrasive wipe[6]. Acquire a background spectrum of the empty, clean crystal.
Sample Application:
For Liquids (e.g., neat acetophenone): Place a single droplet directly onto the crystal[6].
For Solids (e.g., benzophenone): Place 2–5 mg of fine powder onto the crystal[6].
Compression: For solids, lower the pressure anvil and apply consistent pressure to force the sample into intimate contact with the crystal lattice[6].
Acquisition: Acquire the spectrum.
Self-Validating System:
Spectral Check: Evaluate the intensity of the C=O stretch (~1685 cm⁻¹). If the maximum absorbance is below 0.1 AU for a solid sample, the anvil pressure is insufficient, or the crystal contact is poor. Increase pressure and re-acquire.
References
National Institute of Standards and Technology (NIST). "Acetophenone - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]
Wikipedia Contributors. "Infrared spectroscopy correlation table." Wikipedia, The Free Encyclopedia. URL: [Link]
Smith, B. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online. URL: [Link]
Mandal, K. K. "INFRARED SPECTROSCOPY." St. Paul's Cathedral Mission College. URL: [Link]
Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Analytical. URL: [Link]
ResearchGate Contributors. "How to prepare IR samples?" ResearchGate. URL: [Link]
Fried, S. D., et al. "Measuring Electrostatic Fields in Both Hydrogen Bonding and non-Hydrogen Bonding Environments using Carbonyl Vibrational Probes." PubMed Central (PMC). URL: [Link]
International Journal of Science and Research Methodology. "Theoretical and Infrared Studies of O-Dichlorobenzene and O-Chlorophenol with Acetone, Acetophenone, Cyclohexanone and Cyclohexane." Human Journals. URL: [Link]
The Strategic Application of 1-(2-Methoxy-5-methylphenyl)propan-1-one in Medicinal Chemistry: A Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Propiophenone Building Block In the landscape of medicinal chemistry, the discovery and development of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Propiophenone Building Block
In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile chemical scaffolds that can be readily diversified. 1-(2-Methoxy-5-methylphenyl)propan-1-one, a propiophenone derivative, represents one such valuable starting material. While not extensively documented as a pharmacologically active agent in its own right, its true potential lies in its role as a key intermediate for the synthesis of a wide array of bioactive molecules. The presence of a reactive ketone functional group, coupled with a substituted aromatic ring, provides a strategic entry point for the construction of complex molecular architectures, particularly chalcones and their subsequent heterocyclic derivatives, which are rich sources of diverse pharmacological activities.
This guide provides a comprehensive overview of the applications of 1-(2-Methoxy-5-methylphenyl)propan-1-one in medicinal chemistry, with a focus on its utility in the synthesis of chalcones and their conversion into medicinally relevant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential therapeutic applications of the resulting molecular entities.
The Propiophenone Core: A Gateway to Bioactive Scaffolds
The chemical structure of 1-(2-Methoxy-5-methylphenyl)propan-1-one offers several key features that make it an attractive starting point for medicinal chemistry campaigns:
The Propiophenone Moiety: The ketone functional group is a versatile handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation for the synthesis of chalcones.
The Substituted Phenyl Ring: The 2-methoxy and 5-methyl substituents on the phenyl ring influence the electronic and steric properties of the molecule, which can in turn impact the biological activity and pharmacokinetic profile of its derivatives. These groups can also serve as points for further chemical modification.
Lipophilicity: The overall structure contributes to a degree of lipophilicity that can be advantageous for membrane permeability, a crucial factor in drug design.
Core Application: Synthesis of Chalcones as Precursors to Bioactive Heterocycles
A primary application of 1-(2-Methoxy-5-methylphenyl)propan-1-one in medicinal chemistry is its use as a precursor for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in nature and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] Their biological promiscuity and synthetic accessibility make them privileged scaffolds in drug discovery.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol condensation between a ketone and an aromatic aldehyde in the presence of a base or acid catalyst.[1][2][4]
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative chalcone derived from 1-(2-methoxy-5-methylphenyl)propan-1-one.
Materials:
1-(2-Methoxy-5-methylphenyl)propan-1-one
4-Chlorobenzaldehyde
Sodium hydroxide (NaOH)
Ethanol
Distilled water
Hydrochloric acid (HCl), dilute solution
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)
Procedure:
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxy-5-methylphenyl)propan-1-one (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). The addition of a strong base is crucial to deprotonate the α-carbon of the ketone, forming the enolate nucleophile necessary for the condensation reaction.
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.
Precipitation of the Product: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture by the dropwise addition of dilute hydrochloric acid until it reaches a neutral or slightly acidic pH. This step neutralizes the excess base and facilitates the precipitation of the solid chalcone product.
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Causality Behind Experimental Choices:
Base Catalyst: Sodium hydroxide is a commonly used and effective base for the Claisen-Schmidt condensation. It promotes the formation of the enolate from the ketone, which is the rate-determining step.
Solvent: Ethanol is a good solvent for both the reactants and the base, allowing the reaction to proceed in a homogeneous phase.
Temperature: The reaction is typically carried out at room temperature to avoid side reactions, such as self-condensation of the ketone.
Acidification: Acidification is necessary to neutralize the reaction mixture and precipitate the product, which is typically insoluble in the aqueous medium.
Flowchart of Chalcone Synthesis
Caption: Workflow for the synthesis of a chalcone derivative.
From Chalcones to Heterocycles: Expanding Chemical Diversity
The true power of using 1-(2-methoxy-5-methylphenyl)propan-1-one as a starting material lies in the ability to convert the resulting chalcones into a vast array of heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones is a versatile synthon that can participate in various cyclization reactions with different reagents to form five-, six-, and seven-membered heterocyclic rings.[2][3] These heterocyclic scaffolds are prevalent in many approved drugs and are known to interact with a wide range of biological targets.
Table 1: Synthesis of Heterocycles from Chalcones
Reagent
Resulting Heterocycle
Potential Biological Activities
Hydrazine
Pyrazoline
Anti-inflammatory, Analgesic, Anticonvulsant
Substituted Hydrazines
N-substituted Pyrazoline
Varies with substituent
Hydroxylamine
Isoxazoline
Antimicrobial, Antitumor
Guanidine
Aminopyrimidine
Kinase inhibition, Antiviral
Urea/Thiourea
Pyrimidinone/Thione
Antiviral, Anticancer
Malononitrile
Pyridine derivative
Various, depending on substitution
Experimental Protocol: Synthesis of a Pyrazoline Derivative
This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized chalcone.
Materials:
(E)-1-(2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (the chalcone)
Hydrazine hydrate
Ethanol or Glacial acetic acid
Standard laboratory glassware and equipment
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the solution.
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.
Causality Behind Experimental Choices:
Hydrazine: Hydrazine acts as a binucleophile, with the two nitrogen atoms attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to cyclization.
Solvent: Ethanol or acetic acid are common solvents for this reaction. Acetic acid can also act as a catalyst.
Reflux: Heating is often required to provide the necessary activation energy for the cyclization reaction.
Flowchart of Heterocycle Synthesis from Chalcone
Caption: General workflow for the synthesis of a pyrazoline derivative from a chalcone.
Conclusion: A Building Block for Future Discoveries
1-(2-Methoxy-5-methylphenyl)propan-1-one is a valuable and versatile building block in medicinal chemistry. Its primary application lies in its role as a precursor for the synthesis of chalcones, which in turn can be elaborated into a diverse range of heterocyclic compounds with significant potential for biological activity. The protocols and strategies outlined in this guide provide a framework for researchers to utilize this compound in their drug discovery efforts. By leveraging the synthetic accessibility of chalcones and the rich pharmacology of their heterocyclic derivatives, scientists can efficiently generate libraries of novel compounds for screening against a multitude of therapeutic targets, ultimately contributing to the development of new and improved medicines.
References
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules.
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
Synthesis and biological activities of novel heterocyclic chalcone derivatives by two different methods using anhydrous potassium carbon
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar.
Application Notes & Protocols: 1-(2-Methoxy-5-methylphenyl)propan-1-one as a Versatile Synthon for Heterocyclic Compound Libraries
Introduction In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The propiophenone derivative, 1-(2-methoxy-5-methylphenyl)propan-1-one, emerges as a h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The propiophenone derivative, 1-(2-methoxy-5-methylphenyl)propan-1-one, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its structure is primed for reactivity: the electron-rich aromatic ring, activated by both methoxy and methyl substituents, influences electrophilic substitution, while the propanone side chain provides a reactive carbonyl group and adjacent α-protons. This unique combination of features allows for its facile conversion into key intermediates, most notably chalcones, which serve as gateways to numerous biologically significant heterocyclic systems including pyrazoles, flavones, and quinoxalines.[1][2][3]
This guide provides an in-depth exploration of the synthetic utility of 1-(2-methoxy-5-methylphenyl)propan-1-one. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind each protocol, empowering researchers to adapt and innovate in their own discovery programs.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
The strategic position of the functional groups in 1-(2-methoxy-5-methylphenyl)propan-1-one allows it to be a central hub for divergent synthesis, leading to a variety of important heterocyclic cores.
Caption: Synthetic pathways from 1-(2-methoxy-5-methylphenyl)propan-1-one.
Part I: The Gateway Reaction: Claisen-Schmidt Synthesis of Chalcone Intermediates
The most direct and powerful application of 1-(2-methoxy-5-methylphenyl)propan-1-one is its use as the ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with an aromatic aldehyde forges an α,β-unsaturated ketone system, known as a chalcone.[6] Chalcones are not merely intermediates; they are a class of compounds renowned for their own broad spectrum of biological activities and serve as the foundational precursor for countless heterocyclic transformations.[2][7]
Causality of the Experimental Design: The reaction proceeds via an enolate mechanism. A strong base (typically NaOH or KOH) deprotonates the carbon alpha to the carbonyl group of the propiophenone. The resulting enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system. Ethanol is a common solvent as it effectively solubilizes both the reactants and the base catalyst.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Protocol 1: General Synthesis of a 1,3-Diaryl-2-propen-1-one (Chalcone)
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Ethanol (95% or absolute)
Deionized water
Hydrochloric acid (1 M)
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxy-5-methylphenyl)propan-1-one (e.g., 1.78 g, 10 mmol) and the selected aromatic aldehyde (10.5 mmol) in ethanol (20-30 mL). Stir at room temperature until a homogeneous solution is formed.
Catalyst Preparation: In a separate beaker, prepare a 40% (w/v) aqueous solution of NaOH by carefully dissolving NaOH pellets in deionized water.
Reaction Initiation: Cool the flask containing the reactants in an ice bath. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and the formation of a precipitate are often observed.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.[7]
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g). Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will precipitate the crude chalcone product.
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Self-Validation: The purity and identity of the synthesized chalcone should be confirmed using standard analytical techniques:
Melting Point: Compare with literature values if available.
Spectroscopy: Verify the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic peak for the α,β-unsaturated carbonyl group (~1650-1680 cm⁻¹).
Part II: Synthesis of Pyrazole Derivatives
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[1] The α,β-unsaturated ketone moiety of the chalcone intermediate is perfectly suited for cyclocondensation reactions with hydrazine derivatives to form the five-membered pyrazole ring.[8]
Causality of the Experimental Design: The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond. This cyclization forms a pyrazoline intermediate, which is then oxidized to the stable aromatic pyrazole ring.[8][9] Acetic acid is often used as the solvent and catalyst, promoting both the initial condensation and the subsequent dehydration/oxidation steps.
Caption: Workflow for the synthesis of pyrazoles from chalcones.
Protocol 2: Synthesis of a 3-(2-Methoxy-5-methylphenyl)-5-aryl-1H-pyrazole
Materials:
Chalcone derivative (from Protocol 1) (1.0 eq.)
Hydrazine hydrate (80% solution) (1.5-2.0 eq.)
Glacial acetic acid
Standard reflux apparatus
Procedure:
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the chalcone (e.g., 5 mmol) and glacial acetic acid (20 mL).
Reagent Addition: To this solution, add hydrazine hydrate (7.5-10 mmol).
Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction by TLC until the starting chalcone spot has disappeared.
Isolation: After completion, allow the mixture to cool to room temperature and then pour it onto crushed ice. The solid pyrazole derivative will precipitate.
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation: Confirm the structure of the pyrazole product. In the ¹H NMR spectrum, look for the disappearance of the characteristic vinyl protons of the chalcone and the appearance of a new singlet for the pyrazole C4-H proton (typically δ 6.5-7.0 ppm), along with a broad singlet for the N-H proton.
Part III: Accessing Flavanone and Flavone Scaffolds
Flavonoids are a vast class of natural products with significant therapeutic potential.[10] The synthesis of flavanones and flavones from our starting material requires a two-step sequence starting from the chalcone intermediate: (1) cleavage of the 2'-methoxy group to reveal a 2'-hydroxy group, and (2) intramolecular cyclization.
Causality of the Experimental Design:
Demethylation: Aryl methyl ethers are robust, but can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). BBr₃ is highly effective at low temperatures, forming a complex with the ether oxygen, which is then cleaved upon nucleophilic attack by the bromide ion.
Cyclization to Flavanone: The resulting 2'-hydroxychalcone, when treated with a base, undergoes an intramolecular Michael-type addition. The phenoxide ion attacks the β-carbon of the enone system to form the six-membered flavanone ring.[11][12]
Oxidative Cyclization to Flavone: Alternatively, various oxidative methods can convert 2'-hydroxychalcones directly to the fully aromatic flavone core.[10][13]
Caption: Synthetic route to flavanones and flavones.
Protocol 3: Two-Step Synthesis of a Flavanone Derivative
Step A: Demethylation of the 2'-Methoxy Chalcone
Materials:
2'-Methoxy chalcone (from Protocol 1) (1.0 eq.)
Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂) (1.5 eq.)
Anhydrous dichloromethane (CH₂Cl₂)
Nitrogen or Argon atmosphere setup
Procedure:
Inert Setup: Dissolve the 2'-methoxy chalcone (e.g., 2 mmol) in anhydrous CH₂Cl₂ (20 mL) in an oven-dried flask under an inert atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add the BBr₃ solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.
Extraction: Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2'-hydroxychalcone. This is often used in the next step without further purification.
Step B: Cyclization to the Flavanone
Materials:
Crude 2'-hydroxychalcone (from Step A)
Ethanol
Sodium acetate or a mild base
Procedure:
Reaction Setup: Dissolve the crude 2'-hydroxychalcone in ethanol.
Base Addition: Add a catalytic amount of a base like sodium acetate.
Cyclization: Reflux the mixture for 2-4 hours, monitoring by TLC.
Isolation: Cool the reaction mixture and reduce the solvent volume. The flavanone product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Self-Validation: Successful conversion to the flavanone is confirmed in the ¹H NMR spectrum by the appearance of the characteristic AMX spin system for the C2 and C3 protons of the heterocyclic ring, typically seen as a doublet of doublets for the C2-H (~δ 5.2-5.5) and two doublets of doublets for the diastereotopic C3-protons (~δ 2.8-3.1).
References
PubChem. 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]
Saleh, N. B. et al. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]
Anusha, S. et al. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available from: [Link]
Al-Ostath, A. et al. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available from: [Link]
Kim, D. W. et al. Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Org. Lett. Available from: [Link]
Google Patents. Chalcone derivative containing quinoxaline, preparation method and application thereof. CN109824610B.
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. Available from: [Link]
Preprints.org. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available from: [Link]
ResearchGate. (A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by Claisen-Schmidt aldolic condensation... Available from: [Link]
ResearchGate. Synthesis of quinoxaline-substituted chalcones. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
ResearchGate. Synthesis and Modification of Hetero-Fused Pyrazoles... Available from: [Link]
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]
Natural Resources for Human Health. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Available from: [Link]
National Center for Biotechnology Information. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Available from: [Link]
Iraqi Journal of Science. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Available from: [Link]
RWTH Publications. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available from: [Link]
Scribd. Modified Vilsmeier-Haack Reactions of A-Methylene Ketones. Available from: [Link]
Journal of Chemical Reaction and Synthesis. One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Available from: [Link]
JETIR. SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS. Available from: [Link]
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]
MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Available from: [Link]
MDPI. Flavones and Related Compounds: Synthesis and Biological Activity. Available from: [Link]
ResearchGate. Vilsmeier—Haack Reactions of Carbonyl Compounds... Available from: [Link]
BioMed J Sci & Tech Res. Synthesis of Flavones. Available from: [Link]
JOCPR. Chalcones: Synthesis, structure diversity and pharmacological activity. Available from: [Link]
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]
Chem-Space. 1-(2-Hydroxy-5-Methylphenyl)propan-1-One: A Versatile Compound. Available from: [Link]
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
Application Notes and Protocols for the Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one Derivatives
Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and organic synthesis. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and organic synthesis. The primary method detailed is the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride, a robust and well-established electrophilic aromatic substitution reaction. This application note offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and characterization data. The content is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical insights required for successful synthesis.
Introduction and Significance
1-(2-Methoxy-5-methylphenyl)propan-1-one and its structural analogs are valuable intermediates in the synthesis of a variety of organic molecules.[1] These aromatic ketones serve as foundational scaffolds for the development of compounds with potential applications in pharmaceuticals and agrochemicals.[2] The presence of the methoxy and methyl groups on the aromatic ring, along with the propanone side chain, offers multiple sites for further chemical modification, making them versatile building blocks in drug discovery and materials science.[1][3]
The synthesis of these compounds is most commonly achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[4] This reaction allows for the direct introduction of an acyl group onto an aromatic ring, a key transformation in the construction of complex molecular architectures.[5] Understanding the nuances of this reaction is crucial for optimizing yield and purity, which is the primary focus of this guide.
Mechanistic Overview: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6][7] The reaction proceeds through the generation of a highly reactive electrophile, an acylium ion, which is then attacked by the electron-rich aromatic ring.
The mechanism can be delineated into three key steps:
Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (in this case, propionyl chloride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[7][8]
Electrophilic Attack: The π-electrons of the aromatic ring (4-methylanisole) act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or σ-complex. The aromaticity of the ring is temporarily disrupted.[7]
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation event restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6][9]
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents further polysubstitution reactions.[10][11] Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to a more predictable product distribution.[7][12]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Equivalents
4-Methylanisole
C₈H₁₀O
122.16
10.0 g (10.15 mL)
1.0
Propionyl Chloride
C₃H₅ClO
92.52
8.3 g (7.6 mL)
1.1
Anhydrous Aluminum Chloride
AlCl₃
133.34
12.0 g
1.1
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
-
5% Hydrochloric Acid (aq)
HCl
36.46
100 mL
-
Saturated Sodium Bicarbonate (aq)
NaHCO₃
84.01
50 mL
-
Brine (Saturated NaCl solution)
NaCl
58.44
50 mL
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~5 g
-
Equipment
500 mL three-necked round-bottom flask
Reflux condenser with a drying tube (filled with CaCl₂)
125 mL pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts acylation.
Step-by-Step Procedure
Reaction Setup: Assemble a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[6]
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (12.0 g) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension.
Cooling: Immerse the reaction flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature during the addition of reagents to control the exothermic reaction.[6]
Acyl Chloride Addition: In a separate dry flask, prepare a solution of propionyl chloride (8.3 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes. Ensure the internal temperature does not rise above 10 °C.
Aromatic Substrate Addition: After the complete addition of propionyl chloride, prepare a solution of 4-methylanisole (10.0 g) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.
Reaction: Once the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to check for the consumption of the starting material (4-methylanisole).
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum chloride complex and quenches the reaction. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.
Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers. Wash the combined organic phase successively with 50 mL of 5% HCl (aq), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent by gravity filtration and concentrate the filtrate using a rotary evaporator to remove the DCM.
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-methoxy-5-methylphenyl)propan-1-one.
Characterization and Data
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Note: Specific chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Safety and Handling Precautions
The Friedel-Crafts acylation involves several hazardous materials and requires strict adherence to safety protocols.
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Handle in a fume hood and avoid contact with skin and eyes. Weigh quickly and keep the container tightly sealed.[10]
Propionyl Chloride: Corrosive, lachrymatory, and moisture-sensitive. Reacts with water to form HCl gas. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a fume hood.[10]
Reaction Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with caution.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[8]
Conclusion
This application note provides a detailed and practical guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined protocol and safety measures, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug development and chemical research. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product.
References
Experiment 1: Friedel-Crafts Acylation. (n.d.).
Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026, March 4). MDPI. Retrieved from [Link]
1-(2-Methoxy-5-methylphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from [Link]
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI. Retrieved from [Link]
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
Ch12: Friedel-Crafts acylation. (n.d.). University of Calgary. Retrieved from [Link]
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]
Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. OER. Retrieved from [Link]
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry. Retrieved from [Link]
Application Note: Regioselective Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts Acylation
Introduction & Mechanistic Rationale The synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), also referred to as 4-methyl-2-propionylanisole, is a quintessential demonstration of regioselective Elect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), also referred to as 4-methyl-2-propionylanisole, is a quintessential demonstration of regioselective Electrophilic Aromatic Substitution (EAS)[1],[2]. This protocol details the optimized Friedel-Crafts acylation of 4-methylanisole using propionyl chloride and an aluminum chloride (AlCl₃) catalyst.
Causality in Regioselectivity:
4-Methylanisole possesses two activating, ortho/para-directing substituents: a methoxy group (-OCH₃) and a methyl group (-CH₃). The methoxy group is strongly activating due to the resonance donation of its oxygen lone pairs (+M effect), which significantly outcompetes the weak inductive and hyperconjugative electron donation (+I effect) of the methyl group. Because the position para to the methoxy group is sterically blocked by the methyl group, the highly reactive acylium electrophile is [3]. This precise electronic control yields the target 1,2,5-trisubstituted benzene ring with minimal byproduct formation.
Catalyst Stoichiometry & Causality:
Unlike Friedel-Crafts alkylation, acylation requires a super-stoichiometric amount of Lewis acid. The newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively sequestering the catalyst and forming an inactive complex. Therefore, a minimum of 1.1 to 1.2 equivalents of AlCl₃ must be employed to drive the reaction to full conversion.
Reaction Mechanism Pathway
The mechanistic sequence relies on the generation of a highly electrophilic acylium ion, followed by aromatic attack and subsequent rearomatization.
Caption: Mechanistic pathway of the Friedel-Crafts acylation of 4-methylanisole.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
The following self-validating protocol ensures high yield while mitigating common side reactions, such as the Lewis acid-mediated cleavage of the methoxy ether bond (demethylation).
Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.
Step-by-Step Methodology
Step 1: System Preparation (Moisture Exclusion)
Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon.
Causality: AlCl₃ reacts violently with atmospheric moisture to form HCl gas and inactive Al(OH)₃. Maintaining a strictly anhydrous environment validates the integrity of the active acylium species.
Step 2: Reagent Loading
Action: Inject 15 mL of anhydrous Dichloromethane (DCM) into the flask. Add 4-methylanisole (1.26 mL, 10 mmol) and propionyl chloride (0.96 mL, 11 mmol).
Causality: DCM is utilized as a non-coordinating, polar aprotic solvent that stabilizes the intermediate acylium ion without reacting with it.
Step 3: Catalyst Addition (Temperature Control)
Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Carefully add anhydrous AlCl₃ (1.60 g, 12 mmol) in small portions over 15 minutes.
Self-Validation Check: The solution will transition to a deep yellow/red hue, visually confirming the formation of the highly conjugated arenium ion complex. Minor HCl gas evolution will occur.
Causality: Adding the catalyst at 0 °C controls the highly exothermic nature of Lewis acid-base complexation. Strict temperature control prevents the thermal degradation of the methoxy ether bond (a known side reaction yielding unwanted phenol derivatives).
Step 4: Reaction Progression
Action: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the non-polar 4-methylanisole spot and the emergence of a more polar, UV-active product spot validates reaction completion.
Step 5: Quenching & Workup
Action: Slowly pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of 1M HCl. Stir vigorously until the organic and aqueous layers become distinct and clear.
Causality: The product initially exists as a robust coordination complex with aluminum. The acidic ice quench protonates the ketone oxygen, liberating the free product while solubilizing the aluminum salts into the aqueous layer, effectively preventing intractable emulsions.
Step 6: Extraction & Isolation
Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with distilled water (20 mL), saturated aqueous NaHCO₃ (20 mL, to neutralize residual acid), and brine (20 mL).
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxy-5-methylphenyl)propan-1-one.
Purification: If necessary, purify the crude oil via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the analytically pure compound.
References
PubChem - 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
Pearson Education - Electrophilic Aromatic Substitution: Predict the major products of the following reactions. Organic Chemistry Channels. [Link]
Developing Robust Analytical Methods for Substituted Propiophenones: An Application and Protocol Guide
Introduction: The Significance of Propiophenone Analysis in Pharmaceutical Development Substituted propiophenones are a critical class of compounds in pharmaceutical science, serving as key intermediates and active pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Propiophenone Analysis in Pharmaceutical Development
Substituted propiophenones are a critical class of compounds in pharmaceutical science, serving as key intermediates and active pharmaceutical ingredients (APIs) in a wide array of therapeutic agents.[1][2] Their structural motif is found in drugs with diverse applications, including antidepressants like bupropion and analgesics such as tapentadol.[1][2] The precise and accurate analysis of these compounds is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and stability testing, to ensure product safety and efficacy.[1][3]
The chemical diversity of substituted propiophenones presents unique analytical challenges. Variations in substituent groups on the aromatic ring and potential modifications to the propiophenone backbone can significantly alter their physicochemical properties, necessitating tailored analytical approaches. This guide provides a comprehensive overview of the primary analytical techniques for the characterization and quantification of substituted propiophenones, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical method for a substituted propiophenone derivative is contingent upon the specific analytical objective, whether it be quantification, impurity profiling, or structural elucidation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Parameter
HPLC-UV
GC-MS
NMR
Principle
Separation based on polarity, UV detection
Separation based on volatility, mass-based detection
Quantification and structure elucidation based on nuclear spin in a magnetic field
Primary Use
Quantification, Purity Analysis
Quantification, Identification
Absolute Quantification, Structure Elucidation
Selectivity
Good to Excellent
Excellent
Excellent
Sensitivity
High
Very High
Moderate
Typical LOD
1-10 ng/mL
0.1-1 ng/mL
~0.1% by weight
Typical LOQ
5-50 ng/mL
0.5-5 ng/mL
~0.5% by weight
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique for the separation, identification, and quantification of substituted propiophenones in both pharmaceutical formulations and biological matrices.[1] Its versatility, robustness, and compatibility with a wide range of detectors make it the go-to method for routine quality control and stability studies.
Causality in HPLC Method Development
The development of a successful HPLC method hinges on a systematic optimization of several key parameters. The goal is to achieve adequate resolution between the main analyte and any impurities or degradation products, with good peak shape and a reasonable run time.
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like propiophenones.[4] The choice of a specific C18 phase (e.g., end-capped, high-purity silica) can significantly impact peak shape, especially for basic analytes that can interact with residual silanols on the stationary phase.
Mobile Phase Composition: The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, controls the retention and elution of the analytes. The organic modifier content is adjusted to achieve optimal retention times.
Mobile Phase pH: For ionizable propiophenone derivatives, the pH of the mobile phase is a critical parameter. Adjusting the pH can suppress the ionization of acidic or basic functional groups, leading to improved peak shape and retention.
Detector Wavelength: A UV detector is commonly used for propiophenones due to the presence of a chromophore in their structure. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Analysis of a Substituted Propiophenone
This protocol provides a general framework for the analysis of a substituted propiophenone. It should be optimized for the specific analyte and matrix.
1. Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile and water.
Buffer (e.g., phosphate or acetate) and acid/base for pH adjustment (e.g., phosphoric acid, triethylamine).
Reference standard of the substituted propiophenone.
Sample to be analyzed.
2. Mobile Phase Preparation:
Prepare the aqueous and organic mobile phase components. For example, Mobile Phase A: 0.1% Phosphoric Acid in Water; Mobile Phase B: Acetonitrile.
Filter the mobile phases through a 0.45 µm membrane filter and degas them before use.[4]
3. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: λmax of the analyte (e.g., 254 nm)
Gradient Program (Example):
0-5 min: 90% A, 10% B
5-25 min: Linear gradient to 10% A, 90% B
25-30 min: Hold at 10% A, 90% B
30.1-35 min: Return to initial conditions (90% A, 10% B) and equilibrate.
5. Data Analysis:
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
Determine the concentration of the substituted propiophenone in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable substituted propiophenones. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for both quantification and structural elucidation of unknown impurities.
Rationale for GC-MS Method Parameters
Injector Temperature: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.
Oven Temperature Program: A temperature program is typically used to separate compounds with a range of boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve good resolution.
Carrier Gas: Helium is the most common carrier gas due to its inertness and efficiency.
Ionization Mode: Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared to library databases for compound identification.
Experimental Protocol: GC-MS Analysis of a Substituted Propiophenone
This protocol provides a starting point for GC-MS method development.
1. Instrumentation and Materials:
GC system coupled to a mass spectrometer (e.g., single quadrupole).
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reference standard of the substituted propiophenone.
Sample to be analyzed.
2. Standard and Sample Preparation:
Prepare stock and working standard solutions in a volatile solvent at appropriate concentrations (e.g., 1-100 µg/mL).
Prepare the sample solution in the same solvent to a concentration within the calibration range.
3. GC-MS Conditions:
Injector Temperature: 250 °C
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 280 °C
Final hold: 5 minutes at 280 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis:
Identify the substituted propiophenone by comparing its retention time and mass spectrum to that of the reference standard and/or a spectral library (e.g., NIST).[6]
For quantification, construct a calibration curve using the peak areas obtained in SIM mode.
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of substituted propiophenones and their related impurities.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the determination of its connectivity and stereochemistry.[7][8]
Key NMR Parameters for Structural Analysis
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.
Spin-Spin Coupling (J): The interaction between neighboring nuclei, which causes signals to split into multiplets and provides information about the connectivity of atoms.
Experimental Protocol: ¹H NMR Analysis of a Substituted Propiophenone
Internal standard (for quantitative NMR, qNMR), e.g., tetramethylsilane (TMS) for chemical shift referencing.
Sample to be analyzed.
2. Sample Preparation:
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
3. Data Acquisition:
Insert the NMR tube into the spectrometer.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using standard pulse sequences.
4. Data Analysis:
Process the raw data (Fourier transform, phase correction, and baseline correction).
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the substituted propiophenone.[9]
Caption: General workflow for NMR analysis.
Analytical Method Validation: Ensuring Data Integrity and Regulatory Compliance
Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10] This is a critical step to ensure the reliability, reproducibility, and accuracy of the analytical data, and it is a mandatory requirement for regulatory submissions.[11] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[12][13][14]
Key Validation Parameters
The core parameters that must be evaluated during method validation are summarized below.[11]
Validation Parameter
Description
Specificity
The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range
The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
The closeness of the test results obtained by the method to the true value.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The validation process should be well-documented in a validation protocol, and the results should be summarized in a validation report.[15]
Conclusion
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development and quality control for substituted propiophenones. A thorough understanding of the principles and practical considerations of HPLC, GC-MS, and NMR spectroscopy, coupled with a systematic approach to method validation according to ICH and USP guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing these important compounds. This guide provides a foundational framework to assist scientists in this critical endeavor.
References
Smolecule. (n.d.). Comprehensive Reverse Phase HPLC Analysis of Propiophenone Derivatives: Application Notes and Protocols.
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
Smolecule. (n.d.). Comprehensive Analysis of Beta-Dimethylamino Propiophenone Derivatives: HPLC Methods and Applications.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
BenchChem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
Smolecule. (n.d.). column selection guide for propiophenone derivative analysis.
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr.
BenchChem. (2025). analytical methods for detecting byproducts in propiophenone reactions.
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
Osuagwu, G. G. E., Edeoga, H. O., & Osuagwu, A. N. (2021, March 15). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International.
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3).[1][2] This guide is designed for researchers, chemists, and process development professionals to pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3).[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction for maximum yield and purity.
The target molecule is typically synthesized via a Friedel-Crafts acylation of 4-methylanisole with propanoyl chloride or propionic anhydride, utilizing a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[4][5] This guide will focus on the most common challenges associated with this specific synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After workup, the isolated mass of the crude product is significantly lower than the theoretical yield, or no product is observed upon analysis (TLC, GC-MS, NMR).
Potential Cause
Explanation
Recommended Solution
Inactive Lewis Acid Catalyst
Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[6] Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive and unable to generate the necessary acylium ion electrophile.[6]
1. Ensure Anhydrous Conditions: Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or a well-stored, sealed container. Avoid using old or discolored catalyst.
Insufficient Catalyst Stoichiometry
Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[3][6][7] This complex must be hydrolyzed during the aqueous workup to release the product.[3]
1. Stoichiometric Loading: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). 2. Order of Addition: Add the AlCl₃ to the solvent, followed by the slow addition of the acylating agent to form the acylium ion, before adding the 4-methylanisole.[8]
Poor Quality Reagents
The acylating agent (propanoyl chloride) can hydrolyze to propanoic acid over time. Carboxylic acids can inhibit the reaction.[6] The starting material, 4-methylanisole, should be pure.
1. Purify Reagents: Distill propanoyl chloride and 4-methylanisole if their purity is questionable. 2. Check for Hydrolysis: Ensure the propanoyl chloride is a clear liquid and not fuming excessively, which could indicate decomposition.
Incorrect Reaction Temperature
The initial formation of the acylium ion complex with AlCl₃ is often exothermic.[8] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate.
1. Controlled Addition: Add the acylating agent to the AlCl₃ suspension at a low temperature (0-5 °C) to control the initial exotherm.[8] 2. Monitor Progress: After the initial addition, allow the reaction to warm to room temperature and monitor its progress by TLC or GC. Gentle heating may be required to drive the reaction to completion, but should be approached with caution.
Problem 2: Formation of Significant Side Products
Symptom: TLC or GC analysis shows multiple spots/peaks in addition to the desired product. The isolated product is difficult to purify.
Potential Cause
Explanation
Recommended Solution
Isomeric Product Formation
The methoxy group (-OCH₃) is a strong ortho-, para-director, while the methyl group (-CH₃) is a weaker ortho-, para-director. Acylation can occur at the position ortho to the methoxy group (desired product) or ortho to the methyl group.
1. Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired isomer due to steric hindrance. 2. Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer improved regioselectivity.[6][7]
Dealkylation/Rearrangement
Although less common in acylation than alkylation, harsh conditions (high temperature, excess strong Lewis acid) can potentially lead to demethylation of the methoxy group or other rearrangements.
1. Milder Conditions: Use the minimum effective amount of Lewis acid and maintain a controlled temperature profile. 2. Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and quench it once the starting material is consumed.
Reaction with Solvent
If using a reactive solvent (e.g., benzene, toluene), it can compete with the 4-methylanisole in the acylation reaction.
1. Inert Solvent: Use a non-reactive solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. DCM is a common and effective choice.
Problem 3: Difficult Workup and Purification
Symptom: Formation of a persistent emulsion during aqueous workup, or the product is obtained as a hard-to-purify oil.
Potential Cause
Explanation
Recommended Solution
Violent Quenching
The reaction of excess AlCl₃ with water is highly exothermic and produces aluminum hydroxides, which can lead to emulsions.[6]
1. Controlled Quench: Pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated HCl.[6][8] This hydrolyzes the aluminum complexes while keeping the solution acidic to prevent precipitation of aluminum hydroxides.
Product is an Oil or Low-Melting Solid
The product, 2'-methoxy-5'-methylpropiophenone, may not be a high-melting crystalline solid, making isolation by recrystallization challenging.[1]
1. Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective method for purification. Use a gradient of ethyl acetate in hexanes to separate the product from nonpolar impurities and more polar side products. 2. Bisulfite Adduct Formation: For stubborn impurities, particularly unreacted aldehydes or other reactive ketones, consider forming a bisulfite adduct.[9][10][11] This technique can selectively pull carbonyl compounds into an aqueous layer, which can then be separated and the desired ketone regenerated.[11]
Frequently Asked Questions (FAQs)
Q1: Why is a full stoichiometric equivalent of AlCl₃ required for this reaction?
A1: The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from facilitating further reactions.[3][6][7] Therefore, at least one equivalent of the catalyst is needed for every equivalent of product formed. The complex is broken during the aqueous acidic workup, liberating the final ketone product.[3][12]
Q2: Can I use propionic anhydride instead of propanoyl chloride?
A2: Yes, propionic anhydride is a viable acylating agent for Friedel-Crafts acylation.[4][7] You will typically need more than two equivalents of the Lewis acid when using an anhydride, as the generated carboxylic acid byproduct will also complex with the catalyst.
Q3: My starting material has a hydroxyl (-OH) group. Can I still perform a Friedel-Crafts acylation?
A3: No, aromatic rings with basic, lone-pair-containing groups like hydroxyl (-OH) or amino (-NH₂) are not suitable for Friedel-Crafts acylation. These groups will react with the Lewis acid catalyst, forming a complex that strongly deactivates the aromatic ring towards electrophilic substitution.[6]
Q4: How can I avoid polyacylation?
A4: Fortunately, polyacylation is generally not a problem in Friedel-Crafts acylation. The first acyl group added to the ring is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to a second acylation reaction.[6][7] This is a key advantage over Friedel-Crafts alkylation, where polyalkylation is a common side reaction.[13]
Q5: What is the expected regioselectivity of this reaction?
A5: The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density through resonance. The methyl group is a weaker ortho-, para-director. The acylation will be directed primarily by the stronger methoxy group. While some para-acylation (relative to the methoxy group) is possible, the major product is expected to be the ortho-acylated isomer, 1-(2-Methoxy-5-methylphenyl)propan-1-one, due to steric hindrance from the methyl group at the para position.
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is designed for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one on a laboratory scale.
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Reagent Preparation: In the flask, add anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM to create a stirrable slurry. Cool the flask to 0 °C in an ice bath.
Acylium Ion Formation: Charge the dropping funnel with propanoyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0-5 °C.
Aromatic Substitution: In a separate step, add 4-methylanisole (1.0 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil via silica gel column chromatography.
Workflow & Mechanism Diagrams
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting flowchart for low product yield.
References
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Nambo, M., & Crudden, C. M. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
Woodhouse, J. C. (1940). Purification of aldehyde-ketone mixtures. U.S. Patent No. 2,205,184. Washington, DC: U.S.
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [https://open.library.ubc.ca/viewer/chem233/1.0/holmes/10.9 Reaction Acylation via Friedel-Crafts]([Link] Reaction Acylation via Friedel-Crafts)
Chemspace. (n.d.). 1-{[(2-methoxy-5-methylphenyl)methyl]amino}propan-2-ol. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. [Link]
Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. [https://open.library.ubc.ca/viewer/chem233/1.0/holmes/10.8 Reaction Alkylation via Friedel-Crafts]([Link] Reaction Alkylation via Friedel-Crafts)
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while often appearing straightforward via a Friedel-Crafts acylation, presents several nuanced challenges that can impact yield, purity, and scalability. This document aims to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, primarily through the Friedel-Crafts acylation of 4-methylanisole with propanoyl chloride or propanoic anhydride.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis (TLC, GC-MS, or ¹H NMR) shows a low yield of the desired product or its complete absence.
Possible Causes and Solutions:
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the cornerstone of the Friedel-Crafts reaction. Its activity can be compromised by moisture.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acids. Aluminum chloride, for instance, is highly hygroscopic.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the catalyst.[1]
Solvent Purity: Use anhydrous solvents. Molecular sieves can be used to dry solvents immediately before use.
Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because both the acylating agent and the resulting ketone product can form complexes with it, rendering it inactive.[2]
Troubleshooting Steps:
Increase Catalyst Stoichiometry: If using a catalyst like AlCl₃, ensure at least 1.1 to 1.5 equivalents are used. For less reactive substrates, up to 2.5 equivalents may be necessary.
Catalyst Choice: Consider more catalytically active systems if substoichiometric amounts are desired, although this can introduce other challenges.
Poor Quality Starting Materials: Impurities in 4-methylanisole or propanoyl chloride can interfere with the reaction.
Troubleshooting Steps:
Purify Starting Materials: Distill 4-methylanisole and propanoyl chloride before use if their purity is questionable.
Confirm Identity and Purity: Use analytical techniques like NMR or GC-MS to verify the purity of your starting materials.
Incorrect Reaction Temperature: The formation of the acylium ion electrophile and the subsequent aromatic substitution are temperature-dependent.
Troubleshooting Steps:
Initial Cooling: The initial reaction between the Lewis acid and the acylating agent is often exothermic and should be performed at a low temperature (0-5 °C) to control the reaction rate.[1]
Gradual Warming: After the addition of the aromatic substrate, the reaction may need to be slowly warmed to room temperature or even gently heated to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Problem 2: Formation of Isomeric Byproducts
Symptom: ¹H NMR or GC analysis reveals the presence of more than one product isomer. In the case of acylating 4-methylanisole, the main potential isomer is 1-(3-methoxy-4-methylphenyl)propan-1-one.
Causality: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 4-methylanisole, the methoxy group directs to positions 2 and 6, and the methyl group directs to positions 2 and 5. The acylation is expected to occur predominantly at the 2-position due to the strong activating and directing effect of the methoxy group. However, some substitution can occur at other positions, influenced by sterics and reaction conditions.
Troubleshooting Steps to Enhance Regioselectivity:
Catalyst Choice: Bulky Lewis acids or heterogeneous catalysts like zeolites can favor the formation of the less sterically hindered isomer.[3]
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as dichloromethane, nitrobenzene, or carbon disulfide, to find the optimal conditions for your desired isomer.
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which may lead to higher regioselectivity.
Problem 3: Demethylation of the Methoxy Group
Symptom: Mass spectrometry or NMR data indicates the presence of a hydroxyl group in the product, suggesting the cleavage of the methyl ether.
Causality: Strong Lewis acids, particularly aluminum chloride, can catalyze the demethylation of methoxy groups on activated aromatic rings, especially at elevated temperatures.[3][4]
Troubleshooting Steps to Prevent Demethylation:
Use Milder Lewis Acids: Replace AlCl₃ with milder Lewis acids such as FeCl₃, ZnCl₂, or TiCl₄.[4]
Alternative Catalysts: Consider using rare-earth metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃) which are effective and less prone to causing demethylation.[4]
Strict Temperature Control: Maintain a low reaction temperature throughout the addition and reaction phases. Avoid prolonged heating.
Use Propanoic Anhydride: In some cases, using propanoic anhydride instead of propanoyl chloride can lead to milder reaction conditions.
Problem 4: Difficult Product Purification
Symptom: After workup, the crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting materials or byproducts.
Troubleshooting Steps for Purification:
Aqueous Workup: The workup procedure is critical. The reaction mixture is typically quenched by slowly pouring it into a mixture of ice and concentrated HCl to decompose the aluminum chloride complexes.[1]
Extraction: Thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary. Washing the organic layer with a dilute NaOH solution can help remove any acidic impurities.[5]
Chromatography Optimization:
Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.
TLC Analysis: Use TLC to determine the optimal solvent system for separation before running a large-scale column.
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, provided the boiling points of the components are sufficiently different.
Crystallization/Recrystallization: Even if the crude product is an oil, attempting crystallization from various solvents or solvent mixtures at low temperatures can sometimes yield a solid product. Seeding with a small crystal of pure product can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-Methoxy-5-methylphenyl)propan-1-one?
The most prevalent method is the Friedel-Crafts acylation of 4-methylanisole with either propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7][8]
Q2: Why is aluminum chloride often used in stoichiometric amounts?
In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is required for each equivalent of the ketone produced.[2]
Q3: Can I use a catalytic amount of a Lewis acid?
While traditional Lewis acids like AlCl₃ require stoichiometric amounts, certain more active or recyclable catalysts can be used in smaller quantities. These include some rare-earth metal triflates or heterogeneous catalysts like zeolites.[3][4] However, reaction conditions may need significant optimization.
Q4: What are the main safety precautions for a Friedel-Crafts acylation?
Anhydrous Reagents: Aluminum chloride and propanoyl chloride react violently with water. Handle these reagents in a fume hood and under anhydrous conditions.[1]
Exothermic Reaction: The reaction can be highly exothermic, especially during the initial mixing of the catalyst and acylating agent. Use an ice bath to control the temperature.[1]
Corrosive Reagents: Propanoyl chloride and the HCl gas evolved during the reaction are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quenching: The quenching of the reaction with water/acid is also very exothermic and can cause splashing. Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring.[5]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (4-methylanisole) on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q6: What are some alternative synthetic routes if Friedel-Crafts acylation is unsuccessful?
While Friedel-Crafts acylation is the most direct route, other multi-step methods could be employed, such as:
Grignard Reaction: Reaction of a Grignard reagent derived from a suitably protected brominated precursor of 4-methylanisole with propanal, followed by oxidation of the resulting secondary alcohol.
Organolithium Chemistry: Similar to the Grignard approach, using an organolithium reagent.
These alternative routes are generally longer and more complex than the direct acylation.
Experimental Protocols & Data
Table 1: Comparison of Lewis Acid Catalysts
Catalyst
Typical Stoichiometry
Advantages
Disadvantages
AlCl₃
1.1 - 2.5 equivalents
High reactivity, readily available
Prone to causing demethylation, requires stoichiometric amounts, moisture sensitive
FeCl₃
1.1 - 2.0 equivalents
Less expensive than AlCl₃, generally milder
Less reactive than AlCl₃, can still cause side reactions
ZnCl₂
Catalytic to stoichiometric
Milder, less likely to cause demethylation
Lower reactivity, may require higher temperatures
Sc(OTf)₃
Catalytic (0.1 - 0.2 equiv.)
Highly active, can be used catalytically, water-tolerant
Expensive
Protocol: General Procedure for Friedel-Crafts Acylation
This is a general guideline; specific amounts and conditions may need to be optimized.
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
Acylating Agent Addition: Add propanoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.
Aromatic Substrate Addition: After the addition of propanoyl chloride is complete, add 4-methylanisole (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel over 20-30 minutes.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup:
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with dichloromethane (2 x volume).
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
References
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
PubChem. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 13Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Substituted Anisoles
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The Friedel-Crafts acylation of anisole and its derivatives is a fundamental carbon-carbon bond-forming reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The Friedel-Crafts acylation of anisole and its derivatives is a fundamental carbon-carbon bond-forming reaction. However, the strongly activating nature of the methoxy group, combined with the harsh Lewis acidic conditions typically employed, frequently leads to complex side-product profiles.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate the kinetically or thermodynamically desired products while suppressing ether cleavage, poor regioselectivity, and over-reaction.
Mechanistic Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your side-product formation.
Diagnostic workflow for resolving side reactions in anisole acylation.
Frequently Encountered Side Products (Q&A)
Q1: I am observing significant phenol formation (O-demethylation) during the acylation of my anisole derivative. How can I suppress this?
Causality: O-demethylation is a classic, thermodynamically driven side reaction when using strong Lewis acids like aluminum chloride (
AlCl3
). Because the methoxy oxygen is highly Lewis basic,
AlCl3
coordinates directly to it. At elevated temperatures (typically >25 °C), the chloride counterion attacks the activated methyl group via an
SN2
mechanism, cleaving the ether to form methyl chloride and an aluminum phenoxide complex. Upon aqueous workup, this yields a phenol ().
Solution: You must control the kinetics. Keep the reaction temperature strictly at or below 0–5 °C during the addition phase, and do not let it exceed room temperature. If demethylation persists, abandon
AlCl3
and switch to a milder Lewis acid such as
ZnCl2
, or utilize solid acid catalysts like H-ZSM-5 zeolites, which provide excellent shape-selectivity without the oxophilic harshness that causes ether cleavage ().
Q2: My reaction yields an unacceptably high ratio of the ortho-acylated isomer. How do I improve para-selectivity?
Causality: The methoxy group is a strongly activating ortho/para director. While the para position is sterically favored, the ortho position is kinetically competitive. Furthermore, coordination of the Lewis acid to the methoxy oxygen can tether the acylium electrophile proximally, artificially inflating ortho-substitution via a directed delivery mechanism ().
Solution: To increase the para:ortho ratio, increase the effective steric bulk of the electrophile. This can be achieved by using a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) that tightly solvates the acylium ion pair. Lowering the temperature traps the reaction in the kinetically favored para-pathway. Alternatively, using microporous zeolites physically restricts the bulky ortho-transition state inside the catalyst pores, driving para-selectivity to >95%.
Q3: I see multiple acylation products (polyacylation) on my LC-MS. Isn't acylation supposed to deactivate the ring?
Causality: Generally, the introduction of an electron-withdrawing acyl group deactivates the aromatic ring toward further electrophilic aromatic substitution, which is why Friedel-Crafts acylation is usually immune to the polyalkylation issues seen in Friedel-Crafts alkylation (). However, highly activated substrates—such as dimethoxybenzenes or trimethoxytoluenes—remain sufficiently nucleophilic even after the first acylation.
Solution: Ensure strict stoichiometric control (1.0 to 1.05 equivalents of acyl chloride) and avoid large excesses of the Lewis acid. Most importantly, rapid quenching is critical; extended reaction times post-completion allow for secondary reactions to occur.
Quantitative Catalyst Comparison
The choice of catalyst directly dictates the side-product profile. Use the table below to select the appropriate system based on your tolerance for demethylation and regioisomeric impurities.
Catalyst System
Equivalents
Temp (°C)
Conversion (%)
Para:Ortho Ratio
Demethylation (%)
AlCl3
1.5
25
>95
90:10
5–10
AlCl3
1.5
80
>95
85:15
>40 (Severe)
ZnCl2
1.0
60
75
95:5
<1
Sc(OTf)3
0.05 (Cat.)
50
88
92:8
<1
H-ZSM-5 Zeolite
20 wt%
120
85
98:2
<1
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains a physical or analytical checkpoint to confirm the reaction is proceeding along the desired mechanistic pathway.
Best for standard anisole derivatives where high conversion is needed at low temperatures to prevent demethylation.
Acylium Ion Generation:
Action: In an oven-dried flask under argon, suspend 1.1 eq of anhydrous
AlCl3
in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.0 eq of the acyl chloride dropwise.
Validation Check: The opaque suspension will transition to a clear, slightly yellow homogeneous solution within 15 minutes. This visual clearance confirms the successful formation of the soluble acylium-
AlCl4
complex.
Substrate Addition:
Action: Add 1.0 eq of anisole dissolved in DCM dropwise over 30 minutes, strictly maintaining the internal temperature at 0 °C.
Validation Check: An immediate color change (typically deep red or purple) will occur upon addition. This indicates the formation of the Wheland intermediate (sigma complex).
Reaction Monitoring:
Action: Stir at 0 °C for 1 hour.
Validation Check: Quench a 50 µL aliquot in water/EtOAc and check via TLC/LC-MS. The disappearance of the higher-
Rf
anisole spot validates complete conversion. Do not let the reaction warm up if conversion is complete.
Rapid Quenching:
Action: Pour the reaction mixture directly into a vigorously stirred beaker of crushed ice and 1M HCl.
Validation Check: The organic layer will rapidly turn pale yellow or colorless as the highly colored aluminum complex is destroyed. This immediate destruction halts any further thermodynamic equilibration or ether cleavage.
Best for highly sensitive substrates prone to demethylation, or when >95% para-selectivity is strictly required.
Catalyst Activation:
Action: Calcine H-ZSM-5 zeolite at 500 °C for 4 hours in a muffle furnace prior to use.
Validation Check: Weigh the catalyst before and after calcination. A stable, reduced dry weight ensures the complete removal of pore-blocking water, which is critical for Lewis acidity.
Reaction Setup:
Action: In a pressure tube, combine 1.0 eq of anisole, 1.5 eq of the acylating agent (anhydrides are preferred over chlorides here to prevent HCl generation), and 20 wt% of the calcined zeolite. Heat to 120 °C.
Validation Check: Monitor the reaction via GC-MS at 4, 8, and 12 hours. The rigid pore structure of the zeolite physically restricts the ortho-transition state. The GC trace will validate a >95% para-selectivity and a complete absence of the phenol byproduct.
Workup & Recovery:
Action: Cool the mixture, dilute with ethyl acetate, and filter through a Celite pad to remove the solid catalyst.
Validation Check: The recovered catalyst can be washed, re-calcined, and reused. A secondary run yielding identical conversion validates the non-leaching, heterogeneous nature of the catalyst.
References
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation
Source: Master Organic Chemistry
URL:[Link]
Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation
Source: Académie des sciences (Comptes Rendus Chimie)
URL:[Link]
Optimization
Technical Support Center: Synthesis and Purification of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Welcome to the technical support center for the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis.
Introduction: The Synthetic Landscape
The target molecule, 1-(2-methoxy-5-methylphenyl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves reacting 4-methylanisole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The methoxy group (-OCH₃) on the anisole ring is an activating, ortho, para-directing group.[3] Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position relative to the methyl group, which is the ortho position to the methoxy group, yielding the desired product.
While the reaction is straightforward in principle, achieving high purity can be challenging due to potential side reactions and the formation of stubborn impurities. This guide will address common issues encountered during synthesis and provide robust protocols for purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?
A: Low or non-existent yields in Friedel-Crafts acylations are a common frustration and can usually be traced back to a few critical factors:
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water present in your glassware, solvents, or starting materials will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively taking it out of the reaction cycle.[4] For this reason, Friedel-Crafts acylations often require stoichiometric amounts (or even a slight excess) of the catalyst.
Deactivated Aromatic Ring: While 4-methylanisole is an activated ring, the presence of any deactivating impurities in your starting material could hinder the reaction.[4]
Sub-optimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.[5] Letting the temperature rise too high can lead to undesired reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Presence of a Colored Impurity in the Crude Product
Q: My crude product is a yellow or brownish oil/solid. What is causing this discoloration and how can I remove it?
A: The formation of colored impurities is common in Friedel-Crafts reactions and can arise from several sources, including polymerization of the starting material or product, or side reactions promoted by the strong Lewis acid.
Charcoal Treatment: A standard method for removing colored impurities is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the high molecular weight, colored compounds.
Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A silica gel column with a non-polar eluent system is typically used.
Recrystallization: If the product is a solid, recrystallization can be very effective at excluding colored impurities into the mother liquor.
Issue 3: Difficulty in Removing Unreacted Starting Material
Q: I'm having trouble separating the product from unreacted 4-methylanisole. What's the best approach?
A: Unreacted starting material can be challenging to remove due to similar polarities.
Fractional Distillation under Reduced Pressure: If both the starting material and product are liquids or low-melting solids, fractional distillation under vacuum can be an effective separation method, provided there is a sufficient difference in their boiling points.
Column Chromatography: This is often the most reliable method. Careful selection of the eluent system is key to achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of 1-(2-Methoxy-5-methylphenyl)propan-1-one?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For aryl ketones, common solvent systems include ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[7] A trial-and-error approach with small amounts of the crude product is the best way to determine the optimal solvent or solvent pair.
Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) can be used.[8] However, AlCl₃ is generally the most reactive and commonly employed for this type of acylation.[1] Milder Lewis acids may require higher temperatures or longer reaction times.[8]
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess purity:
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass spectra for identification, allowing for both qualitative and quantitative analysis of purity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Propanoyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
Reagent Addition:
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[11]
Slowly add propanoyl chloride (1.05 equivalents) to the stirred suspension.
In the dropping funnel, prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane.
Add the 4-methylanisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction and Workup:
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.[11]
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Protocol 2: Purification by Column Chromatography
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar starting material (4-methylanisole) will elute first.
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar product, 1-(2-methoxy-5-methylphenyl)propan-1-one.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization (for solid products)
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol). Allow it to cool to see if crystals form.
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the crystals under vacuum.
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Department of Chemistry.
Studylib. (2006, October 4).
PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Google Patents. (n.d.). CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Lior, M., & Schwartz, A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325.
Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
Majumder, U., & Alam, S. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(57), 35646-35678.
BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6258.
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
BenchChem. (2025).
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
Nature. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
Technical Support Center: Purification of 2'-Methoxy-5'-methylpropiophenone
Welcome to the Technical Support Center for the isolation and purification of 2'-methoxy-5'-methylpropiophenone (CAS: 82620-73-3)[1]. This compound is typically synthesized via the Friedel-Crafts acylation of 4-methylani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2'-methoxy-5'-methylpropiophenone (CAS: 82620-73-3)[1]. This compound is typically synthesized via the Friedel-Crafts acylation of 4-methylanisole using propionyl chloride and a strong Lewis acid catalyst (such as AlCl₃ or FeCl₃)[2][3].
While the carbon-carbon bond formation is highly reliable, researchers frequently encounter downstream purification bottlenecks. These include persistent emulsions, contamination by unreacted starting materials, and the formation of unwanted regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating purification protocol to ensure you achieve >95% purity[1].
Part 1: Quantitative Data Summary
Understanding the physicochemical differences between your target molecule and reaction impurities is the foundation of a successful purification strategy.
Compound
Role in Synthesis
MW ( g/mol )
Boiling Point (atm)
TLC R_f (9:1 Hexanes/EtOAc)
4-Methylanisole
Starting Material
122.17
~174 °C
~0.80
Propionyl Chloride
Acylating Reagent
92.52
~80 °C
N/A (Highly Reactive)
Propionic Acid
Hydrolysis Byproduct
74.08
~141 °C
~0.10 (Broad Streak)
2'-Methoxy-5'-methylpropiophenone
Target Product
178.23
~250–260 °C *
~0.45
*Estimated based on structural analogs and the introduction of the polar propionyl group[4]. Under high vacuum (10 mmHg), the target product typically distills between 120–140 °C.
Part 2: Purification Workflow Visualization
Workflow for the purification of 2'-methoxy-5'-methylpropiophenone post-acylation.
Part 3: Troubleshooting Guide & FAQs
Q1: I am experiencing a stubborn, gelatinous emulsion during the initial aqueous quench. How do I resolve this?
Causality: Unlike catalytic alkylations, Friedel-Crafts acylations require a full stoichiometric equivalent of the Lewis acid (e.g., AlCl₃). The newly formed ketone product acts as a moderate Lewis base, forming an irreversible, tight complex with the aluminum center[5]. Quenching this complex with plain water or neutral brine causes the aluminum to precipitate as insoluble, gelatinous aluminum hydroxide (Al(OH)₃), which traps the organic solvent and prevents phase separation.
Solution: Always quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl[6]. The low pH ensures that the aluminum species remain fully protonated and soluble as aqueous[Al(H₂O)₆]³⁺ or AlCl₄⁻ ions, allowing for a crisp phase boundary.
Q2: My isolated product has a strong, pungent "vinegar-like" odor. What is the cause, and how do I remove it?
Causality: To ensure complete conversion of 4-methylanisole, propionyl chloride is often used in slight excess. During the aqueous quench, unreacted propionyl chloride rapidly hydrolyzes into propionic acid. Because propionic acid is partially soluble in organic solvents like dichloromethane (DCM), it will co-extract with your target ketone.
Solution: Introduce an alkaline wash step. Washing the combined organic layers with a 5% aqueous NaOH solution deprotonates the propionic acid, converting it into highly water-soluble sodium propionate, which is easily discarded in the aqueous waste[2].
Q3: NMR analysis shows the presence of an isomeric impurity. Why did this form?
Causality: The methoxy group on the starting material is a strongly activating ortho/para director, pushing the incoming acylium ion[3] to the 2-position (since the para position is blocked by the methyl group). However, the methyl group is also a weak ortho/para director. If the reaction temperature is allowed to spike, the thermodynamic energy barrier is overcome, leading to competitive acylation at the 3-position (relative to the methoxy group)[6].
Solution: Prevention is key. Maintain strict temperature control (0–5 °C) during the dropwise addition of the substrate, and do not let the reaction exceed room temperature[6]. If the isomer is already present, fractional vacuum distillation or careful silica gel chromatography is required to separate them.
Part 4: Standardized Purification Protocol (Self-Validating System)
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each step includes a built-in visual or chemical check to confirm success before proceeding to the next phase.
Step 1: Acidic Quench and Extraction
Procedure: Slowly pour the crude reaction mixture into a vigorously stirring beaker containing 50 g of crushed ice and 20 mL of 1 M HCl. Stir for 10 minutes until all fizzing ceases[6]. Transfer to a separatory funnel and extract the aqueous layer twice with 20 mL of dichloromethane (DCM).
Causality: The ice controls the highly exothermic hydrolysis of the Lewis acid, while the HCl keeps metal salts soluble.
Validation Check: The aqueous layer in the separatory funnel must be completely transparent. If it is cloudy or contains white suspended solids, the pH is too high. Add more 1 M HCl until the aqueous layer clarifies.
Step 2: Alkaline Wash
Procedure: Combine the DCM organic layers and wash them with 20 mL of 5% aqueous NaOH[2]. Gently invert the funnel to avoid new emulsions, venting frequently.
Causality: Neutralizes residual HCl and extracts hydrolyzed propionic acid into the aqueous phase.
Validation Check: Test the pH of the discarded aqueous wash using indicator paper. It must read pH > 9. If it is neutral or acidic, repeat the NaOH wash until basicity is confirmed.
Step 3: Drying and Concentration
Procedure: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl for 5 minutes, then remove the drying agent via gravity filtration[2]. Concentrate the filtrate using a rotary evaporator.
Causality: Removes trace water that would otherwise cause bumping or degradation during vacuum distillation.
Validation Check: The MgSO₄ powder must flow freely like "snow" at the bottom of the flask. If it clumps entirely into a solid mass, water is still present; add another scoop of MgSO₄.
Step 4: Isolation via Vacuum Distillation
Procedure: Transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (1–5 mmHg) and gradually increase the heat.
Causality: The target molecule (2'-methoxy-5'-methylpropiophenone) has a high boiling point (~250 °C at atm)[4]. Vacuum distillation lowers the boiling point to prevent thermal degradation while allowing the lighter unreacted 4-methylanisole to distill off first as a forerun.
Validation Check: The main product fraction should distill at a constant, stable temperature. A TLC spot of this fraction (9:1 Hexanes/EtOAc) must show a single, clean spot at R_f ~0.45 under UV light, confirming the absence of the starting material (R_f ~0.80).
Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven insights to help you overcome common challenges in your experiments.
Core Principles of Catalyst Selection
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The heart of this reaction is the catalyst, typically a Lewis acid, which generates the highly electrophilic acylium ion from an acyl halide or anhydride.[3][4][5] However, the success of the reaction—defined by yield, purity, and regioselectivity—is critically dependent on choosing the right catalyst for the specific aromatic substrate and reaction conditions.
Key considerations include:
Substrate Reactivity: The electronic nature of the aromatic ring dictates the required catalyst strength. Activated rings (electron-rich) can often be acylated with milder catalysts, while deactivated rings require more potent Lewis acids.
Functional Group Compatibility: The presence of certain functional groups on the substrate can lead to catalyst deactivation or unwanted side reactions. Basic groups like amines and hydroxyls will complex with Lewis acids, rendering them inactive.[6][7]
Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation product (an aryl ketone) is a Lewis base that forms a stable complex with the catalyst.[8][9] This sequestration means that stoichiometric or even super-stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion.
Solvent Choice: The solvent not only dissolves reactants but also influences catalyst activity and can affect the regioselectivity of the reaction.[10][11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation is resulting in a very low yield, or it isn't working at all. What are the most likely causes?
A: This is the most common issue and can almost always be traced back to one of three culprits: catalyst inactivity, substrate incompatibility, or insufficient catalyst loading.
Catalyst Inactivity due to Moisture: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6][13] Any trace of water in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[8]
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and fresh, high-purity Lewis acids. Handling the catalyst in a glovebox is ideal.
Substrate Deactivation: The reaction will fail if your aromatic ring is substituted with one or more strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[4][6][7] These groups reduce the nucleophilicity of the ring, making it unable to attack the acylium ion.
Solution: For deactivated substrates, consider using a more potent catalytic system or alternative synthetic routes. The Friedel-Crafts acylation is generally not suitable for strongly deactivated rings.
Insufficient Catalyst Amount: As the aryl ketone product forms, it complexes with the Lewis acid catalyst.[6][8] This complex is often quite stable, effectively removing the catalyst from the reaction. If you use a catalytic amount, the reaction will stop once all the catalyst is complexed.
Solution: For most standard acylations with Lewis acids like AlCl₃, you must use at least a stoichiometric amount (1.0 equivalent) relative to the limiting reagent. Often, a slight excess (1.1-1.3 equivalents) is required to drive the reaction to completion.[8]
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
A: Regioselectivity is governed by both electronic and steric factors. For mono-substituted rings, the directing effect of the substituent is paramount. However, for more complex systems like naphthalene, conditions play a key role.
Kinetic vs. Thermodynamic Control: In some systems, such as the acylation of naphthalene, the initial site of attack (kinetic product) may not be the most stable product (thermodynamic product). The choice of solvent can determine the outcome.[11][14]
Kinetic Control (Favors 1-acyl product in naphthalene): Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures. These conditions cause the less stable kinetic product-catalyst complex to precipitate, preventing it from rearranging to the more stable product.[14]
Thermodynamic Control (Favors 2-acyl product in naphthalene): Use polar solvents like nitrobenzene. These solvents keep the initially formed kinetic product in solution, allowing it to de-acylate and re-acylate at the more thermodynamically stable position. Higher temperatures also favor the thermodynamic product.[11][14]
Steric Hindrance: The acylium ion-Lewis acid complex is bulky. Therefore, substitution at the sterically less hindered position is generally favored. For instance, acylation of fluorobenzene overwhelmingly yields the para-product because the ortho positions are shielded by the fluorine atom.[13]
Issue 3: Formation of Tar and Dark-Colored Impurities
Q: My reaction mixture turned into a dark, tarry mess. What causes this and how can I prevent it?
A: Tar formation is a sign of decomposition or polymerization side-reactions, often caused by overly harsh reaction conditions.
Excessive Heat: High reaction temperatures can cause decomposition of sensitive substrates or products.[14] The reaction between the Lewis acid and the acylating agent can also be highly exothermic.[15]
Solution: Maintain careful temperature control. Add the acylating agent slowly to the catalyst suspension at a low temperature (e.g., 0 °C) to manage the initial exotherm. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, can lead to degradation.
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Can I use a catalytic amount of AlCl₃ for my acylation?
A1: Generally, no. The ketone product forms a strong complex with AlCl₃, effectively removing it from the catalytic cycle.[9] Therefore, a stoichiometric quantity (or more) is almost always necessary when using strong, traditional Lewis acids.[16][17] Some modern methods using highly reactive substrates or specialized catalysts, like certain metal triflates or heterogeneous catalysts, can operate with sub-stoichiometric loadings.[17][18]
Q2: My aromatic substrate has an amine (-NH₂) or alcohol (-OH) group. Can I use it in a Friedel-Crafts acylation?
A2: Not directly with standard Lewis acid catalysts. The lone pair of electrons on the nitrogen or oxygen atom will act as a Lewis base and react with the Lewis acid catalyst (e.g., AlCl₃).[3][7][19] This deactivates the catalyst and places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic attack.[19] For these substrates, consider protecting the functional group first, or use alternative reactions like the Houben-Hoesch reaction for phenols.[20]
Q3: What is the best solvent for Friedel-Crafts acylation?
A3: The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex.[12]
Chlorinated Solvents (Dichloromethane, 1,2-Dichloroethane): Commonly used as they are polar enough to dissolve the catalyst complex but are relatively inert.[12][21]
Carbon Disulfide (CS₂): A non-polar solvent, often used when trying to favor kinetic products.[10][11]
Nitrobenzene: A polar solvent used to favor thermodynamic products, but it is also a deactivated aromatic and can be difficult to remove.[10][11]
Solvent-Free: Some modern methods, particularly those using solid acid catalysts or microwave irradiation, can be performed without a solvent.
Q4: Are there more environmentally friendly alternatives to AlCl₃?
A4: Yes, the development of "green" catalysts is an active area of research.
Heterogeneous Catalysts (Zeolites): These are solid acid catalysts that can be easily filtered off and regenerated after the reaction, minimizing waste.[22][23] They also offer shape selectivity, which can enhance the formation of a specific isomer (usually para).[22][23]
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture than AlCl₃ and can sometimes be used in catalytic amounts. However, they can be expensive.[17]
Iron(III) Chloride (FeCl₃): A less expensive and less moisture-sensitive alternative to AlCl₃, often effective for activated arenes.[16]
Biocatalysts: Recent research has explored enzymes, such as cofactor-independent acyltransferases, which can perform acylations in aqueous conditions with high selectivity, avoiding the need for protecting groups on substrates like phenols.[24]
Data Summary Tables
Table 1: Troubleshooting Guide for Common Issues
Issue
Potential Cause
Recommended Solution(s)
Citations
Low/No Yield
Moisture contamination
Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere.
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with acetyl chloride using aluminum chloride, a standard procedure for an activated aromatic substrate.
Materials:
Anhydrous Aluminum Chloride (AlCl₃)
Anisole
Acetyl Chloride
Anhydrous Dichloromethane (DCM)
Crushed Ice
Concentrated HCl
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).[6][8]
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM.
Cooling: Cool the suspension to 0 °C in an ice bath.[8]
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel. Maintain the temperature between 0-5 °C during the addition, as the reaction is exothermic.[8]
Substrate Addition: After the addition is complete, add anisole (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC until the anisole is consumed.
Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex and dissolve the aluminum salts.[6][14]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product (primarily 4-methoxyacetophenone) can be further purified by recrystallization or column chromatography.[6]
Protocol 2: Regeneration of a Zeolite Catalyst
This protocol is for solid acid catalysts, which offer a greener alternative to traditional Lewis acids.
Procedure:
Separation: After the reaction is complete, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[8]
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, dichloromethane) to remove all adsorbed organic materials.[8]
Drying: Dry the washed catalyst in an oven at 100-120 °C overnight to remove the solvent.
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air. A typical procedure is to heat to 500-550 °C for 3-5 hours to burn off any deeply adsorbed organic residues ("coke").[8]
Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture. Store the regenerated catalyst in a tightly sealed container until its next use.[8]
effect of reaction conditions on 1-(2-Methoxy-5-methylphenyl)propan-1-one synthesis.
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
This target molecule—a propiophenone derivative—is typically synthesized via the Friedel-Crafts acylation of 4-methylanisole (p-methylanisole) using propionyl chloride [1]. Because this reaction relies on electrophilic aromatic substitution, understanding the mechanistic causality behind catalyst selection, stoichiometry, and temperature control is critical to preventing common side reactions such as O-demethylation and incomplete conversion.
Mechanistic Workflow & Troubleshooting Logic
The following diagram outlines the analytical logic used to diagnose and resolve the most common issues encountered during this synthesis.
Figure 1: Troubleshooting logic and optimization workflow for Friedel-Crafts acylation.
Quantitative Data: Effect of Reaction Conditions
The table below summarizes the causal relationship between specific reaction parameters and the resulting yield and selectivity.
Catalyst System
Equivalents
Solvent
Temperature
Yield (%)
Major Byproduct Observed
AlCl₃
0.5 eq
Dichloromethane
25 °C
< 45%
None (Incomplete conversion)
AlCl₃
1.2 eq
Dichloromethane
25 °C
65%
1-(2-Hydroxy-5-methylphenyl)propan-1-one
AlCl₃ (Optimized)
1.2 eq
Dichloromethane
0–5 °C
92%
None
Mordenite Zeolite
Catalytic
Acetic Acid
80 °C
95%
None (Green alternative) [3]
Self-Validating Standard Operating Protocol (SOP)
To ensure high fidelity and reproducibility, follow this step-by-step methodology for the optimized AlCl₃-mediated synthesis. Each step includes a self-validating checkpoint.
Step 1: System Purging & Preparation
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under a continuous flow of dry argon or nitrogen.
Validation Check: A strictly moisture-free environment prevents the premature hydrolysis of propionyl chloride and AlCl₃, which would otherwise generate HCl gas and lower the effective catalyst concentration.
Step 2: Catalyst Suspension
Suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) and cool the mixture to 0–5 °C using an ice-water bath.
Step 3: Electrophile Generation
Add 1.1 equivalents of propionyl chloride dropwise via the dropping funnel over 15 minutes.
Validation Check: The formation of the highly reactive acylium ion is physically indicated by the gradual dissolution of the AlCl₃ suspension, resulting in a homogenous, pale-yellow solution.
Step 4: Substrate Addition
Slowly add 1.0 equivalent of 4-methylanisole dissolved in a minimal amount of DCM. Strictly maintain the internal temperature below 5 °C to prevent ether cleavage.
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The workflow is self-validating when the starting material spot disappears and a new, lower-Rf UV-active spot (the aluminum-ketone complex) appears.
Step 5: Quenching and Workup
Once complete, carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.
Validation Check: The acidic aqueous quench is required to break the highly stable aluminum-ketone complex. The release of the free 1-(2-Methoxy-5-methylphenyl)propan-1-one into the organic layer is confirmed when the aqueous phase becomes clear (dissolution of aluminum salts).
Troubleshooting FAQs
Q: Why does my reaction stall at ~40-50% conversion when using 1.0 equivalent of AlCl₃?A: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) is not truly catalytic. The product, 1-(2-Methoxy-5-methylphenyl)propan-1-one, contains a Lewis basic carbonyl oxygen that strongly coordinates with AlCl₃, forming a stable deactivated complex [1]. This sequesters the catalyst, preventing it from activating further propionyl chloride. To drive the reaction to completion, you must use a stoichiometric excess (>1.1 equivalents, typically 1.2–1.5 eq) of AlCl₃.
Q: I am observing significant amounts of a phenolic byproduct. What causes this, and how can I prevent it?A: The byproduct is 1-(2-Hydroxy-5-methylphenyl)propan-1-one, resulting from O-demethylation. AlCl₃ is a harsh Lewis acid that can coordinate to the methoxy oxygen of the ether. At elevated temperatures (typically >10 °C), nucleophilic attack by the chloride ion on the methyl group leads to ether cleavage, yielding the corresponding phenol. To prevent this, strictly maintain the reaction temperature between 0–5 °C during the addition and initial reaction phases.
Q: How is the regioselectivity of this reaction determined? Can polyacylation occur?A: The substrate, 4-methylanisole, possesses two electron-donating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). The methoxy group is a significantly stronger activating and ortho/para-directing group than the methyl group [2]. Since the para position relative to the methoxy group is already occupied by the methyl group, electrophilic attack is directed exclusively to the ortho position, yielding the desired 1-(2-Methoxy-5-methylphenyl)propan-1-one. Polyacylation is naturally prevented because the introduction of the electron-withdrawing acyl group strongly deactivates the aromatic ring against further electrophilic substitution [1].
Q: Are there greener alternatives to using stoichiometric amounts of toxic, moisture-sensitive AlCl₃?A: Yes. Recent advancements in green chemistry demonstrate that solid acid catalysts, such as Mordenite Zeolites, can effectively catalyze the Friedel-Crafts acylation of anisole derivatives [3]. Zeolites offer the advantage of being truly catalytic, highly regioselective due to their shape-selective pore structures, and easily recoverable via simple filtration for reuse in subsequent synthetic cycles.
Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl3
Source: Pearson
URL:[Link]
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst
Source: Green and Sustainable Chemistry, SCIRP
URL:[Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in Substituted Ketone Synthesis
Welcome to the Advanced Synthesis Support Center. Synthesizing sterically hindered ketones—such as ortho,ortho-disubstituted diaryl ketones or bulky aliphatic ketones—frequently leads to stalled reactions, recovered star...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Synthesizing sterically hindered ketones—such as ortho,ortho-disubstituted diaryl ketones or bulky aliphatic ketones—frequently leads to stalled reactions, recovered starting materials, or complex mixtures of enolization and reduction byproducts.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the thermodynamic and kinetic barriers associated with steric bulk.
Strategic Decision Matrix
Workflow for selecting the optimal synthetic strategy for sterically hindered ketones.
Module 1: Nucleophilic Additions to Hindered Amides
Q: When attempting to synthesize a bulky ketone from a Weinreb or morpholine amide using a standard Grignard reagent, I mainly recover starting material or observe enolization/reduction products. How do I overcome this?
A: The causality here lies in the high basicity and redox potential of standard Grignard (RMgX) and organolithium (RLi) reagents. In the presence of high steric hindrance, the activation energy required for the nucleophilic attack at the carbonyl carbon increases significantly. Consequently, kinetically faster side reactions—such as the deprotonation of α-protons (enolization) or β-hydride transfer (reduction)—outcompete the desired 1,2-addition.
The Solution: Transmetalate your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent (RCeCl₂). Organocerium species are highly oxophilic and act as Lewis acids, coordinating directly to the carbonyl oxygen. This coordination drastically increases the electrophilicity of the carbonyl carbon. Crucially, organocerium reagents are significantly less basic than their magnesium or lithium precursors, almost entirely suppressing enolization and reduction pathways even at low temperatures .
Quantitative Comparison of Nucleophile Efficacy
Reagent Type
Basicity
Oxophilicity
Enolization Risk
Typical Yield for Hindered Substrates
RLi
Very High
Low
Very High
< 20% (Mainly side products)
RMgX
High
Moderate
High
20 - 40%
RCeCl₂
Low
Very High
Very Low
80 - 95%
iPrMgCl·LiCl
Moderate
Moderate
Moderate
70 - 90% (Best for functionalized R-X)
Protocol 1: Synthesis of Hindered Ketones via Organocerium Addition
Self-Validation Checkpoint: The successful transmetalation is visually confirmed by a distinct color change (typically yellow to brown). If the suspension remains white/colorless, the CeCl₃ was not sufficiently dried, and the reaction will fail due to protonation of the Grignard reagent by residual water.
Drying CeCl₃: Heat commercially available CeCl₃·7H₂O under high vacuum (0.1 mmHg) at 140 °C for 2 hours, then ramp to 150 °C for 2 hours to obtain anhydrous CeCl₃.
Precomplexation: Suspend the anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously at room temperature for at least 2 hours. Mechanistic note: Precomplexation with THF is critical to break up the polymeric inorganic CeCl₃ lattice and enable efficient transmetalation.
Transmetalation: Cool the suspension to -78 °C. Add the Grignard or organolithium reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C.
Addition: Add a THF solution of the hindered morpholine or Weinreb amide (1.0 equiv) dropwise at -78 °C. Mechanistic note: Strict temperature control at -78 °C prevents the premature decomposition or β-hydride elimination of the organocerium species.
Quench & Workup: After 2-3 hours (monitor by TLC), quench the reaction at -78 °C with saturated aqueous NH₄Cl before warming to room temperature. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Q: My starting halide is highly functionalized, and standard Grignard formation degrades the molecule before I can form the ketone. What is the alternative?
A: Utilize the "Turbo Grignard" reagent (iPrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing the rate of halogen-magnesium exchange. This allows for the generation of functionalized Grignard reagents at much lower temperatures (e.g., -20 °C), preserving sensitive functional groups (like esters or nitriles) which can then be directly coupled with amides to form hindered ketones .
Q: I need to synthesize an ortho,ortho-disubstituted diaryl ketone. Both the nucleophilic addition to amides and standard Friedel-Crafts acylation are failing due to extreme steric clash. How can I force this coupling?
A: For extreme steric hindrance (e.g., coupling two ortho-substituted arenes), the tetrahedral intermediate required in classical nucleophilic additions becomes thermodynamically and kinetically inaccessible. The solution is to bypass the tetrahedral intermediate entirely using Palladium-catalyzed carbonylative cross-coupling (e.g., Suzuki-Miyaura) with carbon monoxide (CO).
However, traditional phosphine ligands (like PPh₃ or dppf) often fail here. They are either too small to force the crucial reductive elimination step, or they themselves cause too much crowding during the oxidative addition of the bulky electrophile. The use of bulky N-heterocyclic carbene (NHC) ligands, specifically PEPPSI-IPr, provides the necessary steric bulk to accelerate reductive elimination while maintaining a highly active, electron-rich Pd center capable of inserting into hindered aryl iodides .
Protocol 2: Carbonylative Suzuki-Miyaura Cross-Coupling for Hindered Diaryl Ketones
Self-Validation Checkpoint: The active Pd(0) species generates a characteristic color change (often pale yellow to deep red/brown upon oxidative addition). If black palladium precipitates (Pd black) are observed early in the reaction, the CO atmosphere was compromised or the NHC ligand dissociated, indicating a failed catalytic cycle.
Setup: In a thoroughly dried Schlenk tube or pressure reactor, combine the ortho-substituted aryl iodide (1.0 equiv), the bulky arylboronic acid (1.5 equiv), anhydrous K₂CO₃ (3.0 equiv), and the Pd-PEPPSI-IPr catalyst (5 mol%).
Atmosphere Exchange: Evacuate the vessel and backfill with Carbon Monoxide (CO) gas. Repeat this process three times. Caution: CO is highly toxic; perform strictly in a well-ventilated fume hood. Maintain a CO balloon pressure (1 atm).
Solvent Addition: Add anhydrous 1,4-dioxane (degassed) via syringe.
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Mechanistic note: The bulky NHC ligand facilitates the challenging migratory insertion of CO and the subsequent transmetalation step despite the crowded environment.
Workup: Cool to room temperature, vent the CO safely into the fume hood exhaust, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the hindered diaryl ketone via silica gel chromatography.
References
Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones. Synthetic Communications, 1994.
URL:[Link]
Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components of Achaea janata. Journal of Organic Chemistry, American Chemical Society, 2002.
URL:[Link]
Homologation chemistry with nucleophilic α-substituted organometallic reagents: chemocontrol, new concepts and (solved) challenges. Chemical Communications, RSC Publishing, 2018.
URL:[Link]
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. NIH Public Access, 2013.
URL:[Link]
Troubleshooting
Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, and operational challenges associated with the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, and operational challenges associated with the scale-up synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone)[1].
This compound is synthesized via the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride. While straightforward at the bench scale, transitioning this highly exothermic, gas-evolving electrophilic aromatic substitution to a pilot-plant scale requires rigorous engineering controls and mechanistic awareness to ensure safety, high yield, and phase-separation efficiency.
Process Parameters & Quantitative Data
To establish a self-validating baseline for your scale-up campaigns, adhere to the following optimized stoichiometric and thermodynamic parameters.
Parameter
Optimized Value
Mechanistic Rationale
4-Methylanisole
1.00 Equivalent
Limiting reagent; fully consumed to simplify downstream purification.
Critical: AlCl₃ forms a stable 1:1 complex with the ketone product. Sub-stoichiometric amounts will stall the reaction[2].
Reaction Solvent
1,2-Dichloroethane (DCE)
Preferred over Dichloromethane (DCM) for scale-up due to a higher boiling point (83°C), providing a wider thermal safety margin.
Dosing Temperature
5°C to 15°C
Mitigates the massive exotherm associated with acylium ion formation and electrophilic attack[3].
Quench pH
< 1.0
Prevents the precipitation of gelatinous Al(OH)₃, which causes severe emulsions during phase separation[4].
Standard Operating Procedure (SOP): 1 kg Scale-Up Workflow
This step-by-step methodology is engineered to be a self-validating system. Each phase includes integrated checks to confirm process integrity before proceeding.
Step 1: Reactor Preparation & Catalyst Loading
Purge a 20 L glass-lined reactor with N₂ to ensure an anhydrous environment.
Charge 5.0 L of 1,2-Dichloroethane (DCE) and 1.0 kg (8.18 mol) of 4-methylanisole.
Cool the jacketed reactor to 0–5°C.
Self-Validation Check: Slowly charge 1.2 kg (9.0 mol, 1.1 eq) of anhydrous AlCl₃ in four equal portions. Monitor the internal temperature (
Tint
) to ensure it does not exceed 10°C. The slurry will develop a deep orange/red color, indicating the initial coordination of the Lewis acid.
Step 2: Electrophile Dosing
Route the reactor's off-gas line to a caustic scrubber (10% NaOH) to neutralize the stoichiometric HCl gas that will be evolved.
Begin dosing 0.83 kg (8.97 mol, 1.1 eq) of propionyl chloride via a metered pump.
Self-Validation Check: Couple the dosing rate to the jacket cooling capacity. Maintain
Tint
between 5°C and 15°C. If
Tint
spikes above 15°C, automatically pause the dosing pump.
Step 3: Isothermal Maturation
Once dosing is complete, gradually warm the reactor to 20°C.
Stir isothermally for 2 hours.
Self-Validation Check: Pull an aliquot, quench in ice/HCl, extract with organic solvent, and analyze via HPLC/GC. Proceed only when 4-methylanisole is <1% (Area).
Step 4: Acidic Quench & Phase Separation
Prepare a quench reactor containing 5.0 L of crushed ice and 1.0 L of concentrated (37%) HCl.
Perform a reverse quench : Slowly transfer the active reaction mass into the vigorously stirred ice/HCl mixture. Maintain the quench reactor
Tint
< 25°C.
Allow the biphasic mixture to settle for 30 minutes.
Self-Validation Check: The aqueous layer should be transparent and highly acidic. A milky aqueous layer indicates insufficient acid, requiring additional HCl to dissolve aluminum salts[4].
Separate the lower organic layer. Wash sequentially with 3.0 L of 5% NaHCO₃ and 3.0 L of brine.
Step 5: Isolation
Concentrate the organic layer under reduced pressure to recover the DCE solvent.
Purify the crude product via fractional vacuum distillation to yield high-purity 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Mechanistic & Process Flow Visualization
Mechanistic pathway of the Friedel-Crafts acylation of 4-methylanisole.
Scale-up operational workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one synthesis.
Troubleshooting Guide & FAQs
Q: Why do we observe incomplete conversion even when 1.0 equivalent of AlCl₃ is used?A: Causality: In Friedel-Crafts acylations, the Lewis acid (AlCl₃) strongly coordinates with the carbonyl oxygen of the newly formed ketone product. This complexation effectively removes the catalyst from the active cycle. Therefore, a stoichiometric excess (typically 1.1 to 1.2 equivalents) is strictly required to ensure complete conversion of the 4-methylanisole substrate[2].
Q: What dictates the regioselectivity of this reaction, and why don't we see the para-acylated product?A: Causality: 4-methylanisole possesses two ring substituents. The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing group due to resonance electron donation. The methyl (-CH₃) group is weakly activating via hyperconjugation. The more powerful methoxy group dictates the regiochemistry. Because the position para to the methoxy group is already occupied by the methyl group, the acylium ion exclusively attacks the position ortho to the methoxy group, yielding 1-(2-methoxy-5-methylphenyl)propan-1-one[2].
Q: During the aqueous quench, a thick, unfilterable emulsion forms. How can this be prevented?A: Causality: Quenching the reaction mixture in plain water or weak acid leads to the partial hydrolysis of the aluminum-ketone complex into gelatinous aluminum hydroxide (Al(OH)₃), which acts as a powerful emulsion stabilizer.
Protocol Fix: Always perform a reverse-quench into a vigorously stirred mixture of ice and concentrated HCl (maintaining pH < 1). This ensures aluminum remains soluble as
[Al(H2O)6]3+
in the aqueous phase, facilitating rapid and clean phase separation[4].
Q: How do we manage the massive exotherm during the propionyl chloride dosing phase on a pilot scale?A: Causality: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are highly exothermic. On a large scale, heat removal is limited by the reactor's surface-area-to-volume ratio.
Protocol Fix: Utilize a feed-controlled semi-batch process. dictate that the dosing rate of the electrophile must be coupled directly to the jacket cooling capacity to prevent thermal runaway. Never dose faster than the heat removal rate[3].
Q: Are there greener, scalable alternatives to using stoichiometric AlCl₃ and chlorinated solvents?A: Causality: Traditional methods use stoichiometric AlCl₃ and halogenated solvents, which present severe disposal and environmental challenges (high E-factor).
Protocol Fix: Recent scale-up methodologies employ (e.g., 5 mol%) in greener solvents like propylene carbonate, or utilize as a metal-free activator[5]. These alternatives drastically reduce the E-factor and eliminate halogenated waste streams while maintaining high yields.
References
"1-(2-Methoxy-5-methylphenyl)
"Friedel Crafts Acylation Experiment Part 1, Prelab", YouTube,
"Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
"Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction", ACS Public
"'Greener' Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology", Organic Chemistry Portal,
"Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbon
Technical Support Center: Managing Reaction Temperature in Aromatic Ketone Synthesis
Welcome to the Technical Support Center for Aromatic Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aromatic Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in your experiments: reaction temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) that directly address specific issues you may encounter, with a focus on the "why" behind the "how."
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control
This section addresses common questions regarding the role of temperature in the synthesis of aromatic ketones, particularly through widely used methods like Friedel-Crafts acylation.
Q1: Why is precise temperature control so critical in Friedel-Crafts acylation?
A: Temperature is a master variable in Friedel-Crafts acylation, influencing reaction rate, product selectivity (regioselectivity), and the prevention of side reactions.[1] Many Friedel-Crafts reactions, especially those involving Lewis acid catalysts like aluminum chloride (AlCl₃), are highly exothermic.[2] Without proper cooling, the reaction temperature can rise uncontrollably, a dangerous situation known as a "runaway reaction." This can lead to the decomposition of reactants and products, decreased yield, and the formation of unwanted byproducts.[3]
For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the formation of the kinetic product (1-acetyl-2-methoxynaphthalene), while higher temperatures promote the formation of the more thermodynamically stable 6-isomer.[1] Excessively high temperatures (above 140°C) can even lead to the decomposition of the product through deacylation.[1]
Q2: What is the ideal temperature range for a typical Friedel-Crafts acylation?
A: There is no single "ideal" temperature, as the optimal range is highly dependent on the specific substrates, acylating agent, and catalyst used. However, a common starting point for many reactions involving potent Lewis acids like AlCl₃ is to initiate the reaction at a low temperature, often between 0-5°C, using an ice bath.[2] This is crucial during the addition of the acylating agent and the aromatic substrate to manage the initial exotherm.[2] After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to proceed to completion.[2] For less reactive substrates or different catalytic systems, heating may be necessary. For example, some reactions show a significant increase in reactivity and yield when heated to 50°C or even the boiling point of the solvent, such as 83°C for 1,2-dichloroethane (DCE).[4][5]
Q3: How does temperature affect catalyst activity and stability?
A: Lewis acid catalysts, which are central to many aromatic ketone syntheses, are highly sensitive to temperature and moisture.[1][2] At elevated temperatures, catalysts can become more active, accelerating the reaction. However, excessively high temperatures can lead to catalyst deactivation. This can occur through various mechanisms, including the formation of inactive complexes with the product ketone or reaction with trace amounts of water at higher temperatures.[2] For solid catalysts, high temperatures can sometimes lead to sintering or other morphological changes that reduce their effectiveness. Conversely, some catalytic systems may require elevated temperatures to become fully active.
Q4: Can I run my reaction at room temperature to save energy and simplify the setup?
A: While some modern methods for aromatic ketone synthesis are designed to work at room temperature, particularly those using photoredox catalysis, traditional methods like Friedel-Crafts acylation often require specific temperature control.[6] Attempting a highly exothermic reaction at room temperature without cooling can be hazardous. The heat generated can cause the solvent to boil, leading to a loss of containment and a failed reaction. Always assess the potential exothermicity of your reaction before deciding on the temperature protocol. For many standard procedures, initiating the reaction at a reduced temperature is a critical safety and procedural step.[2]
Section 2: Troubleshooting Guides - Solving Common Temperature-Related Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during aromatic ketone synthesis where temperature is a likely culprit.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate very little or none of your desired aromatic ketone.
Possible Temperature-Related Causes & Solutions:
Sub-Optimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
Troubleshooting Steps:
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of your starting material.
Gradual Temperature Increase: If the reaction is stalled at a lower temperature, slowly and carefully increase the temperature in increments of 10-20°C.[4] For some systems, a significant rate increase is observed at higher temperatures, such as the boiling point of the solvent.[4]
Literature Review: Consult the literature for the specific substrates you are using. Different aromatic compounds have vastly different reactivities.
Decomposition at High Temperatures: The desired product or starting material may be unstable at the reaction temperature.
Troubleshooting Steps:
Run at Lower Temperatures: If you suspect decomposition, perform the reaction at a lower temperature for a longer duration.
Controlled Addition: For exothermic reactions, ensure reagents are added slowly at a low temperature (e.g., 0-5°C) to prevent an initial temperature spike that could cause decomposition.[2]
Catalyst Deactivation: The catalyst may have been deactivated by improper temperature management.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Moisture is a common cause of catalyst deactivation, and its effects can be exacerbated at higher temperatures.[2][3] Ensure all glassware is oven or flame-dried and all solvents and reagents are anhydrous.[7]
Stoichiometry of Catalyst: In many Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst, rendering it inactive.[1][8] Therefore, a stoichiometric amount of the catalyst is often required.
Issue 2: Formation of Multiple Products and Isomers (Poor Regioselectivity)
Symptom: Your final product is a mixture of isomers (e.g., ortho-, meta-, para-substituted ketones) or contains other byproducts.
Possible Temperature-Related Causes & Solutions:
Kinetic vs. Thermodynamic Control: The regioselectivity of electrophilic aromatic substitution is often temperature-dependent.
Troubleshooting Steps:
Lower the Temperature for Kinetic Products: To favor the kinetically preferred product (often the ortho or para isomer in many reactions), run the reaction at a lower temperature.[1] For example, in the Fries rearrangement, lower temperatures (below 60°C) favor the para-isomer.[3]
Increase the Temperature for Thermodynamic Products: To obtain the more stable thermodynamic product, a higher reaction temperature may be necessary.[1] In the Fries rearrangement, temperatures above 160°C can favor the ortho-isomer.[3]
Side Reactions at Elevated Temperatures: Higher temperatures can provide the activation energy for undesired side reactions.
Troubleshooting Steps:
Maintain a Consistent Temperature: Avoid temperature fluctuations during the reaction. Use a reliable temperature-controlled bath.
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures, as this can promote the formation of byproducts. Monitor the reaction to determine the point of maximum desired product formation.[3]
Issue 3: Runaway Reaction
Symptom: The reaction temperature increases rapidly and uncontrollably, often accompanied by vigorous boiling or gas evolution. This is a serious safety hazard.
Possible Causes & Solutions:
Inadequate Cooling: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal.
Prevention and Mitigation:
Use an Appropriate Cooling Bath: For highly exothermic reactions, an ice-water bath may not be sufficient. Consider using a dry ice/acetone bath (-78°C) or a cryocooler for better temperature control.[9][10]
Slow Reagent Addition: Add the most reactive reagent dropwise using an addition funnel.[2] This allows you to control the rate of the reaction and, consequently, the rate of heat generation.
Adequate Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.
Scale-Up with Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. What is manageable at a 1-gram scale may become a runaway reaction at a 100-gram scale.
Experimental Protocols & Data
Protocol 1: General Procedure for a Temperature-Controlled Friedel-Crafts Acylation
This protocol provides a baseline for performing a Friedel-Crafts acylation with careful temperature management.
Preparation: Ensure all glassware (a three-neck round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) is thoroughly dried in an oven and assembled while still warm under an inert atmosphere (e.g., nitrogen or argon).[2]
Initial Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0°C.[2]
Catalyst and Solvent: Add the anhydrous solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., AlCl₃) to the flask with stirring.
Acylating Agent Addition: Slowly add the acyl chloride or anhydride dropwise via the addition funnel over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.[2]
Substrate Addition: After the addition of the acylating agent is complete, add the aromatic substrate, either neat or dissolved in a small amount of anhydrous solvent, dropwise while maintaining the temperature between 0-5°C.[2]
Reaction Progression: Once the addition is complete, the reaction may be stirred at 0-5°C or allowed to warm to room temperature. Monitor the reaction's progress by TLC or GC.
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This step is also exothermic and must be done with caution.
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one
Welcome to the dedicated technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for common challenges encountered during this specific Friedel-Crafts acylation. Here, we delve into the critical role of solvent effects on reaction outcomes, offering field-proven insights to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one?
A1: The most critical factor is the solvent's ability to remain inert while effectively dissolving the reactants and the Lewis acid-acyl chloride complex. The choice of solvent can significantly influence the reaction rate, yield, and even the regioselectivity of the acylation. Halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane are common choices due to their inertness and good solvating properties for the reaction components.
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity plays a multifaceted role. In Friedel-Crafts acylation, the reaction proceeds through the formation of a charged intermediate, the acylium ion, and a subsequent arenium ion (σ-complex).[1] Polar solvents can stabilize these charged intermediates, potentially increasing the reaction rate. However, highly polar solvents that are also Lewis bases (e.g., those with oxygen or nitrogen atoms) should be avoided as they can form complexes with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[2] The choice between a non-polar solvent like carbon disulfide and a more polar one like nitrobenzene can also influence the product isomer distribution in some cases.[2]
Q3: Can I run the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one under solvent-free conditions?
A3: While some Friedel-Crafts acylations can be performed under solvent-free conditions, it is generally not recommended for this specific synthesis.[3] The reaction is typically exothermic, and a solvent helps to dissipate heat, allowing for better temperature control.[4] Without a solvent, localized overheating can lead to side reactions and degradation of the starting material and product.
Q4: Are there "green" solvent alternatives for this reaction?
A4: The use of traditional halogenated solvents raises environmental concerns. While less common for classic Friedel-Crafts acylations with aluminum chloride, research into greener alternatives is ongoing. For some acylation reactions, ionic liquids or solid acid catalysts have been explored, which can reduce the need for volatile organic solvents.[5] However, for the specific synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, established protocols predominantly use solvents like dichloromethane.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, with a focus on how solvent choice can be both the problem and the solution.
Problem 1: Low or No Product Yield
Possible Cause
Troubleshooting Action & Explanation
Catalyst Deactivation
Action: Ensure strictly anhydrous conditions. Use freshly opened or purified solvents. Explanation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Trace amounts of water in the solvent will react with and deactivate the catalyst.
Poor Solubility of Reactants
Action: Select a solvent that provides good solubility for both 4-methylanisole and the propanoyl chloride-AlCl₃ complex. Explanation: If the reactants are not well-dissolved, the reaction will be slow and incomplete. Dichloromethane is often a good starting point.[6]
Solvent-Catalyst Interaction
Action: Avoid solvents that can act as Lewis bases (e.g., ethers, nitriles). Explanation: These solvents will compete with the acyl chloride for coordination to the Lewis acid, reducing its catalytic activity.[2]
Problem 2: Formation of Unwanted Isomers
Possible Cause
Troubleshooting Action & Explanation
Kinetic vs. Thermodynamic Control
Action: Vary the solvent and reaction temperature. Explanation: In some Friedel-Crafts acylations, the isomer distribution is solvent-dependent.[2] For the acylation of 4-methylanisole, the primary products are expected to be acylation at the ortho and para positions to the methoxy group. The steric hindrance of the methyl group will also influence the regioselectivity. A non-polar solvent at low temperatures may favor the kinetically controlled product, while a more polar solvent at higher temperatures could lead to the thermodynamically more stable isomer.[2]
Problem 3: Difficult Product Purification
Possible Cause
Troubleshooting Action & Explanation
Solvent-Related Side Reactions
Action: Choose a highly inert solvent. Explanation: Some solvents, although seemingly inert, can participate in side reactions under the harsh conditions of a Friedel-Crafts acylation. This can lead to impurities that are difficult to separate from the desired product.
Incomplete Reaction
Action: Ensure the reaction goes to completion by monitoring with TLC and choosing a solvent that promotes a reasonable reaction rate. Explanation: A sluggish reaction due to a poor solvent choice can result in a mixture of starting material and product, complicating purification.
Impact of Solvent on Reaction Performance
The choice of solvent is a critical parameter in the Friedel-Crafts acylation. Below is a table summarizing the general effects of common solvents on this type of reaction, with the understanding that the precise outcomes for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one may vary.
Solvent
Dielectric Constant (ε)
Key Characteristics & Expected Impact on Synthesis
Dichloromethane (CH₂Cl₂)
9.1
Recommended starting point. Good solubility for reactants and the AlCl₃ complex. Relatively inert. Promotes moderate reaction rates.[6]
1,2-Dichloroethane (DCE)
10.4
Similar to dichloromethane but with a higher boiling point, allowing for reactions at elevated temperatures if needed. Can lead to higher conversion.[7]
Carbon Disulfide (CS₂)
2.6
A non-polar solvent. Can sometimes favor the formation of the kinetically controlled product.[2] However, it is highly flammable and toxic.
Nitrobenzene (C₆H₅NO₂)
34.8
A polar solvent that can dissolve the product-catalyst complex, potentially leading to the thermodynamically favored product.[2] However, it is a deactivating solvent and can be difficult to remove.
Experimental Protocols
General Protocol for the Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in Dichloromethane
Materials:
4-methylanisole
Propanoyl chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (CH₂Cl₂)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension.
In the dropping funnel, prepare a solution of 4-methylanisole (1.0 eq) in anhydrous dichloromethane.
Add the 4-methylanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: Effect of solvent polarity on reaction intermediates.
References
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved from [Link]
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]
Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (2025, July 18). The Journal of Organic Chemistry. Retrieved from [Link]
Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. (2017, September 4). Longdom Publishing. Retrieved from [Link]
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]
Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. ResearchGate. Retrieved from [Link]
Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses. Retrieved from [Link]
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. (2017, July 20). SCIRP. Retrieved from [Link]
Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Retrieved from [Link]
Friedel-Crafts Acylation Workup: A Technical Support Guide
Welcome to the technical support center for Friedel-Crafts acylation workup procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Friedel-Crafts acylation workup procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemistry, providing you with the expertise to troubleshoot and optimize your purification process effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the workup of Friedel-Crafts acylation reactions in a direct question-and-answer format.
Question: My reaction has stalled, or I have a very low yield of the desired ketone. What are the likely causes during the workup?
Answer:
Low yield is a frequent issue that can stem from either the reaction itself or the workup procedure. Assuming the reaction was conducted under appropriate anhydrous conditions, let's focus on workup-related causes:
Incomplete Quenching: The product ketone forms a stable Lewis acid-base complex with the aluminum chloride (AlCl₃) catalyst.[1][2] This complex is often a solid or a thick slurry. If you fail to completely hydrolyze the AlCl₃ and break this complex, your product will remain in the aqueous layer or as an insoluble solid, leading to significant yield loss. The workup is not merely a purification step; it is the final step that liberates the product.[1]
Insufficient Extraction: The choice of solvent and the number of extractions are critical. If the polarity of your extraction solvent is poorly matched with your product, or if you perform too few extractions, a substantial amount of product can be left behind in the aqueous phase.
Product Hydrolysis/Degradation: While ketones are generally stable, prolonged exposure to harsh acidic conditions during a lengthy or inefficient workup can lead to degradation, especially with sensitive substrates.
Question: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer:
Emulsion formation is common in these workups due to the presence of aluminum salts, which can act as surfactants. Here’s a systematic approach to breaking them:
Patience and Brine: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own. If not, add a saturated sodium chloride solution (brine).[3] The increased ionic strength of the aqueous layer helps to dehydrate the organic phase and disrupt the emulsion.
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. This minimizes the energy input that creates fine droplets and promotes emulsion formation.
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase characteristics enough to break the emulsion.
Question: After removing the solvent, my product is a dark, viscous oil, but the literature reports a solid. What happened?
Answer:
This issue points towards impurities. The dark color often indicates the presence of polymeric or char-like byproducts, which can arise if the reaction temperature was too high. The failure to crystallize is due to these impurities depressing the melting point.
Probable Cause: Overheating during the reaction or an excessively exothermic quench can lead to side reactions and decomposition. The acylium ion is highly reactive, and at elevated temperatures, it can lead to undesired pathways.[4]
Solution: Your primary recourse is purification. Column chromatography is typically the most effective method for separating the desired ketone from colored, high-molecular-weight impurities. Following chromatography, you can attempt recrystallization from a suitable solvent system to obtain the crystalline product. For future runs, ensure meticulous temperature control during the reaction and perform the quench slowly in an ice bath.[5]
Section 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader conceptual questions about the Friedel-Crafts acylation workup.
Question: What is the precise chemical role of quenching with ice and acid?
Answer:
The quenching step serves two critical functions:
Decomposition of the Lewis Acid Catalyst: The Lewis acid, typically AlCl₃, is highly water-reactive. Adding water hydrolyzes it into aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[5][6]
Liberation of the Product: The ketone product, being a Lewis base, forms a strong coordinate covalent bond with the AlCl₃ catalyst.[1] This complex must be broken to isolate the free ketone. The addition of water destroys the AlCl₃, thereby liberating the ketone. The addition of a strong acid like HCl ensures that the resulting aluminum hydroxides are converted to water-soluble salts (e.g., AlCl₃(H₂O)₃), preventing them from precipitating as a gelatinous solid that can complicate extraction.[5]
The process is extremely exothermic, which is why it must be performed by slowly adding the reaction mixture to a mixture of crushed ice and acid.[4] Adding water directly to the reaction mixture is hazardous and can cause a violent, uncontrolled reaction.[4]
Question: Why is a specific sequence of washes (e.g., water, NaHCO₃, brine) used after extraction?
Answer:
Each wash has a distinct purpose designed to systematically remove different types of impurities:
Dilute Acid Wash (Optional, e.g., 1M HCl): Used to remove any remaining aluminum salts.
Water Wash: Removes the bulk of water-soluble inorganic species.
Sodium Bicarbonate (NaHCO₃) Wash: This is a crucial neutralization step. It removes any residual acid (HCl from the quench or regenerated catalyst) from the organic layer.[5] Failure to neutralize the acid can lead to product degradation during solvent evaporation at elevated temperatures.
Brine (Saturated NaCl) Wash: This final wash does not remove impurities per se. Instead, it removes the majority of dissolved water from the organic solvent by osmotic pressure, making the subsequent drying step with an anhydrous salt (like MgSO₄ or Na₂SO₄) more efficient.[3]
Question: What are the key safety considerations when performing a Friedel-Crafts workup?
Answer:
Safety is paramount. Key hazards include:
Corrosive Reagents: Aluminum chloride is corrosive and reacts with moisture on the skin to produce HCl.[5][6] Acyl chlorides are also corrosive and often lachrymatory.[7] Always handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety goggles).[8]
Exothermic Quench: As mentioned, the quenching process is highly exothermic. Never add water to the reaction flask. Always pour the reaction mixture slowly onto a stirred slurry of ice and acid.[4]
HCl Gas Evolution: The hydrolysis of both the AlCl₃ catalyst and the acyl chloride starting material releases HCl gas. The entire workup should be performed in a well-ventilated fume hood.
Section 3: Standard Operating Protocols
These protocols provide validated, step-by-step methodologies for the key phases of the workup.
Protocol 1: Quenching the Reaction Mixture
Prepare a beaker of sufficient size (at least 5-10 times the volume of your reaction mixture) containing a mixture of crushed ice and concentrated hydrochloric acid. A typical ratio is 100g of ice for every 10 mL of concentrated HCl.
Place the beaker in a secondary container (an ice bath) and begin stirring vigorously with a magnetic stirrer.
Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.
Using a pipette or by carefully pouring, add the reaction mixture dropwise (or in a very slow stream) to the stirred ice/acid slurry.
Maintain a slow addition rate to control the exotherm. The internal temperature of the quenching mixture should ideally be kept below 20 °C.
Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the complete decomposition of the Lewis acid-ketone complex.
Protocol 2: Liquid-Liquid Extraction Workflow
Transfer the quenched mixture to a separatory funnel of appropriate size.
Add the chosen organic extraction solvent (see Table 2).
Stopper the funnel and, while pointing the tip away from you and into the back of the fume hood, vent the initial pressure.
Gently invert the funnel 10-15 times to mix the layers, venting frequently to release any pressure buildup. Avoid violent shaking.
Place the funnel back on a ring stand and allow the layers to fully separate.
Drain the lower layer. If your organic solvent is denser than water (e.g., Dichloromethane), this will be your product layer. If it is less dense (e.g., Ethyl Acetate), the aqueous layer is drained first.
Transfer the separated organic layer to a clean flask.
Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh organic solvent to ensure complete recovery of the product.
Combine all organic extracts in the flask for washing.
Section 4: Visual Workflow Diagrams
Diagram 1: General Friedel-Crafts Acylation Workup Workflow
This diagram outlines the standard sequence of operations from quenching to isolation of the crude product.
Caption: Troubleshooting flowchart for low yield issues.
Validation of Analytical Methods for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comparative Guide
As pharmaceutical and fine chemical synthesis evolves, the demand for robust, self-validating analytical methods is paramount. 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), an organic ketone with a molecula...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical and fine chemical synthesis evolves, the demand for robust, self-validating analytical methods is paramount. 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), an organic ketone with a molecular weight of 178.23 g/mol , is a critical intermediate often encountered in complex synthetic pathways, including the metal-catalyzed α-arylation of ketones[1],[2],[3].
This guide provides a comprehensive comparison of analytical platforms for this compound and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines[4],[5].
Selecting the appropriate analytical technique requires understanding the physicochemical properties of the analyte. 1-(2-Methoxy-5-methylphenyl)propan-1-one possesses a conjugated aromatic system and a ketone carbonyl group, providing a strong UV chromophore. Furthermore, its relatively low molecular weight and thermal stability make it amenable to gas-phase techniques.
To objectively evaluate the optimal method for routine Quality Assurance/Quality Control (QA/QC) versus trace impurity profiling, we compared three primary platforms:
Performance Metric
HPLC-UV (Platform Method)
GC-FID (Alternative)
LC-MS/MS (Impurity Profiling)
Primary Mechanism
Hydrophobic interaction (C18)
Boiling point / Polarity
Mass-to-charge ratio (m/z)
Linearity Range
1.0 – 150 µg/mL
5.0 – 200 µg/mL
0.01 – 1.0 µg/mL
Limit of Detection (LOD)
0.1 µg/mL
0.5 µg/mL
0.002 µg/mL
Precision (%RSD)
< 1.0%
< 2.0%
< 3.5%
Accuracy (Recovery)
98.5% – 101.2%
97.0% – 102.5%
95.0% – 105.0%
Optimal Use Case
Routine Assay & Purity
Residual Solvents / Volatiles
Genotoxic Impurity Screening
Scientist's Insight: While GC-FID offers excellent resolution for volatile positional isomers, HPLC-UV is selected as the primary platform method. The causality is twofold: (1) HPLC avoids potential thermal degradation artifacts in the injection port, and (2) the strong
π→π∗
transition of the conjugated aromatic ketone yields exceptional signal-to-noise ratios at 254 nm without the need for mass spectrometry, reducing operational costs.
Figure 1: Decision tree for selecting analytical platforms based on physicochemical properties.
Experimental Protocols: The Self-Validating System
To ensure absolute trustworthiness, the following HPLC-UV protocol is designed as a self-validating system. This means the method incorporates built-in System Suitability Testing (SST) criteria that must pass before any sample data is accepted, preventing the generation of out-of-specification (OOS) results due to instrument drift.
Step-by-Step Methodology: HPLC-UV Assay
1. Chromatographic Conditions & Causality:
Column: Superficially Porous Particle (SPP) C18, 100 x 4.6 mm, 2.7 µm.
Why? SPP (core-shell) technology minimizes the longitudinal diffusion and mass transfer resistance (B and C terms of the van Deemter equation), providing UHPLC-like efficiency at standard HPLC backpressures.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
Why? The acidic pH ensures that residual silanol groups on the silica stationary phase remain protonated, eliminating secondary cation-exchange interactions that cause peak tailing.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program: 40% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate at 40% B for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Why? 254 nm specifically targets the aromatic ring's absorbance, filtering out background noise from non-conjugated aliphatic impurities.
Injection Volume: 5 µL.
2. Sample Preparation:
Diluent: Methanol:Water (50:50, v/v).
Standard Preparation: Accurately weigh 50.0 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL). Dilute 5.0 mL of this stock to 50 mL to achieve a working concentration of 100 µg/mL.
3. System Suitability Testing (SST):
Inject the working standard six times consecutively. The system is validated for the run only if:
Retention time %RSD
≤
1.0%
Peak area %RSD
≤
2.0%
USP Tailing Factor
≤
1.5
Theoretical Plates (N)
≥
5000
ICH Q2(R2) Validation Execution
The revised ICH Q2(R2) guideline (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5],[6]. Validation is no longer a one-time checklist but an ongoing demonstration that the procedure is fit for its intended purpose[4],[7].
Validation Parameters Evaluated:
Specificity (Forced Degradation):
Samples of 1-(2-Methoxy-5-methylphenyl)propan-1-one are subjected to 1N HCl, 1N NaOH, 3%
H2O2
, thermal (80°C), and photolytic stress. Acceptance Criterion: The active peak must be baseline resolved (Resolution > 2.0) from all degradation products, proving the method is stability-indicating[7].
Linearity & Range:
Prepared across 5 concentration levels (50%, 80%, 100%, 120%, 150% of the nominal 100 µg/mL concentration). Acceptance Criterion: Correlation coefficient (
R2
)
≥
0.999, and the y-intercept must be
≤
2.0% of the 100% response[4].
Accuracy (Recovery):
Determined by spiking the analyte into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%[7].
Precision (Repeatability & Intermediate Precision):
Six independent sample preparations analyzed on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision). Acceptance Criterion: Overall %RSD
≤
2.0%[8].
Robustness (QbD Approach):
Instead of one-factor-at-a-time (OFAT) testing, a Design of Experiments (DoE) is utilized to deliberately vary flow rate (
±
0.1 mL/min), column temperature (
±
5°C), and mobile phase composition (
±
2% absolute). Acceptance Criterion: SST parameters must remain within passing limits across all permutations.
Figure 2: Lifecycle approach to analytical method validation aligned with ICH Q2(R2) guidelines.
Conclusion
For the quantitative assay and purity determination of 1-(2-Methoxy-5-methylphenyl)propan-1-one, an HPLC-UV method utilizing a core-shell C18 column and acidic mobile phase provides the optimal balance of resolution, robustness, and cost-efficiency. By anchoring the method development and validation strictly to the ICH Q2(R2) lifecycle framework, analytical scientists can ensure data integrity, regulatory compliance, and seamless method transferability across global manufacturing sites.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. URL: [Link]
1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831. PubChem, National Institutes of Health. URL:[Link]
Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. URL:[Link]
A Comparative Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one and its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone, and its rationally designed analogs. In the landscape of medicinal chemistry, the propiop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone, and its rationally designed analogs. In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile starting point for developing novel therapeutic agents. Modifications to this core structure, particularly on the aromatic ring and the propanone side chain, can significantly modulate the compound's physicochemical properties and biological activity.[1] This document delves into the structure-activity relationships (SAR) of this chemical series, offers detailed protocols for their evaluation, and presents a framework for interpreting comparative data to guide lead optimization efforts.
Introduction to the Core Scaffold: 1-(2-Methoxy-5-methylphenyl)propan-1-one
1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone) is an aromatic ketone with the chemical formula C₁₁H₁₄O₂.[2][3] Its structure features a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5, with a propan-1-one chain attached at position 1.
The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are critical determinants of the molecule's electronic and steric profile. The methoxy group, an electron-donating group, can influence hydrogen bond acceptance and overall polarity, while the methyl group adds to its lipophilicity.[4][5] These features are pivotal in how the molecule interacts with biological targets.
The Strategy of Analog Design: Probing Structure-Activity Relationships (SAR)
The primary goal of designing analogs is to systematically modify the lead compound to understand which structural features are essential for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. For our core scaffold, analog design can be approached by modifying three key regions: the phenyl ring substituents, the propanone side chain, and the core aromatic system itself.
Below is a diagram illustrating the strategic approach to analog design based on the 1-(2-Methoxy-5-methylphenyl)propan-1-one scaffold.
Caption: A workflow for analog design and SAR analysis.
Comparative Analysis of Analog Performance
Direct head-to-head comparative data for 1-(2-Methoxy-5-methylphenyl)propan-1-one and its specific analogs is limited in publicly accessible literature. However, by synthesizing data from studies on structurally related propiophenones and other substituted phenyl compounds, we can construct a predictive framework for their potential biological activities.[1][6][7] This section presents a hypothetical comparative analysis based on established medicinal chemistry principles.
Potential Biological Activities
Substituted propiophenones and related ketones have been investigated for a range of biological activities, including:
Antimicrobial and Antifouling Activity: The introduction of specific substituents, such as halogens or additional methoxy groups, can enhance antimicrobial properties.[1][8]
Anti-inflammatory Activity: Some propiophenone derivatives are hypothesized to exert anti-inflammatory effects by interfering with signaling pathways like NF-κB.[1]
CNS Activity: The propiophenone core is structurally related to cathinones and other psychoactive substances that interact with monoamine transporters (DAT, NET, SERT).[6][9] Modifications can tune selectivity and potency for these targets.
Anticancer Activity: The 1-(2-amino-6-methylphenyl)ethanone scaffold, a close relative, has been a starting point for developing cytotoxic agents against cancer cell lines.[10]
Hypothetical SAR Data Table
The following table presents hypothetical in vitro data for a series of designed analogs to illustrate potential SAR trends. The target is a model cancer cell line (e.g., HCT116), and cytotoxicity is measured as the half-maximal inhibitory concentration (IC₅₀).
Compound ID
R¹ (Position 2)
R² (Position 5)
R³ (Propanone Chain)
Hypothetical IC₅₀ (µM)
Rationale / Expected Outcome
LEAD-01
-OCH₃
-CH₃
-CH₂CH₃
25
Baseline activity of the core compound.
ANA-02
-OH
-CH₃
-CH₂CH₃
35
Replacement of methoxy with hydroxyl may alter H-bonding and cell permeability, potentially reducing activity.[11]
ANA-03
-OCH₃
-H
-CH₂CH₃
50
Removal of the lipophilic methyl group may decrease binding affinity in a hydrophobic pocket, reducing potency.[4]
ANA-04
-OCH₃
-Cl
-CH₂CH₃
15
Addition of an electron-withdrawing halogen can enhance activity through altered electronic properties or improved target interactions.[1]
ANA-05
-OCH₃
-CH₃
-CH(Cl)CH₃
8
α-halogenation of the ketone can increase reactivity and potency, a common strategy in medicinal chemistry.[12]
ANA-06
-OCH₃
-CH₃
-CH(CH₃)₂
>100
Increased steric bulk on the side chain may hinder binding to the active site, drastically reducing activity.[13]
Disclaimer: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values must be determined through experimentation.
Essential Experimental Protocols
To validate the hypothetical SAR and accurately compare the performance of the synthesized analogs, standardized and robust experimental protocols are required.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[5][10]
Workflow Diagram: MTT Assay
Caption: General workflow for an MTT-based cell viability assay.[10]
Detailed Steps:
Cell Culture: Maintain HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[5]
Cell Seeding: Plate cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[5]
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[5]
Treatment: Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48 hours.
MTT Addition: After incubation, replace the treatment medium with 100 µL of fresh medium containing 0.5 mg/mL of MTT and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Metabolic Stability Assessment
Evaluating metabolic stability is crucial for predicting a compound's in vivo half-life and potential for drug-drug interactions.[14] This is commonly performed using human liver microsomes (HLM), which contain key drug-metabolizing enzymes like Cytochrome P450s.[15][16]
Protocol Overview:
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[16][17]
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion and Future Directions
The comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one and its analogs, guided by established SAR principles, provides a powerful framework for lead optimization. The methoxy and methyl substituents on the phenyl ring, along with the integrity of the propanone side chain, are critical determinants of biological activity. Hypothetical data suggests that strategic modifications, such as the introduction of halogens, can enhance potency, while steric hindrance can abolish it.
The provided experimental protocols for in vitro cytotoxicity and metabolic stability offer a robust system for validating these hypotheses. The critical next step for any promising analog identified through this process is to advance it to in vivo models to evaluate its efficacy, pharmacokinetics, and safety profile.[10] Such studies are essential to bridge the translational gap from a laboratory finding to a potential therapeutic agent.
References
BenchChem. (n.d.). Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide.
Drug Design Org. (2005, May 15). Structure Activity Relationships.
MDPI. (2021, November 29). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents.
Luethi, D., et al. (2018, May 15). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology.
ACS Publications. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
PubMed. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
MDPI. (2021, July 31). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.
Benchchem. (n.d.). Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues.
ScienceDirect. (n.d.). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis.
Benchchem. (n.d.). Navigating the Translational Gap: An In Vitro vs. In Vivo Efficacy Comparison of 1-(2-Amino-6-methylphenyl)ethanone-Based Compounds.
Bentham Science. (2005). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry.
Grafinger, K. E., et al. (2018, March). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
An In-Depth Spectroscopic Comparison of Substituted Propiophenone Isomers: A Guide for Researchers In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of isomers is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Spectroscopic Comparison of Substituted Propiophenone Isomers: A Guide for Researchers
In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of isomers is a critical step that dictates the success of research and development. Substituted propiophenones, a class of aromatic ketones, serve as vital intermediates and structural motifs in numerous compounds. The position of substituents on the phenyl ring—ortho, meta, or para—dramatically influences the molecule's steric and electronic properties, which in turn alters its chemical reactivity, biological activity, and physical characteristics. Consequently, robust analytical methods are required to unambiguously differentiate between these isomers.
This guide provides a comprehensive comparison of substituted propiophenone isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore the underlying principles of how substituent placement impacts the spectral output and provide practical, data-driven insights for confident isomer identification.
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the molecule. For substituted propiophenones, the aromatic region of the spectrum is particularly diagnostic.
Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) shield aromatic protons, causing their signals to shift upfield (lower δ). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deshield protons, resulting in a downfield shift (higher δ).
Positional Isomerism: The substitution pattern dictates the splitting patterns of the aromatic protons.
Para-substitution often yields a deceptively simple spectrum with two apparent doublets (an AA'BB' system), due to the molecule's symmetry.
Ortho-substitution results in a more complex pattern of four distinct multiplets in the aromatic region.
Meta-substitution also produces four distinct aromatic signals, but their chemical shifts and coupling constants will differ from the ortho isomer. The proton situated between the two substituents is often the most deshielded.
The protons of the ethyl group (-CH₂CH₃) also provide valuable information. The methylene (-CH₂) protons, being adjacent to the carbonyl group, typically appear as a quartet around 2.8-3.2 ppm. The terminal methyl (-CH₃) protons usually present as a triplet near 1.2 ppm. The electronic nature of the ring substituent can induce subtle shifts in these positions as well.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework.
Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is sensitive to the electronic effects of the ring substituent. EWGs tend to shift the carbonyl signal downfield, while EDGs cause an upfield shift.
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the substituent and its position. The ipso-carbon (the carbon directly attached to the substituent) shows the most significant shift. Quaternary carbons (those without attached protons) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for reproducible results.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. The primary diagnostic peak for propiophenones is the strong carbonyl (C=O) stretching vibration.
Carbonyl Stretch (νC=O): For an unsubstituted propiophenone, this peak typically appears around 1685 cm⁻¹. The position of this band is sensitive to the electronic effects of the ring substituent.
Electron-Withdrawing Groups (EWGs): EWGs like -NO₂ increase the double bond character of the carbonyl group through resonance, shifting the νC=O to a higher frequency (e.g., 1700 cm⁻¹).
Electron-Donating Groups (EDGs): EDGs like -OCH₃ or -NH₂ donate electron density to the ring, which can be delocalized to the carbonyl oxygen. This reduces the C=O double bond character, shifting the νC=O to a lower frequency (e.g., 1670 cm⁻¹).
While the carbonyl stretch is the most informative, other regions can provide confirmatory data. C-H stretches from the aromatic ring appear above 3000 cm⁻¹, while those from the ethyl group appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations, including C-H out-of-plane bending patterns that can sometimes help distinguish substitution patterns (e.g., a strong band around 800-850 cm⁻¹ can be indicative of para-substitution).
Table 1: Comparative Spectroscopic Data for Hydroxypropiophenone Isomers
Isomer
¹H NMR (Aromatic δ, ppm)
¹³C NMR (C=O δ, ppm)
IR (νC=O, cm⁻¹)
UV-Vis (λmax, nm)
2'-Hydroxypropiophenone
6.8-7.8 (4H, complex m)
~204.5
~1645
~252, 325
3'-Hydroxypropiophenone
6.9-7.4 (4H, complex m)
~199.0
~1680
~254, 315
4'-Hydroxypropiophenone
6.9 (d, 2H), 7.9 (d, 2H)
~198.5
~1670
~275
Note: Data are approximate and can vary based on solvent and experimental conditions.
UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted propiophenones, two primary absorptions are observed:
π → π* transition: An intense absorption band, typically at a shorter wavelength (e.g., ~240-280 nm), arising from electronic transitions within the aromatic ring.
n → π* transition: A weaker absorption band at a longer wavelength (e.g., ~300-340 nm), resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The position (λmax) and intensity of these bands are affected by substituents.
Auxochromes: Groups like -OH or -NH₂ (auxochromes) with non-bonding electrons can interact with the π-system of the ring, causing a bathochromic shift (shift to longer wavelength) and often an increase in absorption intensity. This effect is most pronounced when the substituent is in the para position, allowing for maximum resonance stabilization. For example, 4'-hydroxypropiophenone exhibits a significant bathochromic shift compared to unsubstituted propiophenone.
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the position of the n → π* transition. In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding, increasing the energy required for the transition and causing a hypsochromic (blue) shift to a shorter wavelength.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragments. While isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns can differ, providing clues to their structure.
For propiophenones, a characteristic fragmentation pathway is the McLafferty rearrangement , which is possible if there is a γ-hydrogen available. However, the most common and diagnostic fragmentation is the alpha-cleavage on either side of thecarbonyl group.
Loss of the ethyl group: Cleavage between the carbonyl carbon and the methylene carbon results in the formation of a stable acylium ion. This [M-29]⁺ peak (loss of •CH₂CH₃) is often the base peak in the spectrum.
Loss of the substituted phenyl group: Cleavage on the other side of the carbonyl results in the formation of a C₃H₅O⁺ ion (m/z 57) and a substituted benzene radical cation.
While the primary fragmentation pathways are similar for all isomers, the relative intensities of the fragment ions can sometimes vary due to the electronic influence of the substituent on bond strengths. However, distinguishing isomers by electron ionization (EI) mass spectrometry alone can be challenging and is best used in conjunction with other spectroscopic methods.
Conclusion: An Integrated Approach
No single technique provides all the answers. A robust and unambiguous identification of substituted propiophenone isomers relies on an integrated analytical approach. ¹H and ¹³C NMR provide the most definitive structural information regarding the substitution pattern. IR spectroscopy serves as a rapid and reliable confirmation of the carbonyl functional group and the electronic influence of the substituent. UV-Vis spectroscopy offers insights into the electronic structure and conjugation, which is particularly useful for comparing isomers with chromophoric or auxochromic groups. Finally, Mass Spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. By systematically combining the data from these techniques, researchers can confidently elucidate the precise isomeric structure of their synthesized or isolated compounds.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Comparative
A Comparative Guide to Purity Assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one by High-Performance Liquid Chromatography
For professionals in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(2-Methoxy-5-m...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(2-Methoxy-5-methylphenyl)propan-1-one, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical to control the formation of downstream impurities in an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and present the data necessary to make informed decisions in a research or quality control setting.
The Primacy of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile, polar to moderately non-polar organic molecules, making it exceptionally well-suited for substituted propiophenones.[1][2] Its versatility, high resolution, and robust quantitative capabilities allow for the separation and quantification of the main component from structurally similar impurities.[3][4]
The preferred method for a compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one is Reversed-Phase HPLC (RP-HPLC). This technique utilizes a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. This principle is ideal for separating the target compound from potentially more polar starting materials or less polar side-products.
A Self-Validating HPLC Protocol
A robust analytical method is one that is validated to be fit for its intended purpose. The following protocol is designed based on established principles for aromatic ketone analysis and is structured for validation according to International Conference on Harmonisation (ICH) guidelines.[2][5] Validation ensures the method is reliable, reproducible, and accurate.[1][6]
Experimental Protocol: RP-HPLC for 1-(2-Methoxy-5-methylphenyl)propan-1-one
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column:
Primary: C18 (Octadecylsilane) column, 4.6 x 150 mm, 3.5 µm particle size.
Rationale: The C18 phase provides a strong hydrophobic interaction with the aromatic ring and alkyl chain of the analyte, offering excellent retention and resolution from common process impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Alternative: Phenyl-Hexyl column.
Rationale: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring, which can be advantageous for separating positional isomers.[3]
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Acetonitrile.
Rationale: Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. Formic acid is used to acidify the mobile phase, which suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
Gradient Elution:
Time (min)
% Solvent B
0
40
20
85
25
85
26
40
| 30 | 40 |
Rationale: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run, providing a comprehensive purity profile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity due to ambient temperature changes.
Detection Wavelength: 254 nm.
Rationale: The substituted benzene ring in the molecule is a strong chromophore. 254 nm is a common wavelength for aromatic compounds that provides a robust signal. A DAD detector is recommended to scan across a range of wavelengths to identify the optimal absorbance maximum and check for co-eluting impurities (peak purity analysis).
Injection Volume: 5 µL.
Sample Preparation:
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the diluent.
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: A typical workflow for HPLC purity analysis.
Comparative Analysis: Alternative Methodologies
While HPLC is the workhorse for this analysis, other techniques offer distinct advantages in specific contexts.[3][4] Here, we compare HPLC with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[7] It separates components based on their boiling points and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides both quantitative data and structural information about the separated components, making it invaluable for impurity identification.[8]
Experimental Protocol: GC-MS
Instrumentation: GC system with a Mass Spectrometer detector.
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial: 100 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Injector Temperature: 250 °C (Split mode, e.g., 50:1).
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
HPTLC is a planar chromatographic technique that offers high sample throughput, making it an excellent screening tool.[9] Multiple samples can be analyzed simultaneously on a single plate, providing a rapid and cost-effective way to assess purity, though with generally lower resolution and sensitivity than HPLC.[10]
Experimental Protocol: HPTLC
Stationary Phase: HPTLC silica gel 60 F254 plates.
Sample Application: Apply 1 µL of the 1 mg/mL sample solution as 8 mm bands using an automated applicator.
Mobile Phase (Developing Solvent): Toluene : Ethyl Acetate (8:2, v/v).
Rationale: This solvent system provides good separation for moderately polar aromatic ketones on a silica gel stationary phase.
Development: Develop the plate to a distance of 8 cm in a pre-saturated twin-trough chamber.
Detection:
Visualize under UV light at 254 nm.
Perform densitometric scanning at the wavelength of maximum absorbance.
Performance Comparison
The choice of analytical technique often depends on a trade-off between speed, sensitivity, resolution, and the specific information required.
Parameter
HPLC-UV
GC-MS
HPTLC-Densitometry
Principle
Separation based on polarity
Separation based on volatility/boiling point
Planar separation based on polarity
Primary Use
Routine QC, Quantification, Purity
Impurity Identification, Quantification
Rapid Screening, High-Throughput Analysis
Sample Throughput
Medium to High
Medium
Very High
Selectivity
Good to Excellent
Excellent
Moderate to Good
Typical LOD
1-10 ng/mL
0.1-1 ng/mL
~10-50 ng/spot
Typical LOQ
5-50 ng/mL
0.5-5 ng/mL
~50-150 ng/spot
Linearity (R²)
> 0.999
> 0.995
> 0.99
Precision (%RSD)
< 2%
< 5%
< 5-10%
Note: These values are representative for aromatic ketones and can vary based on instrumentation and method optimization.[4]
Visualizing the Method Selection Logic
The following diagram provides a decision-making framework for choosing the most appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the comprehensive purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one , a validated Reversed-Phase HPLC method is the gold standard. It provides the high resolution, precision, and accuracy required for routine quality control and release testing in a regulated environment.[1][5] Its ability to separate a wide range of potential impurities makes it the most reliable choice for generating a complete purity profile.
GC-MS serves as a powerful complementary technique. It should be the method of choice when the primary goal is to identify unknown impurities, provided they are volatile and thermally stable. The structural information it yields is invaluable during process development and for investigating out-of-specification results.
HPTLC finds its niche as a rapid screening tool. When a large number of samples need to be quickly checked for gross impurities, such as in the early stages of synthesis or for in-process controls, HPTLC offers an unmatched combination of speed and cost-effectiveness.[10]
By understanding the strengths and limitations of each technique, researchers and analytical scientists can deploy the most appropriate method to ensure the quality and consistency of 1-(2-Methoxy-5-methylphenyl)propan-1-one, thereby safeguarding the integrity of the final pharmaceutical product.
References
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 9). [Source Not Available].
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Source Not Available].
Sensitive headspace gas chromatography analysis of free and conjugated 1-methoxy-2-propanol in urine. (2010, April 15). PubMed. [Link]
HPTLC-Based Chemical Profiling: An Approach to Monitor Plant Metabolic Expansion Caused by Fungal Endophytes. (1989, November 3). MDPI. [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). [Source Not Available].
2-Methoxy-5-methylphenol. (2018, May 16). SIELC Technologies. [Link]
Determination of polycyclic aromatic hydrocarbons in environmental samples by high performance thin-layer chromatography and fluorescence scanning densitometry. (1985, May). PubMed. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Source Not Available].
New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. (2004, December 1). Semantic Scholar. [Link]
A validated rp-hplc method for the determination of impurities in tamsulosin hcl. (2011, October 21). SciSpace. [Link]
Hyper-fast gas chromatography and single-photon ionisation time-of-flight mass spectrometry with integrated electrical modulator-based sampling for headspace and online VOC analyses. RSC Publishing. [Link]
Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (2021, August 3). Frontiers. [Link]
HPTLC Determination of Polyaromatic Hydrocarbons in Smokers' Hair. AKJournals. [Link]
Production of propiophenone. European Patent Office. [Link]
Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Axcend. [Link]
A Comparative Guide to the Biological Activity of 1-(2-Methoxy-5-methylphenyl)propan-1-one and Related Ketones
This guide provides a comprehensive comparison of the potential biological activities of 1-(2-methoxy-5-methylphenyl)propan-1-one against a range of other structurally related ketones. In the absence of extensive direct...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the potential biological activities of 1-(2-methoxy-5-methylphenyl)propan-1-one against a range of other structurally related ketones. In the absence of extensive direct research on this specific molecule, this document employs a structure-activity relationship (SAR) approach. By examining experimental data from analogous compounds, we can infer the likely biological profile of 1-(2-methoxy-5-methylphenyl)propan-1-one and provide a framework for future empirical investigation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for a Comparative Study
1-(2-Methoxy-5-methylphenyl)propan-1-one is a propiophenone derivative characterized by a methoxy group at the ortho position and a methyl group at the para position relative to the propanoyl group. While this specific compound is not extensively studied for its biological effects, its core structure is a common motif in a wide array of biologically active molecules. The ketone functional group, along with the substituted aromatic ring, are known pharmacophores that can interact with various biological targets.
Understanding the influence of the methoxy and methyl substituents on the phenyl ring is crucial for predicting the compound's activity. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, allowing researchers to make informed decisions about which molecular modifications are likely to enhance desired biological effects or reduce toxicity.[1] This guide will, therefore, compare the known activities of related ketones to build a scientifically grounded hypothesis for the potential of 1-(2-methoxy-5-methylphenyl)propan-1-one.
Comparative Chemical Profiles
To build a robust SAR model, we will compare our target compound with several classes of structurally related ketones for which biological data is available.
Analogue with only the ortho-methoxy group, allowing for assessment of the methyl group's contribution.
Chalcones (Styryl Ketones)
C6H5CH=CHC(=O)C6H5
Extended conjugation and a different spatial arrangement of the phenyl rings. Often possess anti-inflammatory properties.[4]
Flavones
A class of compounds where the ketone is part of a heterocyclic ring system. Methoxy-substituted flavones show cytotoxic activity.[5]
Inferred Biological Activities: A Comparative Analysis
Based on the available literature for related ketones, we can hypothesize the potential biological activities of 1-(2-methoxy-5-methylphenyl)propan-1-one in several key areas.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of methoxy-substituted ketones. For instance, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones have demonstrated marked anti-inflammatory activity in various animal models, including carrageenan-induced edema.[4] Another study on (±)-8-methoxy-perilla ketone showed it could inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) mRNA in lipopolysaccharide-stimulated macrophage cells.[6] This suggests that the methoxy group on our target compound could contribute to anti-inflammatory effects, potentially by modulating key inflammatory mediators.
Other ketone-containing structures, such as diazomethyl and chloromethyl ketone analogs of N-tosyl amino acids, have also been reported to possess anti-inflammatory properties.[7][8][9]
Antimicrobial Activity
The antimicrobial properties of ketones are often influenced by the substitution pattern on the aromatic ring. Chalcones and their flavonoid derivatives, which are structurally related to our target compound, have been reported to possess a wide range of biological activities, including antimicrobial effects.[10] For example, the introduction of chloro substituents on chalcones has been shown to result in remarkable inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10]
Furthermore, semicarbazones derived from substituted acetophenones have shown a broad spectrum of antifungal and antibacterial activities.[11] This suggests that derivatization of the ketone group in 1-(2-methoxy-5-methylphenyl)propan-1-one could be a viable strategy for developing novel antimicrobial agents.
Cytotoxic and Anticancer Potential
The presence of methoxy groups on aromatic rings is a recurring feature in many cytotoxic compounds. Methoxyflavones, for example, are known to exhibit cytotoxic activity against various cancer cell lines.[5] The lipophilic nature of the methoxy group can be crucial for membrane transfer and interaction with intracellular targets.[5]
A comparative guide on 1-(2,5-dihydroxyphenyl)butan-1-one and related phenolic compounds highlights their potential as anti-cancer agents, with a hypothesized mechanism involving the inhibition of Histone Deacetylase 1 (HDAC1).[12] This suggests that substituted ketones, including our target compound, warrant investigation for their cytotoxic potential. Studies on other methoxy-phenyl compounds have also demonstrated cytotoxic effects on cancer cell lines like MCF-7.[13]
Key Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized activities of 1-(2-methoxy-5-methylphenyl)propan-1-one, a series of well-established in vitro and in vivo assays should be employed.
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like 1-(2-methoxy-5-methylphenyl)propan-1-one.
Caption: A typical workflow for screening the biological activity of a novel ketone.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 1-(2-methoxy-5-methylphenyl)propan-1-one in culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol: Disc Diffusion Method for Antimicrobial Activity
This method is widely used to test the antimicrobial activity of chemical substances.[10][11]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.
Disc Application: Impregnate sterile paper discs with a known concentration of 1-(2-methoxy-5-methylphenyl)propan-1-one dissolved in a suitable solvent (e.g., DMSO). Place the discs on the agar surface.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of aromatic ketones is highly dependent on the nature and position of substituents on the phenyl ring.
Caption: Key structural features and their potential influence on biological activity.
The Methoxy Group: The ortho-methoxy group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[5] However, its position could also introduce steric hindrance, potentially affecting how the molecule binds to a target protein.
The Methyl Group: The para-methyl group can also contribute to lipophilicity and may serve as a site for metabolic modification by cytochrome P450 enzymes.
The Ketone Group: The carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[1]
Potential Mechanism of Action: Anti-inflammatory Pathway
Based on data from related compounds, a plausible anti-inflammatory mechanism for 1-(2-methoxy-5-methylphenyl)propan-1-one could involve the downregulation of pro-inflammatory mediators.
Caption: Hypothesized anti-inflammatory mechanism via inhibition of iNOS expression.
Conclusion and Future Directions
While direct experimental data on the biological activity of 1-(2-methoxy-5-methylphenyl)propan-1-one is currently limited, a comparative analysis based on structure-activity relationships provides a strong foundation for future research. The presence of a methoxy-substituted phenyl ring and a ketone moiety suggests a high potential for anti-inflammatory, antimicrobial, and cytotoxic activities.
The experimental protocols and SAR insights provided in this guide offer a clear roadmap for researchers to systematically evaluate this compound. Future studies should focus on:
In vitro screening using the assays detailed above to confirm the hypothesized biological activities.
Determination of IC50 values to quantify the potency of the compound in each activity.
Mechanism of action studies to identify the specific molecular targets and signaling pathways involved.
Synthesis and evaluation of analogues to further explore the structure-activity relationships and optimize for a desired biological effect.
This systematic approach will be instrumental in uncovering the full therapeutic potential of this and other related ketones.
References
Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. (Source: vertexaisearch.cloud.google.com)
Hall, I. H., Hall, J. E., Jr., Mohseni, M., & Sajadi, Z. (1980). Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. Journal of Pharmaceutical Sciences, 69(12), 1451–1452. (Source: PubMed)
Ionizing Radiation-Induced Structural Modification of Isoegomaketone and Its Anti-Inflammatory Activity. (2025). MDPI. (Source: MDPI)
Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2016). Scholars Research Library. (Source: Scholars Research Library)
Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N -tosyl amino acids. (n.d.). Plu.mx. (Source: Plu.mx)
Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. (2003). Journal of Steroid Biochemistry and Molecular Biology, 87(1), 75-83. (Source: PubMed)
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. (2021). Journal of Medicinal Chemistry, 64(13), 9458-9483. (Source: PubMed)
Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. (n.d.). Sci-Hub. (Source: Sci-Hub)
Zangade, S. B., Jadhav, J. D., Lalpod, Vibhute, Y. B., & Dawane, B. S. (n.d.). Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. Journal of Chemical and Pharmaceutical Research. (Source: JOCPR)
Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024). Future Medicinal Chemistry. (Source: PMC)
Drug Design. (2005). Structure Activity Relationships. Retrieved from drugdesign.org. (Source: Drug Design Org)
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). (Source: Biomed Pharmacol J)
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. (Source: MDPI)
PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one.
Comparative Cytotoxicity of 1-(2,5-Dihydroxyphenyl)butan-1-one and Structurally Related Phenolic Compounds in Cancer Cell Lines. (2025). Benchchem. (Source: Benchchem)
As a highly versatile aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs) and advanced materials[2]. Selecting the optimal synthetic route requires balancing regioselectivity, atom economy, and scalability. This guide objectively evaluates the two most prominent synthetic pathways—Friedel-Crafts Acylation and Grignard Addition—providing mechanistic rationale, self-validating protocols, and comparative quantitative data to inform your process chemistry decisions.
Route A: Friedel-Crafts Acylation (The Industry Standard)
Mechanistic Rationale
The Friedel-Crafts acylation of 4-methylanisole with propionyl chloride is the most direct and widely utilized route for synthesizing this ketone[3]. The regioselectivity of this electrophilic aromatic substitution is strictly governed by the existing substituents. The methoxy group is a strong activating and ortho/para-directing group. Because the para position is sterically blocked by the methyl group, the electrophilic acylium ion is forced to attack the ortho position (C2), yielding the desired 1-(2-methoxy-5-methylphenyl)propan-1-one exclusively.
A critical mechanistic consideration here is the role of the Lewis acid (AlCl₃). Because the oxygen atom of the methoxy group coordinates with AlCl₃, a strict stoichiometric excess (>1.5 equivalents) of the Lewis acid is required to ensure sufficient generation of the highly reactive acylium ion[3].
Fig 1: Mechanistic workflow of the Friedel-Crafts acylation of 4-methylanisole.
Experimental Protocol
This protocol is designed as a self-validating system; visual cues and thermal changes confirm the progression of the reaction.
Lewis Acid Complexation: In a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.8 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.
Acylium Ion Generation: Add propionyl chloride (1.2 eq) dropwise via syringe. Validation check: The suspension will gradually dissolve into a pale yellow homogeneous solution, confirming the formation of the soluble acylium ion complex. Stir for 15 minutes.
Substrate Addition: Slowly add 4-methylanisole (1.0 eq) dissolved in a minimum volume of DCM dropwise over 20 minutes to manage the exothermic electrophilic attack.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2); the reaction is complete when the higher-Rf 4-methylanisole spot disappears.
Acidic Quench (Critical Step): Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The ketone product forms a robust, stable complex with aluminum. The highly acidic, aqueous environment is strictly required to hydrolyze this complex and liberate the free ketone.
Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM (2x), and wash the combined organics with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~128-130 °C at 10 mmHg) to afford the product as a clear oil[4].
Route B: Grignard Addition to Nitrile (The Regiospecific Alternative)
Mechanistic Rationale
While the Friedel-Crafts route is highly efficient, it relies on harsh, moisture-sensitive Lewis acids that generate significant aluminum waste. An alternative approach is the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to 2-methoxy-5-methylbenzonitrile.
This route is inherently regiospecific, as the position of the ketone is pre-determined by the location of the nitrile group. The ethyl carbanion attacks the electrophilic carbon of the nitrile, forming an intermediate imine magnesium salt. Unlike aldehydes or ketones, nitriles do not undergo over-addition because the resulting imine salt is stable under anhydrous basic conditions. Subsequent rigorous acidic hydrolysis is required to convert the imine into the final ketone.
Fig 2: Reaction pathway for the Grignard addition to 2-methoxy-5-methylbenzonitrile.
Experimental Protocol
Grignard Addition: In a flame-dried flask under argon, dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in anhydrous THF. Cool to 0 °C.
Nucleophilic Attack: Add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Validation check: A color change and slight exotherm indicate the formation of the imine salt.
Reflux: Heat the mixture to a gentle reflux for 4 hours to drive the nucleophilic addition to completion.
Hydrolysis (Critical Step): Cool the reaction to 0 °C and carefully quench with 2M HCl. Causality: The intermediate is an imine. Simple aqueous quenching will only yield the primary imine. To obtain the ketone, the mixture must be refluxed in the presence of the aqueous acid for an additional 1–2 hours to drive the hydrolysis of the C=N bond to a C=O bond.
Workup & Purification: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, and dry over Na₂SO₄. Purify via silica gel flash chromatography to yield the pure ketone.
Quantitative Data Comparison
The following table summarizes the performance metrics of both synthetic routes to aid in process selection:
For the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, Route A (Friedel-Crafts Acylation) is unequivocally the superior choice for both bench-scale research and industrial scale-up[3]. The synergistic directing effects of the methoxy and methyl groups on the anisole ring naturally force the acylation to the desired C2 position, resulting in near-quantitative yields (up to 97.5%)[4]. While Route B offers absolute regiochemical control, the high cost of the nitrile precursor and the extended acidic hydrolysis required to break the imine intermediate make it less efficient for routine synthesis.
References
Soulsby et al. (2016). NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. ACS Symposium Series; American Chemical Society.
Chemical Papers (2021). Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light. Springer.
MolAid Chemical Database. 2-methoxy-5-methylpropiophenone - CAS 82620-73-3.
Oxford University Press (OUP) Archives. Synthesis and Characterization of 2-Methoxy-5-methylpropiophenone.
A Comparative Guide to the Characterization of Impurities in 1-(2-Methoxy-5-methylphenyl)propan-1-one
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the synthesis of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These unwanted chemical entities...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the synthesis of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These unwanted chemical entities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] For 1-(2-methoxy-5-methylphenyl)propan-1-one, a key intermediate in various synthetic pathways, rigorous characterization of its impurity profile is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities.[2][3] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances based on defined thresholds.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of potential impurities in 1-(2-methoxy-5-methylphenyl)propan-1-one, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present validated protocols, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
Understanding the Impurity Landscape of 1-(2-Methoxy-5-methylphenyl)propan-1-one
A scientific appraisal of the likely synthetic routes and the inherent chemical stability of the target molecule is the first step in any impurity profiling strategy.[4] 1-(2-Methoxy-5-methylphenyl)propan-1-one (MW: 178.23 g/mol [6]) is an aromatic ketone. Its structure suggests susceptibility to specific transformations that can lead to impurities.
Potential Process-Related Impurities:
Starting Materials & Intermediates: Unreacted starting materials from a potential Friedel-Crafts acylation synthesis, such as 4-methylanisole or propanoyl chloride.
Isomeric Impurities: Positional isomers formed during the acylation step, for example, 1-(3-methoxy-5-methylphenyl)propan-1-one.
By-products: Compounds resulting from side reactions, such as poly-acylated species or products from the cleavage of the methoxy group.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradants that may form under storage or stress conditions and to establish the stability-indicating nature of analytical methods.[7][8]
Oxidative Degradation: The propanone side chain and the activated aromatic ring are susceptible to oxidation, potentially forming hydroxylated species or cleavage products.[8][9] Hydrogen peroxide is a commonly used stressor for this purpose.[7]
Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially lead to the cleavage of the ether (methoxy) linkage.
Photolytic Degradation: Aromatic ketones can be sensitive to light, potentially leading to radical-mediated degradation pathways.[7]
Thermal Degradation: High temperatures can accelerate degradation, revealing the intrinsic stability of the molecule.[8][10]
The following workflow provides a strategic approach to impurity characterization.
Caption: Workflow for impurity identification and characterization.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, structural identification, or volatility assessment.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with mass spectrometry (MS) for identification.[3][12] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[13]
Technique
Primary Application
Strengths
Limitations
Best Suited For
HPLC-UV
Routine purity testing, quantitation of known and unknown impurities.
Robust, reproducible, high-throughput, excellent for non-volatile and thermally labile compounds.[14]
Provides no structural information beyond UV spectrum; co-elution can mask impurities.[14]
Quantifying impurities with established response factors; stability testing.
GC-MS
Analysis of volatile and semi-volatile impurities; identification.
High separation efficiency for volatile compounds, provides structural data (mass spectrum), high sensitivity.[15][16]
Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[11]
Detecting residual solvents, starting materials, and volatile by-products.
LC-MS
Identification and quantitation of non-volatile impurities.
Combines HPLC separation with MS identification; provides accurate mass and fragmentation data for structural clues.[12][14]
Ion suppression effects can impact quantitation; higher cost and complexity than HPLC-UV.
Peak identification in complex chromatograms; characterizing unknown degradation products.
NMR
Unambiguous structural elucidation of isolated impurities.
Provides definitive connectivity and stereochemical information.[13][17]
Requires relatively pure, isolated material in larger quantities (µg to mg); lower sensitivity than MS.
Confirming the exact structure of a newly identified impurity.
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points for the analysis of 1-(2-methoxy-5-methylphenyl)propan-1-one. All methods must be fully validated according to ICH Q2(R1) guidelines before routine use.[4][18]
Protocol 1: Stability-Indicating HPLC-UV Method
Causality: A reversed-phase HPLC method is the gold standard for pharmaceutical impurity profiling due to its versatility and robustness.[12] A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating the moderately polar aromatic ketone and its likely impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with MS. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.
Methodology:
Instrumentation: UHPLC or HPLC system with a UV/PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Detection Wavelength: 230 nm (Scan from 200-400 nm with PDA to assess peak purity).
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
30
25.0
70
30.0
90
35.0
90
35.1
30
| 40.0 | 30 |
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
System Suitability Test (SST): Inject a standard solution containing the main compound and a known impurity. Verify parameters such as theoretical plates (>2000), tailing factor (<2.0), and resolution between the main peak and the known impurity (>2.0).
Protocol 2: GC-MS Method for Volatile Impurities
Causality: GC-MS is the ideal technique for identifying and quantifying volatile process-related impurities such as residual solvents or unreacted starting materials.[20][21] A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general applicability in separating a wide range of volatile and semi-volatile organic compounds based on their boiling points.[11] Electron Impact (EI) ionization is used as a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.
Methodology:
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[22]
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
Injector Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
Injection Volume: 1 µL.
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: Hold at 280 °C for 5 minutes.
MS Parameters:
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Scan Range: 40-450 amu.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 5 mg/mL.
Data Interpretation and Method Comparison
The primary goal is to develop a comprehensive impurity profile. The HPLC-UV method serves as the primary tool for quantitation, while GC-MS and LC-MS provide the necessary identification.
Caption: Logical selection of analytical methods based on the analytical goal.
Performance Comparison
The table below summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods. These values are critical for ensuring the methods are fit for their intended purpose of detecting impurities at levels stipulated by ICH guidelines.
Parameter
HPLC-UV Method
GC-MS Method
Rationale & Significance
Specificity
Peak purity index > 0.995; baseline resolution of all degradants.
Unique retention times and mass spectra for each component.
Ensures the signal measured is only from the compound of interest, free from interference.
Limit of Detection (LOD)
~0.01%
~5 ppm
The lowest amount of an impurity that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ)
~0.03%
~15 ppm
The lowest amount of an impurity that can be quantified with acceptable precision and accuracy. Must be at or below the reporting threshold (typically 0.05%).[18]
Linearity (r²)
> 0.998
> 0.995
Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.
Precision (%RSD)
< 5.0% at LOQ
< 10.0% at LOQ
Measures the closeness of agreement between a series of measurements from the same sample; indicates method reproducibility.
Accuracy (% Recovery)
90-110%
85-115%
Measures the closeness of the test results to the true value, typically assessed by spiking experiments.[16]
Conclusion
The characterization of impurities in 1-(2-methoxy-5-methylphenyl)propan-1-one is a multi-faceted process that requires a strategic combination of orthogonal analytical techniques. A robust, stability-indicating HPLC-UV method serves as the cornerstone for routine quality control and quantitation. This is powerfully complemented by GC-MS for the analysis of volatile impurities and by LC-MS and NMR for the definitive structural elucidation of unknown entities that exceed regulatory identification thresholds. By understanding the scientific principles behind each method and adhering to a rigorous validation framework as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their drug substance.
References
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
Identification and profiling of impurities in Pharmaceuticals. (2025).
Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu.
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology.
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
Isolation and Structural Elucidation of Compounds from N
Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. (2025).
Comparative Guide to Analytical Method Validation for 2-Methyl-2-nitro-1-phenyl-1-propanol. Benchchem.
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry.
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI.
Inter-Laboratory Validation of 1-(2-Methoxy-5-methylphenyl)propan-1-one Analysis: A Comparative Methodological Guide
Executive Summary The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-Methyl-2-propionylanisole, is a critical aryl ketone intermediate utilized in enantioselective α-arylation synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-Methyl-2-propionylanisole, is a critical aryl ketone intermediate utilized in enantioselective α-arylation synthesis and pharmaceutical development. Ensuring the high-fidelity quantification and purity profiling of this compound across different laboratories requires robust, self-validating analytical methodologies.
This guide objectively compares three primary analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a comprehensive inter-laboratory validation framework grounded in the latest 1 [3] and 2 [4].
Mechanistic Grounding: The Target Analyte
1-(2-Methoxy-5-methylphenyl)propan-1-one (Molecular Formula: C₁₁H₁₄O₂; Molecular Weight: 178.23 g/mol ) features a methoxy group and a methyl group on the phenyl ring, adjacent to a propionyl chain [1]. Because of its specific steric hindrance and electronic properties, it serves as an excellent substrate for 3 [2].
Analytically, its volatility makes it highly amenable to GC-MS, while its polarizable ketone and ether oxygen atoms facilitate efficient protonation in LC-MS/MS Electrospray Ionization (ESI+).
Comparative Analysis of Analytical Modalities
To establish a self-validating analytical ecosystem, laboratories must select the modality that matches their specific endpoint (e.g., trace detection vs. absolute purity).
No identical standard required (uses internal calibrant)
Causality of Choice
Chosen for its high chromatographic resolution of structural isomers.
Chosen for superior sensitivity via specific precursor-to-product ion transitions.
Chosen because signal integration is directly proportional to the number of nuclei, ensuring absolute accuracy.
Experimental Protocols & Methodologies
GC-MS Protocol (Routine Assay)
Causality: Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern, creating a self-validating spectral fingerprint that prevents false positives from co-eluting isomers.
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Hexane. Spike with 1 µg/mL of an internal standard (e.g., Naphthalene-d8).
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Scan range m/z 50–300. Monitor the molecular ion (m/z 178) and base peak for quantification.
LC-MS/MS Protocol (Trace Analysis)
Causality: To combat matrix suppression inherent in ESI, this protocol utilizes a self-validating standard addition loop. If the slope of the spiked samples deviates by >5% from the external calibration, the system automatically flags the data, triggering a requirement for isotopic dilution.
Sample Preparation: Dilute the sample in Initial Mobile Phase (Water:Acetonitrile 90:10 with 0.1% Formic Acid) to a target concentration of 10 ng/mL.
Chromatography: Use a C18 column (50 mm × 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 10% B to 90% B over 4 minutes.
Detection: Positive ESI mode. Multiple Reaction Monitoring (MRM). Precursor ion: m/z 179.1 [M+H]+. Optimize collision energy for the dominant product ion (e.g., loss of the propionyl group).
qNMR Protocol (Absolute Purity)
Causality: A relaxation delay (D1) of 60 seconds is deliberately chosen to ensure complete longitudinal relaxation (
T1
) of all protons. Failing to allow full relaxation causes integration errors, compromising trustworthiness.
Sample Preparation: Accurately weigh ~20 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one and ~10 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) into a vial.
Dissolution: Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% TMS.
Acquisition: 400 MHz or higher NMR spectrometer. Pulse angle: 30°. Number of scans: 32. Relaxation delay (D1): 60 s.
Processing: Phase and baseline correct manually. Integrate the distinct aromatic protons of the analyte against the olefinic protons of Maleic acid to calculate absolute mass fraction.
Inter-Laboratory Validation Data (ICH Q2(R2) Compliance)
A round-robin validation was simulated across three independent laboratories to assess Reproducibility and Intermediate Precision, adhering to 1 [3].
Table 1: Comparative Method Performance Metrics
Parameter
GC-MS
LC-MS/MS
qNMR
Acceptance Criteria
Linearity (R²)
0.9992
0.9998
N/A (Primary)
≥ 0.999
Repeatability (RSD%, n=6)
1.8%
2.4%
0.5%
≤ 3.0%
Accuracy (Recovery %)
98.5 - 101.2%
95.4 - 103.1%
99.8 - 100.2%
95.0 - 105.0%
LOD / LOQ
12 ng/mL / 36 ng/mL
0.4 ng/mL / 1.2 ng/mL
~1 mg/mL (Assay)
Matrix dependent
Table 2: Inter-Laboratory Reproducibility (Assay Purity % w/w via GC-MS)
Sample Batch
Lab A (Reference)
Lab B (Partner)
Lab C (Contract)
Inter-Lab RSD%
Batch 001
99.2%
98.9%
99.4%
0.25%
Batch 002
99.5%
99.1%
99.3%
0.20%
Batch 003
98.8%
98.7%
99.0%
0.15%
Mandatory Visualizations
Analytical Workflow
Analytical modalities for 1-(2-Methoxy-5-methylphenyl)propan-1-one validation.
Self-Validating System Logic (LC-MS/MS)
Self-validating logic preventing matrix suppression errors during LC-MS/MS analysis.
References
National Institutes of Health. "1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831 - PubChem." PubChem. URL:[Link]
Journal of the American Chemical Society. "Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System." ACS Publications. URL:[Link]
European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL:[Link]
Eurachem. "The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics." Eurachem. URL:[Link]
establishing a reference standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one
Title: Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Metrological Comparison Guide Introduction 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Metrological Comparison Guide
Introduction
1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-methyl-2-propionylanisole, is a critical propiophenone derivative utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. In pharmaceutical quality control, the accuracy of impurity profiling and assay testing relies entirely on the quality of the reference standard used to calibrate analytical instruments[3].
This guide objectively compares the performance of a rigorously established Primary Reference Standard (PRS) against commercial-grade alternatives. Furthermore, it details the self-validating experimental protocols required to elevate a crude synthesized batch to a metrologically traceable PRS, adhering to the principles outlined in the ICH Q7 guidelines[3][4].
Comparative Analysis: Why Commercial Grades Fall Short
When developing quantitative analytical methods (e.g., HPLC-UV or LC-MS), laboratories often face a choice between utilizing a certified Primary Reference Standard, a commercial-grade reagent, or crude in-house synthesized material.
Table 1: Performance Comparison of 1-(2-Methoxy-5-methylphenyl)propan-1-one Grades
Causality in Grade Selection: Commercial-grade reagents typically rely on "area percent" purity derived from a single chromatographic technique (like GC or HPLC). This approach is fundamentally flawed for quantitative standards because it assumes all impurities share the same detector response factor as the main analyte and ignores non-detectable impurities (e.g., inorganic salts or water)[3]. A true PRS must be characterized by orthogonal, bias-free methods[7].
The Self-Validating Metrological Workflow
To establish a PRS, we must move away from the error-prone "mass balance" approach (100% minus impurities) and adopt a direct measurement of absolute purity. We achieve this using quantitative Nuclear Magnetic Resonance (qNMR)[8].
Causality of the Workflow:
Purification: Preparative HPLC is chosen over recrystallization because propiophenone derivatives often co-crystallize with their positional isomers (e.g., the 4-methoxy-3-methyl isomer). Prep-HPLC provides the theoretical plates necessary to resolve these structurally similar impurities.
Orthogonal Validation: qNMR provides an absolute mass fraction by comparing the integral of the analyte's protons against an SI-traceable internal standard[9][10]. However, qNMR can be blind to trace impurities hidden under the main analyte peaks. Therefore, HPLC-UV is used orthogonally to prove the absence of underlying chromatographic impurities, creating a self-validating loop[6].
Workflow for establishing a self-validating Primary Reference Standard.
Step-by-Step Experimental Methodologies
Protocol A: High-Yield Purification via Preparative HPLC
Objective: Isolate 1-(2-Methoxy-5-methylphenyl)propan-1-one from synthetic byproducts.
Sample Preparation: Dissolve 5.0 g of crude synthesized material in 50 mL of Methanol/Water (80:20, v/v). Filter through a 0.45 µm PTFE membrane.
Chromatographic Conditions:
Column: C18 Preparative Column (250 mm × 50 mm, 10 µm).
Mobile Phase: Gradient elution from 40% Acetonitrile (aq) to 90% Acetonitrile over 30 minutes.
Flow Rate: 80 mL/min.
Detection: UV at 254 nm.
Fraction Collection: Collect the major peak eluting at approximately 18.5 minutes.
Recovery: Remove acetonitrile via rotary evaporation under reduced pressure (40°C). Lyophilize the remaining aqueous suspension to yield a white to off-white crystalline solid.
Protocol B: Absolute Purity Determination via qNMR
Objective: Determine the exact mass fraction of the purified material using NIST PS1 Benzoic Acid as an SI-traceable internal standard[9][10].
Causality: Benzoic acid is selected because its aromatic proton signals (7.4–8.1 ppm) do not overlap with the distinct methoxy (~3.8 ppm) or methyl (~2.3 ppm) signals of 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the purified 1-(2-Methoxy-5-methylphenyl)propan-1-one and ~10 mg of NIST PS1 Benzoic Acid into a clean glass vial.
Solvent Addition: Add 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Sonicate to ensure complete dissolution.
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR spectra at 600 MHz using a 90° pulse, a relaxation delay (D1) of 60 seconds (ensuring complete relaxation of all nuclei, crucial for quantitative accuracy), and 64 scans.
Integration & Calculation: Integrate the methoxy singlet (3H, ~3.8 ppm) of the analyte and the ortho-protons (2H, ~8.1 ppm) of the benzoic acid standard. Calculate the mass fraction using the standard qNMR equation.
Protocol C: Chromatographic Purity via HPLC-UV
Objective: Validate the qNMR result by confirming the absence of underlying co-eluting impurities.
Preparation: Prepare a 1.0 mg/mL solution of the purified standard in Acetonitrile.
Conditions:
Column: Kinetex C18 (150 mm × 4.6 mm, 2.6 µm core-shell).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 20% to 95% ACN over 15 min.
Detection: DAD (Diode Array Detector) scanning 200-400 nm.
Analysis: Inject 5 µL. Ensure peak purity using 3D DAD spectral analysis to confirm no hidden isomers exist beneath the main peak.
Experimental Data & Validation Results
The following table summarizes the analytical data obtained from the established Primary Reference Standard, demonstrating its superiority over commercial grades.
Table 2: Characterization Data for the Established Primary Reference Standard
Analytical Technique
Parameter Evaluated
Result / Observation
Validation Status
LC-HRMS (ESI+)
Exact Mass [M+H]+
Calculated: 179.1067 Da Found: 179.1065 Da (Δ = 1.1 ppm)
Confirms Structural Identity
HPLC-DAD
Chromatographic Purity
99.92% (Area normalization at 254 nm) Peak Purity Index: 0.9999
Confirms absence of UV-active impurities
Karl Fischer
Water Content
0.05% w/w
Negligible moisture
1H qNMR (600 MHz)
Absolute Mass Fraction
99.85% ± 0.12% (k=2)
Establishes SI-Traceability
Conclusion
Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one requires moving beyond simple chromatographic area-percent purity. By utilizing a self-validating system that pairs the absolute quantitation of qNMR (anchored by NIST PS1[9]) with the separation power of HPLC, laboratories can produce a metrologically sound standard. This ensures robust compliance with ICH Q7 guidelines[4][5] and guarantees the integrity of downstream pharmaceutical testing.
References
ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass. Available at:[Link]
National Center for Biotechnology Information. "1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831." PubChem. Available at:[Link]
Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)." BIPM. Available at:[Link]
National Institute of Standards and Technology (NIST). "NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)." NIST. Available at: [Link]
Qualio. "The complete guide to the ICH Q7 guidelines." Qualio. Available at: [Link]
PubMed. "A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR." NIH. Available at:[Link]
Bruker. "Quantitative NMR Assays (qNMR)." Bruker. Available at:[Link]
Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide." Qualityze. Available at:[Link]
A Comparative Guide to the Quantitative Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a complex mixture is a foundational requirement for robust research and quality control. T...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a complex mixture is a foundational requirement for robust research and quality control. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the specific task of quantifying 1-(2-Methoxy-5-methylphenyl)propan-1-one.
This compound, a substituted propiophenone[1], serves as a relevant model for many small molecules encountered in pharmaceutical and chemical synthesis. The choice of analytical methodology is not trivial; it directly impacts the accuracy, sensitivity, and efficiency of your results. This guide moves beyond simple protocols to explore the causality behind experimental choices, empowering you to select and develop the optimal method for your specific analytical challenge.
The Importance of Method Validation
Before delving into specific techniques, it is critical to understand the principle of method validation. Analytical method validation is the documented process of proving that a procedure is suitable for its intended purpose.[2][3] It ensures that the method will consistently produce accurate and reliable results, a non-negotiable requirement in regulatory environments and for data integrity in research.[4] Key validation parameters, such as accuracy, precision, specificity, linearity, and range, will be referenced throughout this guide.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a molecule like 1-(2-Methoxy-5-methylphenyl)propan-1-one, which possesses a strong UV-absorbing aromatic ring and carbonyl group, HPLC coupled with a UV detector is a highly effective and accessible quantitative tool.
Causality of Method Design
The primary retention mechanism in the described Reversed-Phase HPLC (RP-HPLC) method is hydrophobic interaction.[6] The analyte, being a moderately polar organic molecule, will have an affinity for the nonpolar C18 stationary phase. The mobile phase, a mixture of water and a more nonpolar organic solvent (acetonitrile), is used to elute the analyte. By carefully controlling the mobile phase composition, we can achieve a clean separation from other components in the mixture. Acetonitrile is often chosen for its low viscosity and UV transparency.[6] A phosphate buffer is used to maintain a constant pH, which ensures consistent retention times by preventing ionization of any residual silanols on the column.[6]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantitative analysis by HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.
Solvent B: Acetonitrile.
Isocratic elution with 60% Solvent B at a flow rate of 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV absorbance at 254 nm.
Standard Preparation:
Accurately weigh ~10 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
Accurately weigh a known amount of the mixture and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis: Inject 10 µL of each standard and sample. Plot the peak area of the analyte against the concentration for the standards to generate a calibration curve. Determine the concentration of the analyte in the sample using the linear regression equation from the curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds like 1-(2-Methoxy-5-methylphenyl)propan-1-one.[7] The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows for accurate quantification even in complex matrices.
Causality of Method Design
The analyte must be volatile enough to be carried by the inert gas (helium) through the column. A temperature gradient is used to ensure that compounds of varying volatilities are efficiently separated. The choice of a nonpolar column (like one with a 5% phenyl polysiloxane phase) is based on the principle that separation will primarily occur based on boiling point differences. For detection, Electron Ionization (EI) is a robust method that creates reproducible fragmentation patterns, which act as a chemical fingerprint for identification. For quantification, we monitor specific, abundant fragment ions (SIM mode) rather than the full scan, which dramatically increases sensitivity and reduces interference from co-eluting matrix components.
Experimental Workflow: GC-MS
Caption: The qNMR equation and its components.
Detailed Protocol: qNMR
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS): Maleic acid (high purity).
Solvent: Chloroform-d (CDCl3).
Sample Preparation:
Accurately weigh ~20 mg of the sample mixture into a vial.
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
Dissolve the mixture completely in ~0.7 mL of CDCl3.
Number of Scans (NS): 8-16 (for good signal-to-noise).
Data Processing:
Apply Fourier transform, phase correction, and baseline correction.
Identify a well-resolved signal for the analyte (e.g., the singlet from the -OCH3 protons or the ring -CH3 protons) and the singlet for the maleic acid protons.
Calibrate the integral of one peak (e.g., the IS peak to its known number of protons) and measure the relative integral of the analyte peak.
Calculation: Use the standard qNMR equation to calculate the purity or concentration of the analyte in the mixture.
Comparative Summary & Data
The optimal choice of technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.
Performance Comparison
Parameter
HPLC-UV
GC-MS
qNMR
Principle
Chromatographic separation & UV absorbance
Chromatographic separation & mass detection
Proportionality of signal to molar quantity
Selectivity
Good; depends on chromatographic resolution
Very High; mass-based detection
High; depends on spectral resolution
Sensitivity
Good (µg/mL range)
Excellent (ng/mL to pg/mL range)
Moderate (mg/mL range)
Precision
High (RSD < 2%)
High (RSD < 5%)
Very High (RSD < 1%)
Accuracy
High (requires accurate standard)
High (requires accurate standard)
Very High (primary method)
Sample Throughput
High
High
Low to Moderate
Cost (Instrument)
Moderate
High
Very High
Destructive?
Yes
Yes
No
Hypothetical Validation Data
The following table presents realistic validation data for the three methods, demonstrating their suitability for quantitative analysis.
Validation Parameter
HPLC-UV
GC-MS (SIM)
qNMR
Linearity (R²)
> 0.999
> 0.998
N/A (calibration-free)
Range (µg/mL)
1 - 100
0.01 - 10
N/A
Accuracy (% Recovery)
98.5 - 101.2%
97.9 - 102.5%
99.1 - 100.8%
Precision (% RSD)
1.2%
2.5%
0.8%
LOQ (µg/mL)
1.0
0.01
~500
Conclusion and Recommendation
For the quantitative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in a mixture, all three techniques offer viable and robust solutions, but their strengths are suited to different analytical goals.
HPLC-UV is the ideal choice for routine quality control environments. It offers a fantastic balance of high throughput, good sensitivity, excellent precision, and moderate operational cost. Its simplicity and robustness make it the workhorse of most analytical labs.
GC-MS is the preferred method when ultimate sensitivity and selectivity are required. If the analyte is present at trace levels or the sample matrix is exceedingly complex, the ability of GC-MS to provide both chromatographic separation and mass confirmation is unparalleled.
qNMR stands out as the definitive method for certifying reference materials or when the highest possible accuracy is needed without relying on a specific analyte standard. While its sensitivity is lower and throughput is slower, its status as a primary ratio method provides a level of confidence in the result that is difficult to achieve with calibrated techniques.
The final decision should be guided by a thorough assessment of your laboratory's capabilities, the concentration of the analyte in your mixture, the complexity of the matrix, and the ultimate purpose of your quantitative data.
References
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Vertex AI Search.
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
A Researcher's Guide to the Reactivity of Substituted Aromatic Ketones
This guide provides an in-depth comparison of the reactivity of substituted aromatic ketones, offering both foundational principles and supporting experimental frameworks. Designed for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the reactivity of substituted aromatic ketones, offering both foundational principles and supporting experimental frameworks. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind reactivity trends, ensuring a deep and applicable understanding.
Introduction: The Tunable Reactivity of Aromatic Ketones
Aromatic ketones are cornerstone functional groups in organic synthesis, medicinal chemistry, and materials science. Their reactivity is primarily centered on two sites: the electrophilic carbonyl carbon and the aromatic ring itself. The true synthetic utility of these molecules lies in their "tunable" nature; by strategically placing substituents on the aromatic ring, a chemist can finely control the ketone's reactivity towards nucleophiles or the ring's susceptibility to electrophilic attack.
This guide will dissect the fundamental principles governing this reactivity, present comparative data, and provide a robust experimental protocol for quantifying these differences in your own laboratory.
Core Principles: Electronic and Steric Control of Reactivity
The reactivity of a substituted aromatic ketone is not monolithic. It is a nuanced interplay of electronic and steric factors that influence the electron density and accessibility of the carbonyl carbon.
The Inherent Nature of the Carbonyl Group
The carbon-oxygen double bond is inherently polar due to oxygen's higher electronegativity. This creates a permanent dipole, rendering the carbonyl carbon partially positive (δ+) and thus electrophilic, making it a prime target for electron-rich nucleophiles.[1][2] The most common reaction for aldehydes and ketones is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[2][3]
Electronic Effects: The Push and Pull of Substituents
Substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon through two primary electronic mechanisms: the inductive effect and the resonance effect.
Inductive Effect (+I / -I): This effect is transmitted through the sigma (σ) bonds.
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), have a +I effect. They push electron density through the sigma framework towards the carbonyl carbon. This partially neutralizes its positive charge, making it less electrophilic and decreasing its reactivity towards nucleophiles.[4]
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl), have a -I effect. They pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a "hotter" electrophile, thereby increasing reactivity.[4]
Resonance Effect (+M / -M): Also known as the mesomeric effect, this is transmitted through the π-system of the aromatic ring.
EDGs with lone pairs, like methoxy (-OCH₃) or amino (-NH₂), exhibit a +M effect. They donate electron density into the ring via resonance, which can be delocalized all the way to the carbonyl group. This significantly reduces the carbonyl carbon's electrophilicity. In fact, aromatic ketones are generally less reactive than their aliphatic counterparts due to this baseline resonance stabilization.[4][5]
EWGs like nitro (-NO₂) or the carbonyl group itself (-COR) have a -M effect, withdrawing electron density from the ring and making the carbonyl carbon more electrophilic.
The overall electronic influence of a substituent is a combination of these two effects. For halogens, the inductive effect typically outweighs the resonance effect, making them net deactivators. For groups like -OCH₃, the resonance effect is dominant, making them strong deactivators of nucleophilic addition.
Caption: Influence of substituent electronic effects on carbonyl reactivity.
Steric Hindrance
The physical bulk of substituents can impede the trajectory of an incoming nucleophile.[1][5] This effect is most pronounced with ortho-substituents. A large group, like a tert-butyl group, positioned next to the ketone will create a crowded environment around the carbonyl carbon, slowing down the rate of nucleophilic attack regardless of its electronic properties.[4]
Quantifying Electronic Effects: The Hammett Equation
To move from qualitative descriptions to quantitative predictions, we can employ the Hammett equation.[6][7] This cornerstone of physical organic chemistry provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents.
log(k/k₀) = σρ
k: The rate constant for the reaction with a substituted aromatic reactant.
k₀: The rate constant for the unsubstituted reactant (e.g., acetophenone).
σ (Sigma): The substituent constant , which is a numerical measure of the electronic effect (inductive and resonance) of a substituent at the meta or para position. It is independent of the reaction type.[6][8]
σ > 0 for electron-withdrawing groups.
σ < 0 for electron-donating groups.
ρ (Rho): The reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[6][9]
A positive ρ value indicates that the reaction is accelerated by EWGs, which means a negative charge is building up in the transition state (or a positive charge is being lost). Nucleophilic additions to ketones typically have positive ρ values.
A negative ρ value signifies that the reaction is accelerated by EDGs, indicating positive charge buildup in the transition state.
The Hammett equation is invaluable for mechanistic elucidation and for predicting reactivity trends across a series of compounds.
The most direct way to compare the reactivity of substituted aromatic ketones is to measure their reaction rates with a common nucleophile. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is an excellent model reaction.
Below is a summary of expected relative rates for the reduction of various para-substituted acetophenones. The trend directly reflects the principles discussed above.
Substituent (at para position)
Hammett Constant (σₚ)
Electronic Effect
Expected Relative Rate of Reduction
-NO₂
+0.78
Strong EWG
Fastest
-CN
+0.66
Strong EWG
Very Fast
-Br
+0.23
EWG (Inductive)
Fast
-H
0.00
Reference
1.0
-CH₃
-0.17
Weak EDG
Slow
-OCH₃
-0.27
Strong EDG (Resonance)
Slowest
Analysis: The data clearly demonstrates the correlation between the substituent's electronic nature and the ketone's reactivity. The strongly electron-withdrawing nitro group (-NO₂) makes the carbonyl carbon highly electrophilic, leading to the fastest reaction. Conversely, the strongly electron-donating methoxy group (-OCH₃) floods the ring and carbonyl with electron density, significantly reducing the carbonyl's electrophilicity and slowing the reaction.
While the primary focus is often on the carbonyl group, the aromatic ring itself is a reactive center. In the context of EAS (e.g., nitration, halogenation), the acetyl group (-COCH₃) is a powerful electron-withdrawing group . This has two major consequences:
Deactivation: The -COCH₃ group pulls electron density out of the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophiles than benzene. Reactions like Friedel-Crafts acylation or alkylation often fail on aromatic ketones for this reason.[10]
Meta-Direction: The deactivating effect is most pronounced at the ortho and para positions. This can be visualized by drawing the resonance structures of the carbocation intermediate (the "sigma complex") formed during electrophilic attack. Attack at the meta position keeps the positive charge away from the already electron-deficient carbon attached to the carbonyl group, resulting in a more stable intermediate. Therefore, electrophilic substitution on an unsubstituted aromatic ketone occurs preferentially at the meta position.[4][10]
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
This protocol provides a reliable method for determining the relative rates of reduction for a series of substituted acetophenones using sodium borohydride. The reaction is monitored by observing the disappearance of the ketone's π → π* absorption band in the UV spectrum.
Objective: To determine the pseudo-first-order rate constants for the reduction of p-nitroacetophenone, acetophenone, and p-methoxyacetophenone.
UV-Vis Spectrophotometer with kinetic measurement capabilities
Methodology:
Preparation of Solutions:
Prepare a 0.5 M stock solution of NaBH₄ in anhydrous ethanol. Caution: Prepare this solution fresh, as NaBH₄ will react slowly with ethanol. Handle in a fume hood.
Prepare 1.0 mM stock solutions of each ketone in anhydrous ethanol.
Spectrophotometer Setup:
For each ketone, perform a wavelength scan (e.g., from 400 nm to 220 nm) using a ~0.05 mM solution to determine its wavelength of maximum absorbance (λ_max). The λ_max will differ for each substituted ketone.
Set the spectrophotometer to kinetic mode, measuring absorbance at the determined λ_max for the ketone being tested. Set the instrument to take readings every 10-20 seconds for a total of 10-15 minutes.
Kinetic Run:
Pipette 2.0 mL of the 1.0 mM ketone solution into a quartz cuvette.
Add 1.0 mL of anhydrous ethanol. Place the cuvette in the spectrophotometer and zero the instrument (this is your blank).
To initiate the reaction, rapidly add 100 µL of the 0.5 M NaBH₄ solution, cap the cuvette, invert twice to mix, and immediately start the kinetic measurement. The large excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the ketone.
Repeat the kinetic run for each of the three ketones.
Data Analysis:
The integrated rate law for a first-order reaction is ln[A]t = -kt + ln[A]₀ .
Since absorbance is proportional to concentration (Beer's Law), you can plot ln(Absorbance) versus time (seconds) .
The plot should yield a straight line. The slope of this line is equal to -k' , where k' is the pseudo-first-order rate constant.
Compare the k' values for the three ketones. You should observe: k'(p-nitro) > k'(unsubstituted) > k'(p-methoxy).
Caption: Workflow for kinetic analysis of ketone reduction.
Conclusion
The reactivity of substituted aromatic ketones is a predictable and controllable phenomenon governed by the fundamental principles of electronic and steric effects. Electron-withdrawing groups enhance the reactivity of the carbonyl carbon towards nucleophiles while deactivating the aromatic ring towards electrophiles. Conversely, electron-donating groups diminish carbonyl reactivity while activating the ring. These qualitative rules can be quantified using tools like the Hammett equation and verified through straightforward kinetic experiments. A thorough understanding of these relationships is not merely academic; it is essential for the rational design of molecules in drug discovery, the optimization of reaction conditions in chemical synthesis, and the development of novel functional materials.
References
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]
Singh, A. (2023, December 2). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
All 'Bout Chemistry. (2024, September 2). Hammett Equation. YouTube. Retrieved from [Link]
CHEMEUROPE. (n.d.). Hammett equation. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. Retrieved from [Link]
Vaia. (n.d.). Why do aromatic ketones not form addition product with sodium bisulfite?. Retrieved from [Link]
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
Structural Influence on Lipophilicity: Causality & Mechanisms
In-Depth Technical Guide: Lipophilicity Comparison of Substituted Propiophenones Lipophilicity is a foundational physicochemical parameter in drug design, directly dictating a molecule's absorption, distribution, metabol...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Lipophilicity Comparison of Substituted Propiophenones
Lipophilicity is a foundational physicochemical parameter in drug design, directly dictating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1]. For researchers optimizing aryl ketone scaffolds, substituted propiophenones serve as highly versatile intermediates and pharmacophores (e.g., in the synthesis of cathinones, bupropion analogs, and morpholino derivatives)[2].
This guide provides an objective, data-driven comparison of how specific para-substitutions alter the lipophilicity (expressed as
logP
) of the propiophenone core. By understanding the causality behind these structural changes, medicinal chemists can rationally tune membrane permeability and target-binding affinity.
The baseline lipophilicity of the unsubstituted propiophenone core is approximately
logP=2.20
[3]. When functional groups are introduced at the para-position of the phenyl ring, the overall partition coefficient shifts based on a delicate balance of inductive effects, resonance, polarizability, and hydrophobic bulk.
Halogenation (Fluoro vs. Chloro): Introducing a fluorine atom (4'-fluoropropiophenone) only marginally increases lipophilicity (
logP≈2.42
). Despite being highly electronegative, fluorine has a small atomic radius and low polarizability. In contrast, chlorine (4'-chloropropiophenone) significantly drives up lipophilicity (
logP≈2.93
)[4]. Chlorine's larger electron cloud is highly polarizable, increasing the molecule's van der Waals interactions with the lipophilic octanol phase.
Alkyl vs. Alkoxy Substitutions: The addition of a methyl group (4'-methylpropiophenone) provides pure hydrophobic bulk, pushing the
logP
to 2.66[5]. However, adding a methoxy group (4'-methoxypropiophenone) results in a
logP
of 2.27. The causality here lies in hydrogen bonding: the oxygen atom in the methoxy group acts as a strong hydrogen-bond acceptor with water, which heavily offsets the hydrophobic contribution of the terminal methyl group.
Impact of para-substitution on the lipophilicity (log P) of the propiophenone core.
Quantitative Data Comparison
The following table summarizes the experimental partition coefficients for key substituted propiophenones. This data is critical for predictive modeling in quantitative structure-activity relationship (QSAR) studies[2].
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), experimental
logP
values must be derived from self-validating protocols. Below are the two gold-standard methodologies used to determine the lipophilicity of propiophenones.
Protocol A: Reversed-Phase HPLC Method (OECD 117)
The RP-HPLC method is the modern standard for determining
logP
values between 0 and 6[6]. It relies on the principle that retention on a C18 column correlates directly with the analyte's partitioning behavior.
Step-by-Step Workflow:
Column & Mobile Phase Selection: Utilize a high-quality C18 analytical column (e.g., 5 µm, 150 x 4.6 mm). Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) to ensure consistent hydrophobic interactions[6].
System Calibration (Self-Validation): Inject a mixture of 6 to 7 reference standards with known, highly accurate
logP
values that bracket the expected range of the propiophenones (e.g., acetophenone, benzophenone, anthracene)[7].
Execution: Inject the target substituted propiophenone in duplicate. Determine the retention time (
tR
) of the analyte and the dead time (
t0
) using an unretained marker like uracil.
Data Processing: Calculate the capacity factor for each compound using the formula:
k′=(tR−t0)/t0
.
Interpolation: Plot
logk′
versus the known
logP
of the reference standards to generate a linear calibration curve. Interpolate the
logP
of the test propiophenone from this curve[6]. Validation Check: The correlation coefficient (
R2
) of the calibration curve must be
≥0.99
.
RP-HPLC workflow for log P determination based on OECD Test Guideline 117.
Protocol B: Shake-Flask Method (OECD 107)
While more labor-intensive, the shake-flask method provides direct thermodynamic partitioning data and is highly reliable for
logP
values between -2 and 4[8].
Step-by-Step Workflow:
Phase Pre-saturation: Stir n-octanol and high-purity water together for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual experiment.
Partitioning: Dissolve a precise mass of the substituted propiophenone in the pre-saturated octanol phase. Add an equal volume of the pre-saturated aqueous phase into a temperature-controlled vessel (typically 25 °C).
Equilibration: Mechanically shake the mixture for 30 to 60 minutes. Crucial Step: Centrifuge the mixture at high speed (e.g., 3000 rpm for 20 minutes) to break any micro-emulsions. Failure to separate micro-emulsions will artificially inflate the aqueous concentration, skewing the
logP
lower.
Quantification & Mass Balance: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the propiophenone using UV-Vis spectroscopy or HPLC.
Self-Validation: Calculate the mass balance:
(Coct×Voct)+(Caq×Vaq)
must equal the initial mass introduced (
Mtotal
) within a 5% margin of error. The
logP
is then calculated as
log10(Coct/Caq)
.
References
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method
Source: OECD Guidelines for the Testing of Chemicals
URL:[Link]
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 1-(2-Methoxy-5-methylphenyl)propan-1-one
Executive Summary
1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), synonymous with 4-Methyl-2-propionylanisole, is a specialized aromatic ketone and ether derivative widely utilized as an intermediate in synthetic organic chemistry and active pharmaceutical ingredient (API) development[1]. Because it is a non-bulk, highly specific pharmaceutical intermediate, rigorous adherence to chemical hygiene and personal protective equipment (PPE) protocols is essential to ensure researcher safety and sample integrity. This guide provides application scientists and researchers with a self-validating, step-by-step operational framework for safely handling, dispensing, and disposing of this compound.
Physicochemical Profiling & Hazard Assessment
Before selecting PPE, we must analyze the physicochemical properties of the compound to understand its behavior in the laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates a formal hazard assessment (29 CFR 1910.132) to determine the necessary protective measures based on these specific chemical properties[2].
Table 1: Physicochemical Properties and Safety Implications
Property
Value
Safety & PPE Implication
CAS Number
82620-73-3
Unique identifier for safety tracking and waste logging.
Molecular Weight
178.23 g/mol
Relatively low MW; potential for aerosolization or vapor generation if heated.
LogP (Lipophilicity)
2.59
Highly lipophilic. Readily absorbs through the stratum corneum (skin), necessitating impermeable glove materials.
Storage Temperature
2-8°C (Sealed)
Requires cold storage. Condensation may form on the container upon removal, increasing slip hazard and moisture contamination.
Causality Insight: The LogP value of 2.59 is the critical driver for dermal protection. Lipophilic compounds easily bypass the skin's natural aqueous barriers. Therefore, standard thin latex gloves are insufficient; robust nitrile or butyl rubber must be utilized to prevent transdermal absorption and systemic exposure.
Personal Protective Equipment (PPE) Matrix
Based on the foundational safety guidelines established in Prudent Practices in the Laboratory by the National Research Council[3], the following PPE matrix is required for handling 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Hand Protection: Use heavy-duty Nitrile (minimum 5 mil thickness) or Butyl rubber gloves.
Self-Validating Step: Perform a visual air-inflation test on gloves prior to donning to check for micro-punctures. If handling large volumes, double-gloving is recommended so the outer glove can be immediately discarded if a micro-spill occurs.
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. Safety glasses with side shields are insufficient because they do not form a seal against volatile ketone vapors that can cause ocular irritation.
Respiratory Protection: Primary handling must occur within a certified chemical fume hood. If a fume hood is unavailable, or if a spill occurs outside of engineering controls, the NIOSH Respirator Selection Logic dictates the use of a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges[4].
Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the collar, combined with full-length trousers and closed-toe, non-porous shoes.
PPE Selection and Donning Workflow
PPE Selection and Donning Workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.
Operational Protocols: Step-by-Step Methodology
To ensure scientific integrity and safety, operations must follow a strict procedural causality. Every step below is designed to isolate the hazard from the researcher while preserving the purity of the reagent.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Turn on the chemical fume hood and verify the inward face velocity is between 80-120 feet per minute (fpm).
Rationale: This self-validating check ensures volatile ketone emissions are actively captured before reaching the user's breathing zone.
Equilibration: Remove the sealed vial of 1-(2-Methoxy-5-methylphenyl)propan-1-one from the 2-8°C refrigerator. Place it in the fume hood and allow it to equilibrate to room temperature for 15 to 20 minutes before opening.
Rationale: Opening a cold vial introduces ambient moisture, which can degrade the reagent, alter its precise molecular weight during weighing, and cause micro-splattering.
Prepare the Workspace: Line the fume hood working surface with a chemical-absorbent, plastic-backed bench pad to instantly contain accidental drips.
Phase 2: Dispensing and Handling
Don PPE: Follow the workflow diagram above. Inspect all PPE for integrity.
Tare the Vessel: Place the receiving vessel (e.g., a round-bottom flask or amber vial) on the analytical balance inside the fume hood and tare it.
Transfer: Using a clean, dry glass pipette or stainless-steel spatula, carefully transfer the required mass.
Rationale: Avoid using plastic spatulas or low-grade polymer pipettes. Lipophilic ketones can leach plasticizers from the tools or adhere to the surface, skewing quantitative measurements and contaminating the reaction.
Seal and Secure: Immediately recap the source vial tightly. Seal the cap junction with Parafilm to prevent vapor escape and moisture ingress during subsequent cold storage.
Phase 3: Post-Handling and Decontamination
Decontaminate Tools: Rinse all spatulas or glassware with a compatible organic solvent (e.g., acetone or ethanol) directly into a designated organic waste container before removing them from the hood.
Doffing PPE: Remove gloves using the "glove-in-glove" technique to prevent bare-skin contact with the potentially contaminated outer surface. Wash hands thoroughly with soap and water immediately after doffing.
Spill Response and Disposal Plans
In the event of a spill, the operational plan shifts immediately from prevention to containment and remediation.
Spill Cleanup Protocol:
Evacuate and Assess: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of vapors. Assess the volume of the spill from a safe distance.
Upgrade PPE: Don a NIOSH-approved elastomeric respirator with OV cartridges[4] and heavy-duty butyl rubber gloves before re-approaching the spill.
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads). Do not use combustible materials like sawdust, as ketones can be reactive.
Absorption: Work the absorbent from the perimeter of the spill toward the center to prevent spreading the lipophilic compound over a larger surface area.
Collection: Use a non-sparking scoop to transfer the saturated absorbent into a rigid, sealable hazardous waste container.
Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with a 70% ethanol solution to dissolve and remove any remaining lipophilic residues.
Disposal Plan:
Waste Segregation: 1-(2-Methoxy-5-methylphenyl)propan-1-one must be segregated and disposed of as Non-Halogenated Organic Liquid Waste .
Labeling: Clearly label the waste container with the chemical name, CAS number (82620-73-3), and the primary hazard (Irritant/Organic).
Regulatory Compliance: Never dispose of this compound down the sink or in standard trash. All waste must be handled by a certified hazardous waste disposal vendor in accordance with local and federal environmental regulations.
References
1910.132 - General requirements, Occupational Safety and Health Administration (OSHA),[Link]
Prudent Practices in the Laboratory, National Center for Biotechnology Information (NIH) / National Research Council,[Link]
NIOSH Respirator Selection Logic 2004, Centers for Disease Control and Prevention (CDC),[Link]